fmoc-dl-4-cyanophenylalanine
Description
BenchChem offers high-quality fmoc-dl-4-cyanophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about fmoc-dl-4-cyanophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402251 | |
| Record name | AG-E-83606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265321-37-7 | |
| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265321-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-E-83606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Fmoc-DL-4-Cyanophenylalanine
Advanced Guide for Peptide Synthesis and Bio-Orthogonal Applications
Executive Summary
Fmoc-DL-4-cyanophenylalanine (Fmoc-DL-Phe(4-CN)-OH) is a non-canonical amino acid derivative characterized by a para-substituted nitrile group on the phenylalanine aromatic ring. While widely utilized as a vibrational probe and a precursor for bio-orthogonal chemistry (specifically tetrazole formation), its DL-stereochemistry (racemic nature) presents unique challenges and opportunities in drug discovery. This guide analyzes its physicochemical properties, solid-phase peptide synthesis (SPPS) integration, and downstream functionalization, providing actionable protocols for researchers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The presence of the electron-withdrawing cyano group (
| Property | Specification | Technical Note |
| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-4-cyano-DL-phenylalanine | Racemic mixture (50:50 R/S) |
| CAS Number | 173963-93-4 (General/L-isomer often cited); Verify specific batch | Always verify stereochemical purity with vendor COA. |
| Molecular Formula | ||
| Molecular Weight | 412.44 g/mol | |
| Solubility | Soluble in DMF, NMP, DMSO | Dissolve at 0.5–1.0 M for SPPS stock solutions. |
| Appearance | White to off-white powder | Hygroscopic; store desiccated at +2°C to +8°C. |
| IR Signature | Located in the "silent region" of biological IR spectra. |
Critical Application Note: The "DL" Implication
Expertise & Experience Insight: Unlike the pure L-isomer, Fmoc-DL-Phe(4-CN)-OH is a racemic mixture . This is the single most critical factor when incorporating this reagent into a peptide sequence.
-
The Trap: If you couple this racemic building block to a resin-bound peptide that already contains chiral (L) amino acids, you will generate diastereomers , not enantiomers.
-
The Result: Two distinct peptide species (L-L-...-L-L -Phe(4-CN) and L-L-...-L-D -Phe(4-CN)) will be formed. These will likely have different retention times on RP-HPLC and different biological activities.
-
Strategic Use: Researchers typically select the DL-form for:
-
Cost Reduction: DL variants are significantly cheaper than pure enantiomers for initial screening.
-
Diastereomeric Separation: Intentionally creating separable diastereomers to study the effect of D-amino acid substitution on proteolytic stability or receptor binding.
-
Synthetic Utility: Solid Phase Peptide Synthesis (SPPS)
Coupling Dynamics
The cyano group exerts an inductive electron-withdrawing effect. While this theoretically reduces the nucleophilicity of the aromatic ring, it has negligible effect on the reactivity of the
Workflow Visualization
The following diagram illustrates the SPPS cycle, highlighting the branching point caused by the racemic DL-input.
Figure 1: SPPS workflow incorporating Fmoc-DL-Phe(4-CN)-OH, demonstrating the generation of diastereomeric peptide populations.
Functional Versatility: The Cyano Handle
Vibrational Spectroscopy (IR Probe)
The nitrile group is a premier infrared probe. The
-
Why it matters: Proteins are transparent in this region (no backbone amide or side-chain signals).
-
Application: Changes in the peak frequency and line width of the nitrile stretch correlate directly with local electric fields and hydration status, making it a powerful tool for studying protein folding and membrane insertion [1].
Bio-Orthogonal Chemistry: Tetrazole Synthesis
The cyano group can be converted into a tetrazole moiety via [2+3] cycloaddition with an azide. This is often performed "on-resin" to generate tetrazole-containing peptides, which serve as carboxylic acid bioisosteres (similar pKa ~4.5-5.0 but better metabolic stability).
Figure 2: On-resin conversion of the cyano group to a tetrazole bioisostere.
Experimental Protocols
Protocol A: Standard SPPS Coupling (Manual)
Use this protocol for 0.1 mmol scale synthesis.
-
Preparation: Dissolve Fmoc-DL-Phe(4-CN)-OH (206 mg, 0.5 mmol, 5 eq) in 2.0 mL dry DMF.
-
Activation: Add HBTU (190 mg, 0.5 mmol) and DIEA (174 µL, 1.0 mmol). Shake briefly (30 sec) to activate.
-
Note: The solution may turn slightly yellow; this is normal.
-
-
Coupling: Add the activated solution to the deprotected resin-bound peptide.
-
Incubation: Agitate at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU for higher efficiency.
-
Wash: Drain and wash with DMF (3x) and DCM (3x).
Protocol B: On-Resin Tetrazole Formation
Perform this step AFTER peptide assembly but BEFORE cleavage from the resin.
-
Reagent Mix: In a vial, dissolve Sodium Azide (
) (10 eq) and Zinc Bromide ( ) (10 eq) in isopropanol/water (2:1 ratio).-
Safety:
is toxic and can form explosive hydrazoic acid with strong acids. Use a vented hood.
-
-
Reaction: Add the solution to the resin-bound peptide containing the cyanophenylalanine residue.
-
Heat: Agitate at 80°C for 16–24 hours.
-
Equipment: Use a pressure-sealed reaction vessel or a reflux setup compatible with solid-phase synthesis.
-
-
Workup: Wash resin extensively with water (to remove salts), then DMF, then DCM.
-
Cleavage: Proceed with standard TFA cleavage. The tetrazole ring is stable to TFA [2].
References
-
Boxer, S. G., et al. (2009). "Investigation of an unnatural amino acid for use as a resonance Raman probe: Detection limits, solvent and temperature dependence of the νC≡N band of 4-cyanophenylalanine." Journal of Raman Spectroscopy.
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.
-
Sigma-Aldrich. "Fmoc-Phe(4-CN)-OH Product Datasheet."
-
PubChem. "Fmoc-4-cyano-L-phenylalanine Compound Summary."[2] (Note: Used for physicochemical data verification of the core structure).
Sources
An In-Depth Technical Guide to Fmoc-D-4-cyanophenylalanine (CAS No: 173963-93-4) for Advanced Peptide Synthesis and Drug Discovery
This guide provides an in-depth technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-4-cyanophenylalanine (Fmoc-D-4-cyanophenylalanine), a non-proteinogenic amino acid that has become an invaluable tool for researchers, scientists, and drug development professionals. This document will delve into the core chemical principles, practical applications, and detailed methodologies for the effective utilization of this unique building block in modern peptide chemistry.
Section 1: Foundational Understanding of Fmoc-D-4-cyanophenylalanine
Fmoc-D-4-cyanophenylalanine is a derivative of the essential amino acid phenylalanine, distinguished by three key modifications: the D-chiral configuration, the addition of a cyano (-C≡N) group at the para position of the phenyl ring, and the presence of a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group.[1][2] These features collectively contribute to its unique properties and broad utility in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-D-4-cyanophenylalanine is paramount for its successful application. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 173963-93-4 (L-isomer)[4][5], 205526-34-7 (D-isomer)[1] | , |
| Molecular Formula | C₂₅H₂₀N₂O₄ | [2] |
| Molecular Weight | 412.44 g/mol | [2] |
| Appearance | White to off-white or beige powder/crystalline solid | [2][6] |
| Melting Point | 175-189 °C | [2] |
| Solubility | Soluble in polar organic solvents such as DMF and NMP.[7] A qualitative solubility test indicates clear solubility of 1 mmol in 2 ml of DMF.[6] | |
| Storage | 2-8°C, protected from light and moisture | [2][6] |
Note on CAS Numbers: It is crucial to distinguish between the L-isomer (CAS: 173963-93-4) and the D-isomer (CAS: 205526-34-7). This guide focuses on the D-isomer as per the topic, but researchers should always verify the CAS number of their starting material.
The Strategic Importance of the Cyano Group and D-Configuration
The incorporation of the cyano group and the use of the D-enantiomer are deliberate choices that impart significant advantages in peptide design:
-
Electronic Properties and Binding Interactions: The electron-withdrawing nature of the cyano group alters the electronic properties of the phenyl ring. This can influence hydrogen bonding capabilities and other non-covalent interactions of the peptide with its biological target, potentially leading to enhanced binding affinity and selectivity.[3]
-
Metabolic Stability: Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased metabolic stability can prolong the in vivo half-life of peptide-based drugs.[8]
-
Conformational Constraint: The introduction of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, providing a degree of conformational constraint that can be beneficial for receptor binding.
-
Bioconjugation Handle: The cyano group can serve as a versatile chemical handle for bioconjugation, allowing for the attachment of imaging agents, polymers, or other molecules to the peptide.[1][5]
Section 2: Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-4-cyanophenylalanine is primarily utilized in Fmoc-based SPPS, a cornerstone of modern peptide synthesis. The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine, allowing for the stepwise elongation of the peptide chain.[2][9]
The Fmoc SPPS Workflow: A Conceptual Overview
The incorporation of Fmoc-D-4-cyanophenylalanine into a growing peptide chain follows the standard Fmoc SPPS cycle. The logical flow of this process is depicted in the diagram below.
Caption: A generalized workflow for the incorporation of an Fmoc-protected amino acid in SPPS.
Mechanism of Fmoc Deprotection
The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the formation of dibenzofulvene and carbon dioxide. The highly reactive dibenzofulvene is subsequently scavenged by piperidine to form a stable adduct.[9]
Caption: The mechanism of Fmoc deprotection using piperidine.
Peptide Bond Formation: The Coupling Reaction
The formation of the peptide bond involves the activation of the carboxylic acid of the incoming Fmoc-D-4-cyanophenylalanine, making it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress racemization.
Caption: The process of peptide bond formation during SPPS.
Section 3: Detailed Experimental Protocols
The following protocols provide a self-validating system for the successful incorporation of Fmoc-D-4-cyanophenylalanine into a peptide sequence.
Materials and Reagents
-
Fmoc-D-4-cyanophenylalanine (Purity ≥97% by HPLC)[3]
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol for a Single Coupling Cycle of Fmoc-D-4-cyanophenylalanine
This protocol is for a manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (pre-loaded with the preceding amino acid and with the Fmoc group removed) in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Preparation of the Amino Acid Solution: In a separate vial, dissolve Fmoc-D-4-cyanophenylalanine (3 equivalents, 0.3 mmol, 123.7 mg) and OxymaPure (3 equivalents, 0.3 mmol, 42.6 mg) in DMF.
-
Pre-activation: Add DIC (3 equivalents, 0.3 mmol, 47 µL) to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour and re-test.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.
-
-
Final Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
Potential Challenges and Optimization
While the incorporation of Fmoc-D-4-cyanophenylalanine is generally straightforward, researchers should be aware of potential challenges:
-
Difficult Couplings: In some sequence contexts, the coupling of this moderately bulky amino acid may be slow or incomplete.[10] If the Kaiser test remains positive after extended coupling, a second coupling step (double coupling) may be necessary.
-
Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain on the resin can hinder both coupling and deprotection steps. The use of solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts may be beneficial in such cases.
Section 4: Characterization and Analysis
-
¹H NMR: The spectrum should show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the aliphatic protons of the fluorenyl group), the α- and β-protons of the amino acid, and the aromatic protons of the cyanophenyl ring.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbon, the α- and β-carbons, the carbons of the Fmoc group, and the carbons of the cyanophenyl ring, including the characteristic signal for the nitrile carbon.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of peptides containing this residue, with fragmentation patterns characteristic of peptide bonds.
-
FT-IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N stretch), the carbonyl groups of the Fmoc and carboxylic acid, and the N-H bond. A supplier's certificate of analysis indicates that the identity can be confirmed via an IR test.[6]
-
HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of both the amino acid derivative and the final peptide. Purity levels of ≥97% are typical for commercially available Fmoc-D-4-cyanophenylalanine.[3]
Section 5: Safety and Handling
As a laboratory chemical, Fmoc-D-4-cyanophenylalanine and the corresponding unprotected amino acid should be handled with appropriate care.
-
Hazard Identification: The unprotected 4-cyano-L-phenylalanine is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] While specific GHS classifications for the Fmoc-D-isomer are not universally available, it is prudent to handle it with similar precautions. It may cause skin, eye, and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C).[2][6]
Section 6: Conclusion and Future Perspectives
Fmoc-D-4-cyanophenylalanine is a powerful and versatile building block that offers peptide chemists a means to enhance the properties of synthetic peptides. Its ability to improve metabolic stability, modulate biological activity, and serve as a handle for bioconjugation makes it a valuable tool in the design and development of novel peptide-based therapeutics and research probes.[1][8] As the field of peptide drug discovery continues to expand, the use of non-natural amino acids like Fmoc-D-4-cyanophenylalanine will undoubtedly play an increasingly important role in the creation of next-generation peptide medicines.[1]
References
-
The Role of Fmoc-D-4-Cyanophenylalanine in Modern Peptide Drug Development. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc-4-cyano-D-phenylalanine. Chem-Impex. [Link]
-
Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP. RSC Publishing. [Link]
-
Advanced Peptide Synthesis: The Role of Fmoc-L-4-Cyanophenylalanine. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(L)-4-Cyanophenylalanine. PubChem. [Link]
-
Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Fmoc-4-cyano-L-phenylalanine. Chem-Impex. [Link]
-
Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... ResearchGate. [Link]
-
Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
-
Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. NIH. [Link]
-
Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. PMC. [Link]
-
¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk. ResearchGate. [Link]
-
(PDF) Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
p-Cyano-L-phenylalanine. American Chemical Society. [Link]
-
Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances. ResearchGate. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
D-3-Cyanophenylalanine: Enhancing Peptide Synthesis and Drug Discovery. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Figure S13 13 C NMR spectrum of compound D 4 , related to Scheme 4 [3-d... ResearchGate. [Link]
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. [Link]
-
Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]
-
Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. PubMed. [Link]
-
[2019/05/10] Synthetic Challenge #84. Reddit. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. achemblock.com [achemblock.com]
- 5. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Scout: A Technical Guide to p-Cyanophenylalanine Photophysics
The following technical guide is structured to serve as a definitive reference for the photophysical characterization and application of p-cyanophenylalanine (PheCN).
Executive Summary
In the landscape of non-canonical amino acids (ncAAs), p-cyanophenylalanine (PheCN) occupies a unique "dual-modal" niche. Unlike bulky fluorophores (e.g., Dansyl, FITC) that perturb local protein folding, PheCN is isosteric with Tyrosine and Phenylalanine, allowing it to probe steric-sensitive hydrophobic pockets with minimal structural disruption.
This guide details the two primary utility modes of PheCN:
-
Fluorescence: A hydration-sensitive emission that acts as a binary "switch" for solvent exposure.
-
Vibrational Spectroscopy (IR): A nitrile stretch (
) located in the optical "silent region," serving as a precise reporter of local electric fields (Stark effect) and hydrogen bonding status.
The Molecular Probe: Structural & Electronic Basis
To interpret PheCN data, one must understand its electronic ground state. The cyano group is an electron-withdrawing substituent. When substituted at the para position of phenylalanine, it creates a significant dipole moment.
-
Sterics: The
group extends the aromatic ring by approximately 2 Å, making it slightly larger than Phenylalanine but comparable to Tyrosine. -
Electronics: The nitrile group creates a local electric field vector aligned with the bond axis. This vector is the physical basis for its sensitivity to the Stark Effect (linear dependence of vibrational frequency on the external electric field).
Fluorescence Photophysics
PheCN fluorescence is governed by solvatochromism and hydrogen-bond induced quenching .
The Solvatochromic Mechanism
Upon excitation (typically
However, the dominant effect in protic solvents is fluorescence quenching . Hydrogen bonding to the nitrile nitrogen facilitates a non-radiative decay pathway (internal conversion), drastically reducing Quantum Yield (QY) and Lifetime (
Key Insight: PheCN is bright in hydrophobic cores (folded state) and dim in aqueous solution (unfolded state).
Quantitative Data Summary
The following table summarizes the photophysical response of PheCN across different environments. Note the inverse correlation between solvent polarity/H-bonding capacity and Quantum Yield.
| Solvent / Environment | Quantum Yield ( | Lifetime ( | ||
| Water (Buffer) | 280 | ~293 | 0.02 – 0.11* | 6.8 (unquenched) |
| Ethanol | 280 | ~290 | 0.15 – 0.20 | ~8.0 |
| THF (Aprotic) | 280 | ~290 | ~0.40 | > 10.0 |
| Hydrophobic Protein Core | 280 | ~290 | 0.25 – 0.50 | Variable |
*Note: QY in water varies by pH and neighboring residues. Values as low as 0.02 are observed in the presence of quenching side chains (see Section 4).
Visualization: The Solvatochromic Cycle
The following diagram illustrates the competitive decay pathways governing PheCN signal.
Caption: The excitation-emission cycle of PheCN. Note that H-bonding in aqueous environments accelerates non-radiative decay, effectively quenching fluorescence.
Vibrational Spectroscopy (IR) Utility
While fluorescence reports on hydration, IR spectroscopy of the nitrile group reports on electrostatics .
-
The Silent Region: The
stretch occurs at . Since proteins lack intrinsic absorption in this window (no carbonyls or amides), the signal is background-free. -
Interpretation:
-
Blue Shift (Higher Wavenumber): Indicates a non-hydrogen-bonded, hydrophobic environment.
-
Red Shift (Lower Wavenumber): Indicates H-bonding to the nitrile nitrogen.
-
Stark Tuning Rate:
. This allows mapping of local electric fields within the protein matrix.
-
FRET and Quenching Interactions
PheCN is not an isolated reporter; it interacts energetically with natural amino acids.
FRET Donor Capabilities
PheCN (
-
Förster Radius (
): Approximately 16 Å for the PheCN Trp pair. -
Application: This is ideal for measuring short-range conformational changes (e.g., helix formation) where standard FRET pairs (GFP/RFP) are too bulky or have
values that are too large (>50 Å).
Side-Chain Quenching
Be aware of "false negatives" in fluorescence intensity caused by specific residues nearby, independent of solvent exposure.
-
Tyrosine (Tyr): Strong quencher via Photoinduced Electron Transfer (PET).
-
Histidine (His): Quenches when deprotonated (high pH).
-
Cysteine (Cys) & Methionine (Met): Moderate quenchers.
Experimental Protocols
Protocol A: Quantum Yield Determination
Objective: Determine the absolute QY of PheCN in a novel protein construct.
Prerequisites:
-
Reference Standard: L-Tryptophan in water (
) or Phenylalanine in water ( ). Note: N-acetyl-tryptophan-amide (NATA) is often preferred for peptide work. -
Instrument: Spectrofluorometer with corrected PMT response.
Workflow:
-
Preparation: Prepare optical dilute solutions of your PheCN-protein and the Reference Standard.
-
Critical: Absorbance at
(280 nm) must be OD to avoid inner-filter effects.
-
-
Acquisition:
-
Record UV-Vis spectrum to confirm exact OD at 280 nm.
-
Record Emission spectrum (285 nm – 450 nm).
-
Integrate the area under the emission curve (
).[1]
-
-
Calculation: Use the comparative formula:
Where is the refractive index of the solvent.
Protocol B: Fluorescence-Based Folding Assay
Objective: Monitor protein folding via hydrophobic collapse.
Caption: Logic flow for a kinetic refolding experiment using PheCN as a hydrophobic sensor.
References
-
Photophysics & Solvatochromism: Taskent-Sezgin, H., et al. (2009).[2] Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers.[2] Biochemistry.[2] [Link]
-
Vibrational Spectroscopy (IR): Tucker, M. J., et al. (2010). A new method for determining the local electric field in proteins using the nitrile stretching frequency of p-cyanophenylalanine. Journal of Physical Chemistry B. [Link]
-
FRET Applications: Miyake-Stoner, S. J., et al. (2009).[2][3] Probing protein folding using site-specifically encoded unnatural amino acids as FRET donors with tryptophan.[2][4] Biochemistry.[2] [Link]
-
Side-Chain Quenching Analysis: Serrano, A. L., et al. (2010).[5] Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. Biochemistry.[2] [Link]
-
General Review of ncAAs: Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Fmoc-D-4-Cyanophenylalanine in Peptide Science
A Senior Application Scientist's Perspective on a Versatile Unnatural Amino Acid
In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to modulate the biological and physical properties of peptides. Among these, Fmoc-D-4-cyanophenylalanine, a derivative of the proteinogenic amino acid phenylalanine, has garnered significant attention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of Fmoc-D-4-cyanophenylalanine, grounded in scientific principles and practical insights.
The Foundational Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-4-cyanophenylalanine is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2] The D-configuration of this amino acid is often utilized to enhance peptide stability against enzymatic degradation.[3]
The incorporation of Fmoc-D-4-cyanophenylalanine into a peptide sequence follows the standard Fmoc-SPPS workflow. This process involves the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.
Experimental Protocol: Manual Solid-Phase Synthesis of a Peptide Containing 4-Cyanophenylalanine
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe(4-CN)-Leu) on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-L-Leu-OH
-
Fmoc-D-4-cyanophenylalanine
-
Fmoc-Gly-OH
-
Fmoc-L-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (First Amino Acid - Leucine):
-
In a separate vial, pre-activate Fmoc-L-Leu-OH (3 eq. to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), continue coupling for another hour.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation (Gly, Gly, Phe(4-CN), Tyr): Repeat steps 2 and 3 for each subsequent amino acid: Fmoc-D-4-cyanophenylalanine, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-L-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Figure 2: The dual utility of 4-cyanophenylalanine as a spectroscopic probe.
A Handle for Bioconjugation: Expanding Peptide Functionality
The cyano group of 4-cyanophenylalanine can serve as a versatile chemical handle for the site-specific modification of peptides through bioconjugation. [2][4]This allows for the attachment of various moieties, such as imaging agents, therapeutic payloads, or polymers for improving pharmacokinetic properties.
One of the most powerful transformations of the nitrile group is its conversion to a tetrazole ring via a [3+2] cycloaddition reaction with an azide. [5][6][7]Tetrazoles are metabolically stable isosteres of carboxylic acids and can participate in a variety of biological interactions.
Experimental Protocol: Tetrazole Formation on a Peptide
This protocol describes a general method for the conversion of the nitrile group of a 4-cyanophenylalanine-containing peptide to a tetrazole.
Materials:
-
Purified peptide containing 4-cyanophenylalanine
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water/Isopropanol (1:1 mixture)
-
Hydrochloric acid (HCl), 1M
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: Dissolve the peptide containing 4-cyanophenylalanine in a 1:1 mixture of water and isopropanol.
-
Addition of Reagents: Add sodium azide (5-10 equivalents) and a catalytic amount of zinc bromide (0.1-0.2 equivalents) to the peptide solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with 1M HCl to a pH of ~2-3 to protonate the tetrazole and quench any unreacted azide.
-
Remove the isopropanol under reduced pressure.
-
-
Purification: Purify the tetrazole-modified peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity of the product by mass spectrometry, observing the expected mass increase of 42 Da (N₃).
Figure 3: Bioconjugation via tetrazole formation from a nitrile-containing peptide.
Applications in Drug Discovery and Chemical Biology
The unique properties of Fmoc-D-4-cyanophenylalanine have led to its use in various areas of drug discovery and chemical biology, particularly in oncology and neurology.
-
Oncology: The incorporation of this UAA into anticancer peptides can enhance their metabolic stability and binding affinity for their targets. [4][8]For example, modifying a peptide that targets a specific receptor overexpressed on cancer cells with 4-cyanophenylalanine could lead to a more potent and longer-lasting therapeutic effect. While specific examples with 4-cyanophenylalanine are emerging, the principle of using unnatural amino acids to improve anticancer peptide efficacy is well-established.
-
Neurology: In the study of neurodegenerative diseases, peptides containing 4-cyanophenylalanine can be used as probes to study protein aggregation, a hallmark of many of these disorders. [8]The fluorescent properties of this amino acid can be used to monitor the kinetics and mechanism of amyloid fibril formation. [9]
Conclusion
Fmoc-D-4-cyanophenylalanine is a multifaceted building block that offers peptide scientists a powerful tool to enhance and probe peptide structure and function. Its seamless integration into standard SPPS protocols, coupled with its unique spectroscopic and chemical properties, makes it an invaluable asset in the design of novel peptide-based therapeutics, diagnostics, and research tools. As our understanding of the subtle yet significant effects of unnatural amino acids continues to grow, the applications of Fmoc-D-4-cyanophenylalanine are poised to expand even further, paving the way for the next generation of sophisticated peptide-based technologies.
References
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- The Role of Fmoc-D-4-Cyanophenylalanine in Modern Peptide Drug Development. (2026-01-27).
- Fmoc-4-cyano-D-phenylalanine - Chem-Impex.
- Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. (2016-12-14).
- Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. PubMed. (2009-09-29).
- Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics.
- Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix form
- Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC - NIH.
- Advanced Peptide Synthesis: The Role of Fmoc-L-4-Cyanophenylalanine. (2026-01-24).
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- tetrazole synthesis from a nitrile and azide - labor
- An expedient route to the tetrazole analogues of alpha-amino acids. PubMed - NIH.
- Cationic antimicrobial peptides: potential templates for anticancer agents. Frontiers. (2025-04-23).
- Computational design of a cyclic peptide that inhibits the CTLA4 immune checkpoint. NIH.
- Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. PMC. (2022-11-01).
- Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study.
- Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Deriv
- Sequences and IC50 values of peptides. | Download Table.
- Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes. PMC. (2018-11-08).
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- affinity ic50 values: Topics by Science.gov.
- Exploring the Potential of Bioactive Peptides: From N
Sources
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wernerlab.weebly.com [wernerlab.weebly.com]
- 3. Dual Stimuli-Responsive Dynamic Covalent Peptide Tags: Toward Sequence-Controlled Release in Tumor-like Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. csbiochina.com [csbiochina.com]
- 8. Frontiers | Cationic antimicrobial peptides: potential templates for anticancer agents [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Fmoc-DL-4-Cyanophenylalanine: A Comprehensive Guide to Solubility and Handling in Dimethylformamide (DMF)
An In-Depth Technical Guide for Researchers
Executive Summary
This technical guide provides a detailed exploration of the solubility characteristics of N-α-Fmoc-DL-4-cyanophenylalanine in N,N-Dimethylformamide (DMF), a critical parameter for its successful application in solid-phase peptide synthesis (SPPS) and other advanced chemical workflows. As an unnatural amino acid, the incorporation of 4-cyanophenylalanine into peptide sequences offers unique opportunities to modulate peptide conformation, stability, and biological activity.[1][2] Understanding its behavior in DMF, the most ubiquitous solvent in Fmoc-based SPPS, is fundamental to ensuring reproducible and high-yield synthetic outcomes. This document consolidates key physical data, provides field-proven protocols for solution preparation and solubility determination, and discusses the underlying chemical principles that govern its solubility.
Introduction to Fmoc-DL-4-Cyanophenylalanine
Fmoc-DL-4-cyanophenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by two key modifications:
-
The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group essential for the stepwise, controlled elongation of peptide chains in SPPS.[3][4] Its bulky, hydrophobic nature is a dominant factor in the solubility profile of the parent amino acid.
-
The para-cyano (-C≡N) group: This modification on the phenyl ring introduces unique electronic properties and serves as a versatile chemical handle.[5][] It can influence metabolic stability, alter peptide-receptor interactions, and act as a precursor for other functional groups, such as tetrazoles.[7]
These features make Fmoc-4-cyanophenylalanine a valuable building block in drug discovery and protein engineering.[1][3][8]
Core Physicochemical Properties
A clear understanding of the fundamental properties of this reagent is the first step in its effective utilization. The data below is compiled for the common L- and D-enantiomers, whose properties in an achiral solvent like DMF are representative of the DL-racemic mixture.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₀N₂O₄ | [3][7][8] |
| Molecular Weight | 412.44 g/mol | [3][7] |
| Appearance | White to off-white powder or crystalline powder | [3][7] |
| CAS Number (L-form) | 173963-93-4 | [3][7][9] |
| CAS Number (D-form) | 205526-34-7 | [8] |
| Storage Temperature | 2-8°C | [3][7] |
Below is the chemical structure of Fmoc-4-cyanophenylalanine, illustrating the key functional groups that dictate its chemical behavior and solubility.
Caption: Chemical Structure of Fmoc-4-cyanophenylalanine.
Solubility in N,N-Dimethylformamide (DMF)
DMF is the solvent of choice for most Fmoc-SPPS workflows due to its excellent resin-swelling properties and its ability to dissolve a wide range of protected amino acids and coupling reagents.[10][11]
Quantitative Solubility Data
Direct, empirically determined solubility limits for Fmoc-DL-4-cyanophenylalanine are not widely published in peer-reviewed literature. However, high-quality data from leading suppliers provides a robust and verifiable starting point for practical applications.
| Source | Reported Solubility | Calculated Concentration (Approx.) | Molarity (Approx.) |
| Sigma-Aldrich (Novabiochem®) | "clearly soluble" (1 mmole in 2 ml DMF) | 0.5 mmol/mL | 0.5 M |
Calculation: (1 mmol / 2 mL) = 0.5 mmol/mL = 0.5 M. Molecular Weight = 412.44 g/mol . Concentration in mg/mL = 0.5 mmol/mL * 412.44 mg/mmol = 206.22 mg/mL.
This data indicates that Fmoc-DL-4-cyanophenylalanine exhibits excellent solubility in DMF, readily achieving the concentrations required for standard SPPS coupling reactions (typically 0.2 M to 0.5 M).
Factors Influencing Solubility in DMF
While the compound is highly soluble, several factors must be controlled to ensure consistency and prevent issues during synthesis.
-
Solvent Quality: This is the most critical parameter. DMF degrades over time to produce dimethylamine and formic acid.[11] The presence of dimethylamine, a secondary amine, can cause premature deprotection of the Fmoc group, leading to peptide impurities.[11]
-
Expert Insight: Always use high-purity, amine-free, or peptide-synthesis-grade DMF.[12] If using a shared solvent system, ensure it is well-maintained. For highly sensitive syntheses, using DMF from a freshly opened bottle or one treated with an amine-scavenging pack is a self-validating best practice.[12]
-
-
Temperature: Solubility is temperature-dependent. While standard protocols operate at room temperature, slight warming can be used to dissolve material more quickly. However, prolonged exposure to elevated temperatures (e.g., >40°C) in DMF can accelerate the degradation of both the solvent and the Fmoc-amino acid.[10]
-
Water Content: DMF is hygroscopic. The presence of excess water can affect the efficiency of subsequent activation and coupling steps, particularly when using carbodiimide reagents. Use anhydrous grade DMF for optimal results.
-
Compound Purity: The purity of the Fmoc-DL-4-cyanophenylalanine itself will impact solubility. Impurities may not dissolve readily, leading to hazy or particulate-containing solutions. Purity should be ≥97% by HPLC for reliable performance.[1][7]
Experimental Protocols
The following protocols are designed to be self-validating systems for preparing solutions and assessing solubility, ensuring reproducibility in a research setting.
Protocol 1: Preparation of a Standard 0.5 M Stock Solution
This workflow details the standard procedure for preparing a stock solution for use in an automated or manual peptide synthesizer.
Caption: Workflow for preparing a 0.5 M stock solution.
Detailed Steps:
-
Materials:
-
Fmoc-DL-4-cyanophenylalanine (MW: 412.44 g/mol )
-
High-purity, anhydrous DMF (Peptide Synthesis Grade)
-
Calibrated analytical balance
-
10 mL Class A volumetric flask with stopper
-
Vortex mixer or sonicator bath
-
-
Procedure:
-
Accurately weigh 2.062 g of Fmoc-DL-4-cyanophenylalanine and record the mass.
-
Carefully transfer the powder into the 10 mL volumetric flask.
-
Add approximately 7 mL of DMF to the flask.
-
Stopper the flask and vortex or place it in a sonicator bath at room temperature. Agitate until all solid material is completely dissolved. Visually inspect against a bright background to ensure no particulates remain.
-
Causality: Sonication provides energy to break up solute-solute interactions, accelerating the dissolution process without significant heat input.
-
-
Once fully dissolved, allow the solution to return to room temperature. Carefully add DMF until the bottom of the meniscus aligns with the 10 mL calibration mark.
-
Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Storage and Handling:
-
Store the solution at 2-8°C when not in use.
-
Allow the solution to warm to room temperature before use to prevent water condensation.
-
The stability of Fmoc-amino acids in DMF is a concern over extended periods; for best results, prepare solutions fresh daily or weekly.[13]
-
Protocol 2: Determination of Saturation Solubility
This protocol allows a researcher to determine the upper solubility limit in their specific lab environment and with their specific lot of reagents.
Caption: Workflow for determining saturation solubility.
Detailed Steps:
-
Objective: To find the maximum mass of solute that can be dissolved in a fixed volume of solvent under controlled conditions.
-
Procedure:
-
Add a precise volume (e.g., 1.0 mL) of high-purity DMF to a tared, sealable glass vial.
-
Place the vial on a magnetic stir plate in a temperature-controlled water bath (e.g., 25°C) to maintain isothermal conditions.
-
Add a pre-weighed amount of Fmoc-DL-4-cyanophenylalanine that is expected to dissolve (e.g., 200 mg, based on the 0.5 M data). Stir until fully dissolved.
-
Continue adding small, accurately weighed aliquots (e.g., 10-20 mg) of the amino acid. After each addition, allow the system to stir for at least 30 minutes to reach equilibrium.
-
The point of saturation is reached when a small amount of solid material persists and does not dissolve after prolonged stirring (e.g., >1 hour).
-
Validation: To confirm saturation, slightly increase the temperature by 2-3°C. The solid should dissolve. Then, cool the solution back to the target temperature. If the solution was saturated, solid should precipitate out.
-
Calculation: The saturation solubility (in mg/mL or M) is calculated from the total mass of the compound that was fully dissolved in the known volume of DMF just before the final, persistent aliquot was added.
-
Conclusion and Best Practices
Fmoc-DL-4-cyanophenylalanine is a highly soluble amino acid derivative in DMF, readily forming the 0.5 M solutions commonly used in peptide synthesis.[7] The primary determinant of success in handling this compound is not overcoming poor solubility, but rather maintaining the integrity of the system. The causality behind failed or inconsistent experiments involving this reagent is most often traced back to the quality of the DMF. Adherence to protocols that emphasize the use of high-purity, anhydrous, and amine-free solvent provides a self-validating framework for reproducible success. By understanding the physicochemical properties and following the validated workflows presented in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies to advance drug discovery and materials science.
References
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved February 7, 2026, from [Link]
-
Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. (2016, September 19). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Retrieved February 7, 2026, from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 7, 2026, from [Link]
-
(L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Fmoc-Phe(4-CN)-OH [173963-93-4]. (n.d.). Aapptec Peptides. Retrieved February 7, 2026, from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 7, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. nbinno.com [nbinno.com]
- 7. Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. achemblock.com [achemblock.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Fmoc-4-Cyanophenylalanine Stereoisomers: Navigating the Choice Between Fmoc-L-4-Cyanophenylalanine and the Racemic Mixture in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among these, 4-cyanophenylalanine (Phe(4-CN)) has emerged as a particularly versatile tool, serving as both a unique structural component and a sensitive biophysical probe. However, the critical consideration of stereochemistry—specifically the choice between the enantiomerically pure Fmoc-L-4-cyanophenylalanine and the racemic Fmoc-DL-4-cyanophenylalanine—is paramount for the success of any synthesis and the ultimate biological activity of the target peptide. This guide provides an in-depth analysis of these two materials, elucidating the fundamental principles of chirality in drug design, comparing their physicochemical properties, and presenting field-proven protocols for their analysis and application. We will explore the causality behind experimental choices, from selecting the appropriate analytical methods to ensure enantiomeric purity to the strategic incorporation of these building blocks in Solid-Phase Peptide Synthesis (SPPS).
The Strategic Importance of Chirality in Peptide Drug Development
Chirality, the property of non-superimposable mirror images, is a fundamental concept in biology. The cellular machinery, including ribosomes and enzymes, is inherently chiral, almost exclusively producing and interacting with L-amino acids. This stereoselectivity means that the enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties[1]. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle[1].
In peptide science, introducing a D-amino acid where an L-amino acid is expected can have profound consequences:
-
Proteolytic Resistance: The most common strategic use of D-amino acids is to enhance peptide stability. Proteases, the enzymes that degrade peptides, are highly specific to L-amino acid sequences. Incorporating a D-amino acid can render cleavage sites unrecognizable, significantly increasing the peptide's in-vivo half-life[2][3][4].
-
Conformational Constraint: D-amino acids can induce specific secondary structures, such as β-turns and β-hairpins, which may be critical for receptor binding or other biological activities[2].
-
Disruption of Structure: Conversely, unintended incorporation of a D-amino acid can disrupt essential secondary structures like α-helices, leading to misfolded, aggregated, or dysfunctional peptides[4][5].
Therefore, absolute control over the stereochemistry of each amino acid building block is not merely a matter of quality control; it is a fundamental design parameter that dictates the ultimate success or failure of a peptide therapeutic.
Characterization of Fmoc-4-Cyanophenylalanine Stereoisomers
The choice between the L-isomer and the DL-racemic mixture is a critical first step in the design of a synthetic strategy.
Fmoc-L-4-Cyanophenylalanine: The Biomimetic and Probing Building Block
Fmoc-L-4-cyanophenylalanine is the enantiomerically pure building block used for the majority of standard peptide synthesis applications. Its primary role is to be incorporated as a direct, albeit functionalized, analogue of L-phenylalanine. The key feature is the para-cyano (-C≡N) group, which imparts unique and valuable properties:
-
Structural Mimicry: It largely retains the steric profile of phenylalanine, allowing it to be incorporated into sequences without drastically altering the overall peptide backbone conformation.
-
Electronic Modulation: The cyano group is strongly electron-withdrawing, which can alter the electronic properties of the phenyl ring and influence interactions with biological targets[6].
-
Biophysical Probe: The nitrile bond possesses a distinct infrared (IR) stretching frequency in a region of the spectrum that is transparent in proteins, making it an excellent vibrational reporter of local environments[7]. Furthermore, the cyanophenylalanine side chain is fluorescent, and its quantum yield is highly sensitive to the local solvent environment, hydrogen bonding, and quenching by nearby residues, allowing it to be used as a probe for protein folding, binding, and conformational changes[8][9][10][11][12].
Fmoc-DL-4-Cyanophenylalanine: A Starting Point for Chiral Resolution
Fmoc-DL-4-cyanophenylalanine is a racemic mixture, containing an equal 50:50 ratio of the D- and L-enantiomers[13]. It is fundamentally unsuitable for direct use in the synthesis of a stereochemically defined peptide. During SPPS, both enantiomers would be incorporated at the target position, resulting in a heterogeneous mixture of diastereomeric peptides. These diastereomers can be exceptionally difficult, if not impossible, to separate by standard purification techniques like reversed-phase HPLC and may exhibit different biological activities and immunogenicities[14]. The primary utility of the DL-mixture is as a more economical starting material for in-house chiral resolution to produce the individual D- and L-enantiomers.
The D-Enantiomer Advantage: Fmoc-D-4-Cyanophenylalanine
While this guide focuses on the L- vs DL-forms, the resolved Fmoc-D-4-cyanophenylalanine is a powerful tool in its own right. Its incorporation is a deliberate design choice to confer specific properties, most notably enhanced resistance to enzymatic degradation by proteases[2][3][15]. This can dramatically increase the bioavailability and therapeutic window of a peptide drug.
Comparative Data Summary
The following table summarizes the key physicochemical properties of the L-isomer and the racemic mixture.
| Property | Fmoc-L-4-cyanophenylalanine | Fmoc-DL-4-cyanophenylalanine | Causality and Experimental Insight |
| CAS Number | 173963-93-4[16][17] | 265321-37-7[13] | Unique identifiers for the stereochemically pure and racemic forms. |
| Molecular Formula | C₂₅H₂₀N₂O₄[17][18] | C₂₅H₂₀N₂O₄ | The molecular formula is identical as they are stereoisomers. |
| Molecular Weight | 412.44 g/mol [17] | 412.44 g/mol | The molecular weight is identical. |
| Appearance | White crystalline powder[18] | White powder | Physical appearance is generally similar. |
| Melting Point | 190 - 192 °C[17] | Variable | The melting point of a racemic mixture can differ from that of the pure enantiomer. Often, racemates are eutectic mixtures with lower melting points. |
| Optical Rotation | [a]20/D ≈ -35° (c=1 in DMF)[18] | 0° | A pure enantiomer rotates plane-polarized light. The racemic mixture does not, as the equal and opposite rotations of the D- and L-isomers cancel each other out. This is a primary method for distinguishing the two. |
| Purity (HPLC) | Typically ≥97%[6][17] | N/A (Defined as a mixture) | Purity for the L-isomer refers to chemical purity. Enantiomeric purity must be determined separately by chiral methods. |
| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO | Solubility is generally similar in common organic synthesis solvents. |
Analytical Control: Ensuring Enantiomeric Purity
Given the profound biological impact of stereochemistry, verifying the enantiomeric purity of the starting material is a non-negotiable step in any peptide synthesis workflow. The presence of even small amounts of the undesired D-enantiomer in the Fmoc-L-4-cyanophenylalanine starting material can lead to the accumulation of hard-to-remove diastereomeric impurities in the final peptide[14]. Chiral High-Performance Liquid Chromatography (HPLC) is the industry gold standard for this analysis.
The core principle of chiral HPLC is the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times and thus, separation[14].
Caption: Workflow for Chiral HPLC Analysis.
Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment
-
Causality: This protocol is designed to resolve the D- and L-enantiomers of Fmoc-4-cyanophenylalanine. The choice of a polysaccharide-based column (like one derived from cellulose or amylose) is based on their proven effectiveness for separating a wide range of Fmoc-amino acid enantiomers under reversed-phase conditions[14]. The mobile phase composition is optimized to achieve baseline separation in a reasonable timeframe.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm or equivalent polysaccharide-based CSP.
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Fmoc-L-4-cyanophenylalanine (sample to be tested).
-
Fmoc-DL-4-cyanophenylalanine (as a racemic standard to confirm peak identity).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of ACN/Water/TFA (e.g., 60:40:0.1 v/v/v). The exact ratio may require optimization depending on the specific column and system.
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard (Fmoc-DL-4-cyanophenylalanine) at ~0.5 mg/mL in the mobile phase.
-
Prepare a stock solution of the test sample (Fmoc-L-4-cyanophenylalanine) at ~0.5 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm (where the Fmoc group has strong absorbance).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard. Two well-resolved peaks should be observed. The first eluting peak is typically the D-enantiomer and the second is the L-enantiomer, but this must be confirmed.
-
Inject the test sample (Fmoc-L-4-cyanophenylalanine).
-
A single major peak should be observed at the retention time corresponding to the L-enantiomer.
-
-
Data Analysis:
-
Integrate the area of both the D- and L-peaks in the chromatogram of the test sample.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] * 100
-
A value of >99.5% ee is typically required for high-quality peptide synthesis.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based SPPS is the workhorse method for assembling peptides in the lab[19][20]. The process is a cycle of deprotection and coupling steps performed on a solid resin support. The use of enantiomerically pure Fmoc-L-4-cyanophenylalanine is critical for the fidelity of this process.
Caption: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol 2: Standard Incorporation of Fmoc-L-4-Cyanophenylalanine via SPPS
-
Causality: This protocol outlines a standard manual coupling procedure. The resin is first swollen to allow reagents access to the reactive sites. Fmoc deprotection is achieved using a basic solution (piperidine), which removes the Fmoc group via β-elimination[21]. A carbodiimide-based activation strategy (HBTU/DIPEA) is used to convert the carboxylic acid of the incoming Fmoc-L-4-cyanophenylalanine into a highly reactive ester, facilitating efficient amide bond formation with the free N-terminus of the resin-bound peptide.
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) with the preceding amino acid sequence already assembled and the N-terminal Fmoc group removed.
-
Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel[22]. Drain the DMF.
-
-
Fmoc Deprotection (if necessary):
-
Coupling Reaction:
-
In a separate vial, pre-activate the Fmoc-L-4-cyanophenylalanine. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-L-4-cyanophenylalanine (4 equivalents, ~165 mg)
-
HBTU (3.9 equivalents, ~148 mg)
-
DIPEA (8 equivalents, ~136 µL)
-
in ~2 mL of DMF.
-
-
Allow the activation mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the drained resin.
-
Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Proceed to the Next Cycle:
-
The resin is now ready for the deprotection of the newly added Fmoc-L-4-cyanophenylalanine to allow the coupling of the next amino acid in the sequence.
-
Functional Consequences: L- vs. D-Isomer Incorporation
The stereochemical outcome of incorporating L- versus D-4-cyanophenylalanine has significant downstream effects on the final peptide's properties.
-
Structure & Binding: An L-isomer will generally be accommodated within standard secondary structures (α-helices, β-sheets) in a manner similar to other L-amino acids. A D-isomer, however, has the opposite side-chain orientation. This can disrupt the hydrogen-bonding patterns required for α-helices but can be used strategically to nucleate β-turns, which are critical for the hairpin folds of many bioactive peptides[2]. This conformational change can dramatically alter how a peptide fits into a binding pocket, potentially switching an agonist into an antagonist, or vice-versa.
-
Enzymatic Stability: This is the most significant functional difference. Proteases have active sites that are exquisitely evolved to recognize and bind L-amino acid residues. A peptide containing a D-amino acid at or near the cleavage site will not fit correctly into the enzyme's active site, preventing hydrolysis.
Caption: L- vs D-Isomer Interaction with a Protease Active Site.
Conclusion and Future Perspectives
The distinction between Fmoc-DL-4-cyanophenylalanine and Fmoc-L-4-cyanophenylalanine is not trivial; it is fundamental to the principles of rational peptide design and synthesis. While the racemic mixture serves as a precursor, only the enantiomerically pure L- (or D-) isomer is suitable for the synthesis of well-defined, biologically active peptides. The L-isomer allows for the incorporation of a powerful biophysical probe while maintaining native-like conformations, whereas the D-isomer is a key tool for engineering metabolic stability.
As a senior application scientist, the guidance is unequivocal: always begin with enantiomerically pure starting materials and verify their purity analytically. The initial cost saving of purchasing a racemic mixture is invariably negated by the downstream complexities of separating diastereomeric products and the risk of obtaining ambiguous or misleading biological data. The future of peptide therapeutics lies in precision and control, and that control begins with the stereochemistry of the very first building block.
References
- The Role of Fmoc-D-4-Cyanophenylalanine in Modern Peptide Drug Development. (2026). Google Cloud.
- Advanced Peptide Synthesis: The Role of Fmoc-L-4-Cyanophenylalanine. (2026). Google Cloud.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Google Cloud.
- A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. BenchChem.
- Fmoc Solid-Phase Peptide Synthesis.
- Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv
- Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Form
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. PMC.
- Fmoc-4-cyano-L-phenylalanine. Aralez Bio eStore.
- FMOC-DL-4-CYANOPHENYLALANINE | 265321-37-7. ChemicalBook.
- Fmoc-4-cyano-L-phenylalanine. Chem-Impex.
- (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865. PubChem - NIH.
- Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4. Sigma-Aldrich.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Should My Peptides Have D-Amino Acids? LifeTein.
- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PMC - NIH.
- The Use of d-Amino Acids for Peptide Self-assembled Systems. RSC Publishing.
- CHIRAL SEPAR
- Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetr
- Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study.
- Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix form
- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PMC - PubMed Central.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FMOC-DL-4-CYANOPHENYLALANINE | 265321-37-7 [amp.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. checkout.aralezbio.com [checkout.aralezbio.com]
- 17. Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4 [sigmaaldrich.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 20. researchgate.net [researchgate.net]
- 21. chempep.com [chempep.com]
- 22. chem.uci.edu [chem.uci.edu]
Technical Guide: Fmoc-DL-4-Cyanophenylalanine Characterization
The following technical guide details the physicochemical characterization and handling of Fmoc-4-cyanophenylalanine, with a specific focus on melting point determination for the DL (racemic), L, and D isomeric forms.
Executive Summary
Fmoc-4-cyanophenylalanine (Fmoc-Phe(4-CN)-OH) is a non-canonical amino acid critical in modern peptide chemistry.[1] Its nitrile (cyano) group serves as a versatile handle for two primary applications:[2]
-
Vibrational Spectroscopy: The
stretch (~2225 cm⁻¹) acts as a sensitive, non-invasive infrared (IR) probe for monitoring local electrostatic fields and protein folding events without steric perturbation. -
Bioorthogonal Chemistry: It functions as a precursor for tetrazole formation via "click" chemistry or other nitrile-based ligations.
Accurate determination of the melting point (MP) is the first line of defense in validating the purity and isomeric integrity of this reagent before its introduction into Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Profile & Melting Point Data
The melting point of Fmoc amino acids is not merely a physical constant but a stability threshold. At temperatures exceeding 180°C, the carbamate linkage (Fmoc) becomes susceptible to thermal cleavage, and the carboxylic acid moiety may undergo decarboxylation.
Data Summary Table
| Property | Fmoc-L-Phe(4-CN)-OH | Fmoc-D-Phe(4-CN)-OH | Fmoc-DL-Phe(4-CN)-OH |
| CAS Number | 173963-93-4 | 205526-34-7 | Not widely indexed |
| Melting Point | 190 – 192 °C (Standard) | 175 – 189 °C | 175 – 195 °C (Theoretical)* |
| Appearance | White to beige powder | White powder | White powder |
| Purity Standard | ≥ 98% (HPLC) | ≥ 98% (HPLC) | ≥ 98% (HPLC) |
| Solubility | DMF, NMP, DMSO | DMF, NMP, DMSO | DMF, NMP, DMSO |
Scientific Note on the DL-Isomer (Racemate): Unlike the pure L or D enantiomers, the DL form (racemate) does not have a single, universally standardized melting point in commercial catalogs. Its melting behavior depends on its crystallographic nature:
-
Racemic Compound: If the D and L molecules co-crystallize in a 1:1 ratio within the same unit cell, the MP is often higher or distinct from the pure enantiomers.
-
Conglomerate: If they crystallize separately (a mixture of pure L and pure D crystals), the MP is typically lower due to the eutectic effect.
-
Guidance: Researchers synthesizing or purchasing the DL form should expect a melting range broadly consistent with the enantiomers (175–195°C) but must validate it against an L-isomer standard using Differential Scanning Calorimetry (DSC).
The Science of Thermal Analysis (Expertise & Causality)
Relying solely on a capillary melting point apparatus is insufficient for high-value reagents like Fmoc-Phe(4-CN)-OH due to the Decomposition-Melting Conundrum .
The Mechanism of Failure
Fmoc amino acids often exhibit "melting with decomposition."
-
Thermal Event: As the temperature approaches 190°C, the crystal lattice breaks.
-
Chemical Event: Simultaneously, the thermal energy may trigger the loss of the Fmoc group (dibenzofulvene formation) or decarboxylation.
-
Observation: The sample turns brown/black and bubbles. A visual capillary test may interpret this as "melting," leading to false positives for purity.
Recommended Workflow
To ensure scientific integrity, a multi-modal approach is required.
Figure 1: Analytical workflow for validating Fmoc-4-cyanophenylalanine purity. Note that for the DL-form, Chiral HPLC should confirm a 50:50 ratio (0% enantiomeric excess).
Experimental Protocols
Protocol A: Capillary Melting Point Determination
Standard routine for quick purity checks.
-
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Moisture lowers MP and widens the range.
-
Loading: Pack 2-3 mm of sample into a glass capillary. Tap to ensure tight packing (loose packing causes uneven heat transfer).
-
Ramp 1 (Fast): Heat rapidly to 160°C.
-
Ramp 2 (Slow): Reduce heating rate to 1.0 °C/min . This is critical. Fast ramping (>5°C/min) will result in a "lag" where the thermometer reads higher than the sample, artificially inflating the MP.
-
Observation: Record the temperature at the onset of liquid formation (meniscus) and the clear point (complete liquefaction).
-
Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Required for distinguishing melting from decomposition.
-
Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan: Hermetically sealed aluminum pan (prevents sublimation).
-
Atmosphere: Nitrogen purge (50 mL/min) to inhibit oxidative degradation.
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 220°C.
-
-
Analysis:
-
Look for a sharp endothermic peak (melting).
-
Watch for an immediate or overlapping exothermic baseline shift (decomposition).
-
Insight: If the decomposition exotherm begins before the melting endotherm peak returns to baseline, the substance is thermally unstable at its melting point.
-
Application Context & Strategic Utility
Understanding the physical state of Fmoc-Phe(4-CN)-OH is a prerequisite for its application in peptide synthesis.[3]
Figure 2: Downstream utility of the cyano-phenylalanine moiety. The integrity of the starting material (FmocAA) directly impacts the yield of the final sensing or click-ready peptide.
Handling for SPPS
-
Solubility: The cyano group increases polarity slightly compared to Phenylalanine, but it remains hydrophobic. Dissolve in DMF or NMP .[3]
-
Activation: Standard HBTU/DIEA or DIC/Oxyma protocols are effective.
-
Storage: Store at +2°C to +8°C. Keep away from strong bases to prevent premature Fmoc removal.
References
-
PubChem. (n.d.). Compound Summary: (L)-4-Cyanophenylalanine.[1][2] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
McMurray, J. S., et al. (2000).[4] 4-(Tetrazol-5-yl)phenylalanine: A new amino acid for the synthesis of peptide tetrazoles. Tetrahedron Letters, 41(34), 6555-6558. (Foundational text on the utility of the cyano precursor).
Sources
Technical Guide: Background Research on Fluorescent Amino Acids
This guide provides a comprehensive technical analysis of fluorescent amino acids (fAAs), focusing on their application in modern drug discovery and structural biology. It moves beyond basic definitions to explore the mechanistic utility of Non-Canonical Amino Acids (ncAAs) incorporated via Genetic Code Expansion (GCE).
Executive Summary
Fluorescent amino acids represent a paradigm shift in protein labeling. Unlike extrinsic dyes (e.g., Alexa Fluor, FITC) that require solvent-exposed cysteine/lysine residues and bulky linkers, fluorescent amino acids are translationally incorporated into the peptide backbone. This allows for zero-linkage error labeling, site-specific placement within hydrophobic cores, and the ability to probe subtle conformational dynamics in live cells. This guide details the physicochemical properties, incorporation protocols, and applications of the most impactful fAAs: L-Anap , Acridonylalanine (Acd) , and Cyanophenylalanine (PheCN) .
Classification & Physicochemical Properties
Fluorescent amino acids are categorized into Intrinsic (naturally occurring) and Extrinsic/Non-Canonical (engineered). While intrinsic fluorophores are useful for bulk measurements, their utility is limited by overlapping signals and lack of specificity. The field has therefore pivoted toward ncFAAs.
Comparative Spectral Data
The following table consolidates critical photophysical data for selecting the appropriate probe.
| Amino Acid | Type | Excitation | Emission | Quantum Yield ( | Key Application | |
| Tryptophan (Trp) | Intrinsic | 280 | ~350 | 5,600 | 0.13 | Native protein folding; bulk fluorescence. |
| L-Anap | ncFAA | 360 | 420–490* | 17,500 | 0.48 | Solvatochromic sensing ; conformational change in ion channels/GPCRs. |
| Acridonylalanine (Acd) | ncFAA | 385 | 425–450 | ~5,700 | 0.95 | High brightness ; FRET donor to GFP; Fluorescence Lifetime (FLIM). |
| p-Cyano-Phe (PheCN) | ncFAA | 240/280 | 290–300 | 850 | 0.11 | Minimally perturbing ; FRET donor to Trp; IR probe. |
| 7-HCAA (Coumarin) | ncFAA | 326–350 | 450 | 16,800 | ~0.60 | Blue emission; pH sensitivity. |
*Note: L-Anap emission is highly environment-dependent. It emits at ~420 nm in hydrophobic environments and ~490 nm in aqueous solution.
Mechanism of Incorporation: Genetic Code Expansion (GCE)
To site-specifically incorporate an ncFAA like L-Anap, researchers utilize an orthogonal translation system (OTS) . This system hijacks a nonsense codon (typically the Amber stop codon, TAG ) to insert the fluorescent amino acid instead of terminating translation.
The GCE Workflow
The system requires two exogenous components introduced into the host cell:
-
Orthogonal tRNA (
): Recognizes the UAG stop codon but is not recognized by endogenous synthetases. -
Orthogonal aminoacyl-tRNA synthetase (aaRS): Specifically charges the orthogonal tRNA with the ncFAA but does not recognize any endogenous amino acids.
Visualization of GCE Mechanism
Figure 1: Mechanism of Genetic Code Expansion. The orthogonal aaRS charges the tRNA with the fluorescent amino acid, allowing the ribosome to read through the UAG stop codon.
Experimental Protocol: Incorporation of L-Anap in Mammalian Cells
Objective: Site-specific labeling of a target protein (e.g., a GPCR or Ion Channel) in HEK293T cells for voltage-clamp fluorometry or microscopy.
Reagents:
-
pANAP Plasmid: Encodes the orthogonal tRNA/aaRS pair (e.g., M. barkeri PylRS mutant).
-
pTarget-TAG: Plasmid encoding the protein of interest with a TAG mutation at the desired site.
-
L-Anap-Me: Methyl ester form of L-Anap (cell-permeable).
-
HEK293T Cells.
Step-by-Step Methodology
-
Design & Mutagenesis:
-
Select a labeling site.[1] Tip: For conformational sensors, choose a residue on a dynamic loop or helix-turn interface. Avoid deep hydrophobic cores unless probing stability.
-
Perform site-directed mutagenesis to introduce the TAG codon at the selected position in the gene of interest.
-
-
Cell Culture & Transfection (Day 0):
-
Seed HEK293T cells to reach 60-70% confluency.
-
Co-transfect cells with pANAP and pTarget-TAG at a 1:4 to 1:1 ratio.
-
Critical: If the protein is toxic, use an inducible promoter.
-
-
Pulse Labeling (Day 0 or Day 1):
-
Prepare a 10 mM stock of L-Anap-Me in DMSO.
-
Add L-Anap-Me to the culture medium to a final concentration of 10–20 µM .
-
Note: The methyl ester is hydrolyzed by intracellular esterases to free L-Anap, which is then charged onto the tRNA.
-
-
Expression (Day 1–2):
-
Incubate cells for 24–48 hours at 37°C.
-
Control: Transfect a "Wild Type" (no TAG) control without Anap to quantify background autofluorescence.
-
-
Wash & Imaging (Day 2):
-
Wash cells 3x with Tyrode’s buffer or PBS to remove unincorporated L-Anap from the surface/cytosol. Unincorporated Anap is highly fluorescent and will obscure the signal.
-
Image using a confocal microscope (Ex 405 nm / Em 450–480 nm).
-
Applications in Drug Discovery
Fluorescent amino acids enable assays that were previously impossible with bulky extrinsic dyes.
Conformational Sensors (Solvatochromism)
L-Anap is environmentally sensitive.[2][3][4] When a protein undergoes a conformational change (e.g., ligand binding), the local environment of the L-Anap residue may shift from hydrophilic to hydrophobic.
-
Mechanism: Upon drug binding, a loop closes, burying L-Anap.
-
Readout: Fluorescence intensity increases, and emission shifts blue (hypsochromic shift).
-
Application: High-Throughput Screening (HTS) for allosteric modulators.
FRET and Distance Measurements
Acridonylalanine (Acd) is an ideal FRET donor for GFP or YFP due to its high quantum yield and spectral overlap.
-
Workflow: Incorporate Acd at position X and fuse GFP to the C-terminus.
-
Readout: Changes in FRET efficiency correlate to intra-molecular distance changes.
Drug Screening Workflow Visualization
Figure 2: High-throughput screening workflow using solvatochromic fAAs to detect ligand-induced conformational changes.
References
-
Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells." Journal of the American Chemical Society.
-
Speight, L. C., et al. (2013). "Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and Forster Resonance Energy Transfer/Luminescence Resonance Energy Transfer Studies." Chemical Science.
-
Zagotta, W. N., et al. (2016). "Measuring distances between gated ion channels and the plasma membrane using fluorescence energy transfer." Journal of General Physiology.
-
Miyake-Stoner, S. J., et al. (2009). "Generating genetically encoded heat-sensitive TRP channels." Nature Chemical Biology.
-
Thiel, G., et al. (2023). "A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors." Methods in Molecular Biology.
Sources
- 1. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Genetically Encoded Fluorescent Probe in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
fmoc-dl-4-cyanophenylalanine synthesis from 4-cyanophenylalanine
Executive Summary
Fmoc-DL-4-cyanophenylalanine is a critical non-canonical amino acid derivative used primarily as a vibrational probe in protein dynamics (via the nitrile
This guide details the synthesis of Fmoc-DL-4-cyanophenylalanine from DL-4-cyanophenylalanine. Unlike standard aliphatic amino acids, the 4-cyano derivative presents specific challenges regarding solubility and the stability of the nitrile group under hydrolysis conditions. This protocol prioritizes the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) route over Fmoc-Cl to minimize dipeptide formation and ensure high purity suitable for pharmaceutical research.
Mechanistic Foundation & Strategic Choices
Reaction Mechanism
The synthesis relies on the nucleophilic attack of the
-
The Challenge: 4-Cyanophenylalanine exists as a zwitterion at neutral pH and is sparingly soluble in organic solvents.
-
The Solution: The reaction requires Schotten-Baumann conditions—a biphasic or mixed aqueous-organic system with a base (
or ) to:-
Deprotonate the ammonium group (
), rendering it nucleophilic. -
Solubilize the amino acid in the aqueous phase.[1]
-
Neutralize the acidic byproduct (N-hydroxysuccinimide).
-
Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
While Fmoc-Cl is historically significant, Fmoc-OSu is the industry gold standard for this synthesis.
Table 1: Reagent Decision Matrix
| Feature | Fmoc-Cl (Chloride) | Fmoc-OSu (Succinimide) | Recommendation |
| Reactivity | High (Aggressive) | Moderate (Controlled) | Fmoc-OSu |
| Side Reactions | High risk of "Fmoc-dipeptide" formation | Negligible oligomerization | Fmoc-OSu |
| Byproducts | HCl (requires immediate neutralization) | N-Hydroxysuccinimide (water soluble) | Fmoc-OSu |
| Purity Profile | Often requires chromatography | Recrystallization usually sufficient | Fmoc-OSu |
Workflow Visualization
The following diagram outlines the critical decision pathways and chemical workflow.
Figure 1: Logical workflow for the synthesis of Fmoc-DL-4-cyanophenylalanine, emphasizing pH control.
Detailed Experimental Protocol
Safety Note: 4-Cyanophenylalanine is harmful if swallowed or inhaled (Acute Tox. 4).[2] The nitrile group can hydrolyze to an amide or acid under strong heating in acidic/basic conditions; maintain temperature control.
Materials
-
Substrate: DL-4-Cyanophenylalanine (10 mmol, ~1.90 g).
-
Reagent: Fmoc-OSu (11 mmol, ~3.71 g).
-
Base: Sodium Carbonate (
). -
Solvents: Acetone (HPLC grade), Distilled Water, Ethyl Acetate (EtOAc), Diethyl Ether, 1N HCl.
Step-by-Step Methodology
Phase 1: Solubilization & Reaction[1]
-
Preparation of Aqueous Phase: In a 250 mL round-bottom flask, dissolve
(2.5 eq, 25 mmol, ~2.65 g) in 50 mL of distilled water. -
Substrate Addition: Add DL-4-cyanophenylalanine (10 mmol) to the basic solution. Stir until fully dissolved. The solution should be clear.
-
Note: If the solution remains cloudy, sonicate briefly. The pH must be above 9.0 for dissolution.
-
-
Reagent Addition: Dissolve Fmoc-OSu (11 mmol) in 50 mL of Acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes while stirring vigorously.
-
Why Acetone? It is miscible with water, creating a homogeneous reaction mixture (initially) that allows the hydrophobic Fmoc reagent to encounter the amino acid.
-
-
Reaction: Stir the mixture at room temperature (
) for 12–18 hours.-
Monitoring: Monitor by TLC (System:
/MeOH/AcOH 85:10:5). The starting material (ninhydrin positive) should disappear; the product will be UV active and ninhydrin negative.
-
Phase 2: Workup & Isolation[1]
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) at
to remove the acetone. Do not overheat , as this risks nitrile hydrolysis. -
Wash (Critical for Purity): The remaining aqueous solution contains the product (as a salt), unreacted Fmoc-OSu, and Fmoc-byproducts.
-
Add 30 mL of Diethyl Ether. Extract and discard the organic (top) layer.
-
Reasoning: This removes hydrophobic impurities (Fmoc-OH, Fmoc-OSu) while the Fmoc-amino acid remains in the basic aqueous phase.
-
-
Acidification: Cool the aqueous phase to
in an ice bath. Slowly add 1N HCl dropwise with stirring until pH reaches ~2.0.-
Observation: The product, Fmoc-DL-4-cyanophenylalanine, will precipitate as a white/off-white solid.
-
Caution: Do not use concentrated HCl; local heating can damage the cyano group.
-
-
Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (
). -
Drying: Combine EtOAc layers, wash with brine (
), and dry over anhydrous . -
Evaporation: Filter off the drying agent and evaporate the solvent to yield the crude solid.
Phase 3: Purification[1]
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until turbidity is observed. Cool to
overnight. -
Filtration: Collect the crystals by filtration, wash with cold Hexane, and dry under high vacuum.
Characterization & Validation
To ensure the protocol was successful, the following data points must be verified.
Table 2: Specification Targets
| Test | Method | Expected Result |
| Identity | ||
| Functional Group | IR Spectroscopy | Sharp peak at |
| Purity | HPLC (C18, Water/ACN gradient) | |
| Racemization | Chiral HPLC | 50:50 ratio of enantiomers (confirming DL status maintained) |
Signaling Pathway of Potential Side Reactions
The following diagram illustrates the pathways to avoid (Hydrolysis and Oligomerization).
Figure 2: Potential degradation pathways. Nitrile hydrolysis occurs under harsh acidic/basic conditions. Oligomerization is a risk primarily associated with Fmoc-Cl usage.
Troubleshooting
-
Problem: Low Yield.
-
Cause: Incomplete acidification during workup. The Fmoc-amino acid is bulky; ensure pH is truly < 2.0 to force precipitation.
-
Cause: Product trapped in the ether wash. Ensure the ether wash is done on the basic aqueous phase, not the acidic one.
-
-
Problem: Oil formation instead of solid.
-
Solution: The crude product may oil out. Triturate with cold hexane or pentane to induce solidification before recrystallization.
-
-
Problem: Loss of Cyano Group (Hydrolysis).
-
Indicator: Appearance of amide peaks in NMR or loss of the
IR stretch. -
Fix: Reduce temperature during workup. Avoid prolonged exposure to pH > 11 or pH < 1.
-
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][4][5][6] The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][4] International Journal of Peptide and Protein Research, 35(3), 161–214.
-
BenchChem. (2025).[1] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.).[7] Fmoc-4-cyanophenylalanine Product Specification and Protocols.
- Tucker, T. J., et al. (1997). Synthesis of the Fmoc-cyanophenylalanine derivatives. Journal of Medicinal Chemistry, 40, 1538.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-4-cyanophenylalanine Novabiochem 173963-93-4 [sigmaaldrich.com]
Methodological & Application
Application Note: p-Cyanophenylalanine as a Site-Specific Fluorescent Probe for Protein Folding
[1][2][3][4]
Executive Summary
The accurate resolution of protein folding pathways requires probes that are minimally perturbative yet highly sensitive to local environmental changes. Tryptophan (Trp) fluorescence, while standard, lacks site-specificity in multi-Trp proteins and often fails to resolve subtle backbone dynamics.
p-Cyanophenylalanine (pCNF) is a non-canonical amino acid (ncAA) that bridges this gap. It offers a distinct fluorescence profile (
Mechanism of Action: The "Hydration Switch"
To effectively use pCNF, one must understand its photophysics, which differ fundamentally from solvatochromic dyes like ANS.
Environmental Sensitivity
Unlike hydrophobicity-sensitive dyes that brighten in non-polar pockets, pCNF fluorescence is enhanced by hydrogen bonding .
-
In Water (Unfolded State): The nitrile group (-C≡N) forms hydrogen bonds with water molecules. This interaction suppresses non-radiative decay pathways, resulting in a relatively high quantum yield (
) and a single-exponential lifetime ( ns). -
In Hydrophobic Core (Folded State): When pCNF is buried and sequestered from water (dehydrated), the loss of H-bonding facilitates non-radiative decay, causing a decrease in fluorescence intensity.
FRET Capability
pCNF emission (centered ~290–300 nm) overlaps significantly with Tryptophan absorption.
-
FRET Donor: pCNF[1]
-
FRET Acceptor: Trp
-
Application: If pCNF is placed near a Trp residue in the folded state, efficient energy transfer quenches pCNF emission and sensitizes Trp emission. This allows for precise distance measurements (
Å).
Mechanistic Diagram
Figure 1: Photophysical states of pCNF.[2] Fluorescence is high when solvent-exposed (H-bonded) and drops upon burial (dehydration) or FRET to Trp.
Workflow: Genetic Incorporation of pCNF
The site-specific incorporation of pCNF utilizes "Amber Suppression" technology. We recommend the pEVOL plasmid system developed by the Schultz and Mehl labs.
Materials Required[2][3][6][7][8][9][10][11][12]
-
Plasmid: pEVOL-pCNF (Addgene #164579). Encodes an orthogonal tRNA/tRNA-synthetase (MjTyrRS variant) pair specific for pCNF.
-
Target Plasmid: Your protein of interest in a pET vector with a TAG (Amber) stop codon at the desired site.
-
Non-Canonical Amino Acid: p-Cyanophenylalanine (Bachem or Chem-Impex).
Protocol 1: Expression and Purification
-
Transformation: Co-transform BL21(DE3) cells with pEVOL-pCNF (Chloramphenicol resistance) and pET-Target(TAG) (Ampicillin/Kanamycin resistance).
-
Inoculation: Grow a single colony in 2xYT media with antibiotics at 37°C overnight.
-
Induction Setup: Dilute overnight culture 1:100 into fresh 2xYT. Grow to OD
. -
pCNF Addition: Dissolve pCNF in minimal base or water (solubility ~10-20 mM). Add to culture to a final concentration of 1 mM .
-
Critical Step: Add pCNF 20-30 minutes before induction to allow cellular uptake and synthetase priming.
-
-
Induction: Induce protein expression with 1 mM IPTG (for target) and 0.02% L-Arabinose (for pEVOL synthetase machinery).
-
Expression: Incubate at 30°C for 12–16 hours.
-
Purification: Harvest cells and purify using standard affinity chromatography (e.g., Ni-NTA).[4]
-
Validation: Verify incorporation via Mass Spectrometry (ESI-MS).[5] The mass shift for Phe
pCNF is +25 Da .
-
Spectroscopic Characterization Protocols
Protocol 2: Equilibrium Unfolding (Thermodynamic Stability)
This experiment determines the free energy of folding (
Buffer Conditions: 20 mM Sodium Phosphate, pH 7.0 (or protein-specific buffer). Denaturant: Urea (0–8 M) or Guanidine HCl (0–6 M).
-
Sample Preparation: Prepare 20 samples with increasing denaturant concentrations.
-
Protein Concentration: 10–20 µM .
-
-
Excitation/Emission Settings:
-
Excitation: 240 nm (Selectively excites pCNF, minimizes Trp/Tyr background).
-
Emission: Scan 280–320 nm . Peak expected at ~292 nm .
-
Note: If FRET to Trp is the readout, Ex at 240 nm, Em at 350 nm.
-
-
Measurement: Record the fluorescence intensity at
(292 nm) for each sample. -
Data Analysis:
-
Plot Intensity vs. [Denaturant].
-
Fit to a two-state model:
Where .
-
Protocol 3: Kinetic Folding (Stopped-Flow)
This protocol measures the rate of folding (
Instrument: Stopped-Flow Fluorometer (e.g., Bio-Logic, Applied Photophysics).
-
Optical Configuration:
-
Light Source: Xe/Hg lamp.
-
Monochromator: Set to 240 nm (Excitation).
-
Filter: Use a 280 nm Long-Pass or a 290 nm Band-Pass filter to collect emission.
-
-
Refolding Jump:
-
Syringe A: Unfolded Protein (in 6 M Urea).
-
Syringe B: Refolding Buffer (0 M Urea).
-
Mixing: 1:10 ratio (final Urea = 0.6 M).
-
-
Unfolding Jump:
-
Syringe A: Native Protein (0 M Urea).
-
Syringe B: High Denaturant Buffer (8 M Urea).
-
-
Acquisition:
-
Trigger acquisition upon mixing.[2]
-
Collect traces (logarithmic time base recommended) from 1 ms to 10 s.
-
-
Analysis:
-
Fit traces to single or double exponential functions:
-
Construct a Chevron Plot (
vs. [Denaturant]) to determine the kinetic m-values and folding rates in water.
-
Data Presentation & Troubleshooting
Expected Results Table
| Parameter | Native State (Folded) | Denatured State (Unfolded) |
| Environment | Buried / Hydrophobic | Solvent Exposed / Hydrated |
| H-Bonding | None / Minimal | Extensive (with Water) |
| Fluorescence Intensity | Low (Quenched) | High (Bright) |
| Lifetime ( | Short / Multi-exponential | Long (~5-8 ns) / Single-exp |
| FRET to Trp | High (if distance < 20 Å) | Low / None |
Troubleshooting Guide
-
Problem: Low expression yield of pCNF-protein.
-
Solution: Ensure pCNF is added before induction. Verify the pEVOL plasmid is maintained (add Chloramphenicol). Try "Auto-induction" media supplemented with Arabinose.
-
-
Problem: High background fluorescence.
-
Solution: Exciting at 240 nm reduces background from Trp/Tyr, but Raman scattering from water can be significant. Run a buffer-only blank and subtract it.
-
-
Problem: No change in fluorescence upon folding.
-
Solution: The pCNF site might be solvent-exposed in both states. Move the probe to a residue known to be buried in the hydrophobic core (e.g., Leucine/Phenylalanine sites).
-
References
-
Taskent-Sezgin, H., et al. (2009). "Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers." Biochemistry, 48(38), 9040-9046.
-
Tucker, M. J., et al. (2006). "A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine."[2] Biopolymers, 83(6), 571-576.[2]
-
Aprilakis, K. N., et al. (2007). "Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9."[6] Biochemistry, 46(43), 12308-12313.[6]
-
Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044.
-
Miyake-Stoner, S. J., et al. (2009). "Generating permissive site-specific unnatural aminoacyl-tRNA synthetases." Biochemistry, 48(26), 5953-5962. (Describes the pEVOL system).
Sources
- 1. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-D-4-cyanophenylalanine Coupling in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of 4-Cyanophenylalanine
In the landscape of modern drug discovery and peptide science, the site-specific incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides. Fmoc-D-4-cyanophenylalanine, a derivative of D-phenylalanine, is a particularly valuable building block.[1][2][3] Its defining feature, the para-cyano group on the phenyl ring, imparts unique electronic properties that can influence peptide conformation, receptor binding affinity, metabolic stability, and resistance to enzymatic degradation.[1][2][4] Furthermore, the nitrile moiety serves as a versatile spectroscopic probe; its distinct infrared stretching frequency and fluorescence properties allow for detailed investigations into protein structure, dynamics, and interactions.[5][6][7]
This guide provides a comprehensive overview of the principles and detailed protocols for the efficient coupling of Fmoc-D-4-cyanophenylalanine in Fmoc-based solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this unnatural amino acid.
Core Principles: Causality Behind Experimental Choices
The success of incorporating Fmoc-D-4-cyanophenylalanine, like any amino acid in SPPS, hinges on achieving a near-quantitative coupling efficiency at each step. The choice of coupling reagents, solvents, and reaction conditions is paramount and should be guided by an understanding of the underlying chemical mechanisms.
The Coupling Reaction: Activating the Carboxyl Group
The fundamental challenge in forming a peptide bond is the unfavorable reaction between a carboxylic acid and an amine. SPPS overcomes this by activating the carboxylic acid of the incoming Fmoc-amino acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
The most common and efficient method for this activation involves the use of in-situ coupling reagents, typically phosphonium or aminium/uronium salts, in the presence of a base.[8]
Caption: A standard Fmoc-SPPS cycle for one amino acid addition.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling Reaction:
-
In a separate vial, pre-activate the amino acid by dissolving Fmoc-D-4-cyanophenylalanine (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Note: Equivalents are relative to the resin loading capacity.
-
Allow the activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature. For potentially difficult couplings, the time can be extended to 2 hours or a double coupling can be performed.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next cycle or final cleavage.
-
Protocol 2: Monitoring Coupling Efficiency - The Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin. [2]A positive result (blue beads) indicates incomplete coupling.
Procedure:
-
After the post-coupling wash, remove a small sample of resin beads (approx. 1-2 mg).
-
Wash the sample beads with ethanol.
-
Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Interpretation:
-
Intense Blue Beads/Solution: Incomplete coupling. A recoupling step is necessary.
-
Colorless/Yellow Beads and Solution: Complete coupling. Proceed to the next cycle.
-
Data Presentation: Coupling Reagent Performance
While specific kinetic data for Fmoc-D-4-cyanophenylalanine is not extensively published, comparative studies on model peptides provide an excellent proxy for reagent efficiency. The following data, adapted from a study by Chantell et al., illustrates the crude peptide purity achieved with various activators under fast (2x1 min) and standard (2x20 min) coupling times.
| Coupling Reagent | Crude Purity % (2x1 min coupling) | Crude Purity % (2x20 min coupling) |
| COMU | 90.39 | 90.96 |
| HCTU | 89.92 | 90.87 |
| HATU | 89.87 | 90.64 |
| PyClock | 88.66 | 90.39 |
| PyBOP | 84.18 | 90.89 |
| PyOxim | 54.08 | 90.39 |
| TFFH | 52.45 | 72.03 |
| Data adapted from Chantell, C. B., Onaiyekan, M. A., & Menakuru, M. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88–91. The data represents the synthesis of the model peptide linear oxytocin. | ||
| [1] | ||
| This data underscores that for both rapid and standard protocols, aminium salts like COMU, HCTU, and HATU consistently deliver the highest purity products. | ||
| [1][9] |
Scientific Integrity: Potential Side Reactions and Validation
The nitrile group on 4-cyanophenylalanine is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine and final cleavage with trifluoroacetic acid (TFA). The primary risk associated with its incorporation is not a side reaction involving the cyano group itself, but rather an incomplete coupling reaction.
Self-Validating System:
-
Monitoring: Routinely perform the Kaiser test after coupling Fmoc-D-4-cyanophenylalanine, especially when it is being added to a sterically hindered N-terminus.
-
Double Coupling: If a sequence is known to be "difficult" or if aggregation is suspected, proactively perform a second coupling with fresh reagents to drive the reaction to completion.
-
Capping: In cases of persistent incomplete coupling, cap the unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion peptides.
-
Mass Spectrometry: After cleavage, confirm the successful incorporation and correct mass of the final peptide using LC-MS analysis. This is the ultimate validation of your synthesis protocol.
Conclusion
Fmoc-D-4-cyanophenylalanine is a powerful tool for peptide chemists, offering a means to enhance the biological and physical properties of synthetic peptides. Successful incorporation is readily achievable through the use of modern, high-efficiency coupling reagents. By understanding the chemical principles behind reagent selection and employing robust, validated protocols that include in-process monitoring, researchers can confidently utilize this versatile unnatural amino acid to advance their drug discovery and development efforts.
References
-
Chantell, C. B., Onaiyekan, M. A., & Menakuru, M. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88–91. [Link]
-
Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory, 40(12), 18-20. [Link]
-
Online Inhibitor. (2026, January 12). HATU in Modern Peptide Synthesis: Mechanism, Selectivity, and Next-Generation Applications. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]
-
Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Gai, F., & Mintzer, M. (2010). Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation. Physical chemistry chemical physics : PCCP, 12(35), 10245–10250. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry, 15(37), 9394–9403. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Tucker, M. J., Getahun, Z., Nanda, V., DeGrado, W. F., & Gai, F. (2004). A new infrared probe for monitoring the conformational transitions of peptides and proteins. Journal of the American Chemical Society, 126(16), 5078–5079. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. Retrieved February 7, 2026, from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Otvos, L. Jr. (2018). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Current Organic Chemistry, 22(10), 929-940. [Link]
-
American Chemical Society. (2023, August 7). p-Cyano-L-phenylalanine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-4-Cyanophenylalanine: A Key Building Block for Peptide Synthesis and Pharmaceutical Research. Retrieved February 7, 2026, from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. americanlaboratory.com [americanlaboratory.com]
applications of p-cyanophenylalanine in FRET studies
Application Note: High-Resolution Short-Range FRET Studies Using p-Cyanophenylalanine (pCNF)
Executive Summary
This guide details the application of p-cyanophenylalanine (pCNF) , a genetically encoded non-canonical amino acid (ncAA), as a site-specific fluorescence probe for Förster Resonance Energy Transfer (FRET) studies. Unlike bulky extrinsic fluorophores (e.g., Alexa Fluor, Cy dyes) that can perturb protein dynamics, pCNF is isosteric to Tyrosine and Phenylalanine, ensuring minimal structural disruption.
Key Application: The pCNF-Tryptophan (Trp) couple forms a powerful FRET pair with a Förster radius (
Scientific Mechanism & Rationale
The pCNF-Trp FRET Pair
The utility of pCNF in FRET relies on its spectral overlap with Tryptophan.[2]
-
Donor: pCNF (
nm, nm). -
Acceptor: Tryptophan (Absorption tail overlaps with pCNF emission).
-
Mechanism: When pCNF is excited (selectively at ~240 nm), its energy is non-radiatively transferred to a nearby Trp residue. The primary readout is the quenching of pCNF fluorescence .
Why pCNF? (Causality & Advantage)
-
Minimal Perturbation: The nitrile group (-CN) is small. Replacing Tyr or Phe with pCNF rarely alters protein stability or folding kinetics [1].
-
Dual-Modality: Beyond fluorescence, the nitrile group has a strong vibrational absorption (~2230 cm⁻¹) in the transparent region of the protein IR spectrum, allowing complementary IR studies [2].
-
Site-Specificity: Genetic code expansion allows pCNF to be placed at any amber codon (TAG) with 100% specificity, eliminating the heterogeneity associated with cysteine-maleimide labeling.
Workflow Visualization
The following diagram outlines the critical path from genetic design to FRET data acquisition.
Figure 1: End-to-end workflow for genetically encoding pCNF and performing FRET analysis.
Detailed Experimental Protocols
Protocol A: Genetic Incorporation of pCNF
Objective: To produce milligram quantities of protein with pCNF incorporated at a specific site.
Reagents:
-
Expression Plasmid (Gene of Interest with TAG mutation).
-
Orthogonal Plasmid: pEVOL-pCNF (encodes M. jannaschii TyrRS variant and tRNA
) [3]. -
p-Cyanophenylalanine (pCNF) powder (dissolved in 0.1 M NaOH or water).
-
E. coli strain (e.g., BL21(DE3)).
Step-by-Step Methodology:
-
Transformation: Co-transform BL21(DE3) cells with the Expression Plasmid and pEVOL-pCNF. Plate on dual-antibiotic agar (e.g., Ampicillin/Chloramphenicol).
-
Inoculation: Pick a single colony into 10 mL LB media (with antibiotics) and grow overnight at 37°C.
-
Induction Setup: Dilute overnight culture 1:100 into 1L of fresh media (LB or Minimal Media). Grow to OD
. -
pCNF Addition (Critical Step): Add pCNF solution to the culture to a final concentration of 1 mM .
-
Expert Tip: Adding pCNF before induction ensures the tRNA is charged when the ribosome encounters the first TAG codon.
-
-
Induction: Induce protein expression with IPTG (1 mM) and Arabinose (0.02%) to trigger the orthogonal system.
-
Expression: Incubate at 25–30°C for 12–16 hours. (Lower temperature aids folding of modified proteins).
-
Harvest: Centrifuge cells. Proceed to standard purification (e.g., Ni-NTA).
Protocol B: Steady-State FRET Measurement
Objective: To measure the distance between pCNF (Donor) and an intrinsic Trp (Acceptor).
Instrument Settings (Fluorescence Spectrophotometer):
-
Excitation: 240 nm (Selectively excites pCNF; minimizes direct Trp excitation).
-
Emission Scan: 260 nm – 400 nm.
-
Slit Widths: 5 nm (excitation) / 5 nm (emission).
Methodology:
-
Baseline Correction: Prepare a "Donor-Only" mutant (pCNF present, Trp mutated to Phe/Tyr) and an "Acceptor-Only" mutant (Trp present, pCNF mutated to Phe) if possible.
-
Sample Preparation: Dilute protein to 1–5 µM in non-absorbing buffer (Phosphate buffer is preferred; avoid buffers with high UV absorbance like Tris/HEPES if working near detection limits).
-
Acquisition:
-
Record the emission spectrum of the pCNF-Trp sample.[4]
-
Observe the peak at 290 nm (pCNF emission).
-
-
Titration (For Binding Studies):
Data Analysis & Interpretation
Calculating FRET Efficiency ( )
The efficiency of energy transfer is determined by the quenching of the donor (pCNF):
- : Fluorescence intensity of Donor in presence of Acceptor (pCNF + Trp).
- : Fluorescence intensity of Donor only (pCNF mutant w/o Trp).
Distance Calculation ( )
Once
- for pCNF-Trp: Typically 16 Å [4].
Comparative Data Table
Comparison of pCNF with other common FRET pairs demonstrates its niche utility.
| FRET Pair | Donor Ex/Em (nm) | Acceptor Ex/Em (nm) | Resolution Niche | Perturbation | |
| pCNF - Trp | 240 / 290 | 280 / 350 | ~16 | Very Short (10-25 Å) | Ultra-Low |
| Trp - Tyr | 280 / 303 | 275 / 350 | ~12 | Extremely Short | None (Native) |
| CFP - YFP | 433 / 475 | 514 / 527 | ~50 | Long (30-80 Å) | High (27 kDa tag) |
| Cy3 - Cy5 | 550 / 570 | 650 / 670 | ~55 | Long (30-80 Å) | Medium (Linker) |
Mechanistic Diagram: The pCNF-Trp Interaction
This diagram illustrates the energy transfer pathway and the distance dependence that makes this tool effective.
Figure 2: Logic flow of pCNF-Trp FRET. Quenching of the donor is the primary indicator of proximity.
Troubleshooting & Expert Notes
-
Inner Filter Effect: Because pCNF excitation (240 nm) is in the deep UV, peptide bonds and buffers absorb light. Always keep protein concentration low (<5 µM) and use a 10 mm pathlength cuvette to minimize inner filter effects, or apply mathematical corrections.
-
Trp Background: While 240 nm favors pCNF, Trp still has minor absorption. Always run a "Trp-only" control to subtract background fluorescence.
-
pH Sensitivity: pCNF fluorescence is relatively stable across physiological pH, but extreme pH can alter the quantum yield. Maintain pH 7.0–8.0 for consistent
values [5].
References
-
Taskent-Sezgin, H., et al. (2009). "Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers." Biochemistry. Link
-
Miyake-Stoner, S. J., et al. (2009). "Genetically encoded infrared probe for protein dynamics."[7] Journal of the American Chemical Society. Link
-
Young, T. S., et al. (2011). "An enhanced system for unnatural amino acid mutagenesis in E. coli." Journal of Molecular Biology. Link
-
Tucker, M. J., et al. (2010). "p-Cyanophenylalanine as a probe of protein dynamics." Current Opinion in Structural Biology. Link
-
Pazos, I. M., et al. (2015).[5] "Sensing pH via p-Cyanophenylalanine Fluorescence." Analytical Biochemistry. Link
Sources
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
fmoc-dl-4-cyanophenylalanine for studying peptide-membrane interactions
Application Note: Probing Peptide-Membrane Interactions with Fmoc-DL-4-Cyanophenylalanine
Abstract
This technical guide details the application of Fmoc-DL-4-cyanophenylalanine (Fmoc-CN-Phe) as a dual-modal spectroscopic probe for studying peptide partitioning, folding, and insertion into lipid bilayers. Unlike bulky fluorophores (e.g., NBD, Dansyl) that can perturb membrane dynamics, the cyano (
CRITICAL ADVISORY ON STEREOCHEMISTRY: The reagent specified is DL (racemic). The use of a racemic amino acid in Solid Phase Peptide Synthesis (SPPS) results in a mixture of diastereomeric peptides (containing both L- and D-isomers at the insertion site).
Impact: D-isomers destabilize
-helices and alter membrane insertion thermodynamics.Mitigation: This protocol includes a mandatory High-Performance Liquid Chromatography (HPLC) purification step to separate the L-peptide (bioactive) from the D-peptide (control/inactive) post-synthesis.
Part 1: Physicochemical Basis of the Probe
The utility of 4-cyanophenylalanine relies on the sensitivity of the nitrile bond to its local electrostatic environment (Stark Effect) and Hydrogen Bonding status.
Infrared Spectroscopy (The "Silent Window")
Proteins are transparent in the 1800–2800 cm⁻¹ region. The
-
Aqueous State (Solvated): The nitrile group accepts hydrogen bonds from water. This interaction stiffens the bond, causing a Blue Shift to higher frequencies (~2236–2237 cm⁻¹ ).
-
Membrane State (Buried): In the hydrophobic lipid core, H-bonds are lost. The frequency undergoes a Red Shift to lower frequencies (~2228–2230 cm⁻¹ ).
Fluorescence Quenching
While Phe-CN has intrinsic fluorescence (
Part 2: Experimental Workflow
The following diagram illustrates the critical path from synthesis to data interpretation, highlighting the separation of the racemic mixture.
Figure 1: Workflow for utilizing racemic Fmoc-CN-Phe in membrane studies, emphasizing the purification of the stereoisomers.
Part 3: Detailed Protocols
Protocol A: Synthesis and Purification (Managing the DL-Isomer)
Reagents:
-
Fmoc-DL-4-cyanophenylalanine[1]
-
Rink Amide Resin (for C-term amides)
-
Coupling Agents: HCTU or HATU[2]
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step:
-
Coupling: Perform standard Fmoc SPPS. Use a 4-fold molar excess of Fmoc-DL-4-CN-Phe relative to resin loading.
-
Note: The coupling efficiency of the cyano-derivative is comparable to standard Phenylalanine.
-
-
Cleavage: Cleave resin with 95% TFA, 2.5% TIS, 2.5% H₂O for 2–3 hours. Precipitate in cold diethyl ether.
-
HPLC Separation (The Critical Step):
-
Dissolve crude peptide in water/acetonitrile (0.1% TFA).
-
Column: C18 Reverse Phase (analytical or semi-prep).
-
Gradient: Shallow gradient (e.g., 0.5% B per minute).
-
Detection: 220 nm (peptide bond) and 280 nm (CN-Phe absorption).
-
Identification: The L- and D- isomers will typically elute as distinct peaks due to different interactions with the chiral stationary phase or simply different retention times if other chiral centers exist in the peptide (forming diastereomers).
-
Validation: Use Circular Dichroism (CD) on collected fractions. The L-peptide (in a helix-promoting solvent like TFE) should show minima at 208/222 nm. The D-containing analog will show perturbed helicity.
-
Protocol B: Preparation of Model Membranes (LUVs)
Objective: Create Large Unilamellar Vesicles (LUVs) mimicking bacterial or mammalian membranes.
-
Lipid Film: Mix POPC (zwitterionic) and POPG (anionic) in chloroform (e.g., 3:1 ratio) in a glass vial.
-
Desolvation: Evaporate solvent under nitrogen stream to form a thin film. Lyophilize overnight to remove trace chloroform.
-
Hydration: Rehydrate film with D₂O buffer (e.g., 10 mM Phosphate, pD 7.4).
-
Why D₂O? H₂O absorbs strongly in the IR region (bending mode ~1640 cm⁻¹), obscuring the Amide I band. While the CN stretch (~2230 cm⁻¹) is in a clear window, D₂O is standard for concurrent secondary structure analysis.
-
-
Extrusion: Pass the suspension 21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder to ensure uniform size.
Protocol C: FTIR Measurements
Equipment: FTIR Spectrometer with MCT detector (cooled with liquid N₂). Cell: Demountable liquid cell with CaF₂ windows (transparent to IR up to 1000 cm⁻¹) and a 50 µm Teflon spacer.
-
Sample Prep: Mix purified Peptide (L-isomer) with Liposomes at varying Peptide-to-Lipid (P:L) ratios (e.g., 1:50, 1:100). Incubate at 37°C for 1 hour.
-
Background: Collect a spectrum of the buffer/liposome blank.
-
Acquisition:
-
Resolution: 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: 128–256 scans (to improve Signal-to-Noise).
-
Region of Interest: 2100–2300 cm⁻¹.
-
-
Data Processing:
-
Subtract the buffer/lipid background.
-
Baseline correct the 2100–2300 cm⁻¹ region.
-
Apply curve fitting (Gaussian/Lorentzian) to deconvolute the peak.
-
Part 4: Data Interpretation & Mechanism
The shift in the nitrile frequency is the direct readout of membrane insertion.
The Spectroscopic Ruler
| Environment | Frequency ( | FWHM (Width) | Interpretation |
| Aqueous Buffer | 2236 ± 1 cm⁻¹ | Broad (~12 cm⁻¹) | Fully solvated. Peptide is in solution or surface-adsorbed but not inserted. |
| Lipid Interface | 2232 ± 2 cm⁻¹ | Medium | Interfacial binding. The probe is near the glycerol backbone.[3] |
| Hydrophobic Core | 2228 ± 1 cm⁻¹ | Sharp (~8 cm⁻¹) | Deep Insertion. The probe is shielded from water in the acyl tail region. |
Mechanistic Diagram: The Solvation Switch
Figure 2: The vibrational frequency shift is driven by the loss of hydrogen bonding as the peptide transitions from water to the lipid bilayer.
Part 5: Troubleshooting & Optimization
-
Low Signal Intensity: The extinction coefficient of the CN group is relatively low (~150 M⁻¹cm⁻¹).
-
Solution: Use high peptide concentrations (1–5 mM) if solubility permits, or use Isotope Editing . Synthesizing the peptide with ¹³C¹⁵N-Phe shifts the peak further, moving it away from any residual atmospheric CO₂ bands.
-
-
Aggregation: Hydrophobic peptides may aggregate in water before inserting.
-
Check: If the CN peak is split or unusually broad in buffer, aggregation is likely.
-
Solution: Dissolve peptide in TFE (Trifluoroethanol) first, then dilute into the liposome solution.
-
-
Racemic Confusion: If you skip the HPLC separation of the DL-mixture, your IR peak will be an average of inserted (L-form) and non-inserted/aggregated (D-form) populations, leading to erroneous partition coefficients. Do not skip Protocol A, Step 3.
References
-
Tucker, M. J., et al. (2012). Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments. The Journal of Physical Chemistry B.
-
Marek, P., et al. (2008). 4-Cyanophenylalanine as a spectroscopic probe for amyloid formation. Journal of the American Chemical Society.
-
Waegele, M. M., et al. (2011). The 4-cyanophenylalanine vibrational probe is sensitive to the local electric field. The Journal of Physical Chemistry Letters.
-
Bechinger, B. (2015). The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides. Biopolymers.[2][4][5]
-
Getahun, Z., et al. (2003). Using nitrile-derivatized amino acids as infrared probes of local environment. Journal of the American Chemical Society.
Sources
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Cyanophenylalanine: A Dual-Modality pH and Microenvironment Sensor in Peptide Engineering
Application Note: AN-PHCN-001
Executive Summary
This guide details the application of p-cyanophenylalanine (PheCN), a non-natural amino acid, as a "stealth" sensor for pH and local electrostatic environments. Unlike bulky fluorophores (e.g., FITC, Rhodamine) that can perturb peptide folding, PheCN is isosteric to Tyrosine and Phenylalanine, allowing for minimally invasive incorporation. This note covers its two primary sensing mechanisms: (1) Direct N-terminal pH sensing via amine quenching, and (2) Indirect pH sensing via environmentally sensitive fluorescence and nitrile (C≡N) vibrational spectroscopy.
Introduction: The "Stealth" Sensor
In drug development and structural biology, monitoring pH-dependent transitions (e.g., endosomal escape, viral fusion, antimicrobial action) is critical. Traditional extrinsic fluorophores often alter the physicochemical properties of the peptide due to their size and hydrophobicity.
Why PheCN?
-
Minimal Perturbation: Comparable van der Waals radius to Tyr/Phe.
-
Dual Readout: Active in both Fluorescence (UV region) and FTIR (Silent region: ~2200 cm⁻¹).
-
Site-Specific: Allows mapping of local pKa and hydration status rather than just global bulk properties.
Mechanisms of Action
Mode A: Direct N-Terminal pH Sensing (Fluorescence)
When PheCN is positioned at or near the N-terminus (positions 1 or 2), its fluorescence is modulated by the protonation state of the N-terminal
-
Mechanism: Electron transfer quenching.
-
The Switch:
-
Low pH (Protonated Amine,
): Inefficient quenching High Fluorescence . -
High pH (Neutral Amine,
): Efficient quenching Low Fluorescence .
-
-
Result: A sigmoidal titration curve that reports the pKa of the N-terminus.
Mode B: Environmental/Hydration Sensing (Fluorescence & IR)
PheCN is highly sensitive to its solvation shell. This allows it to act as an indirect pH sensor by monitoring pH-triggered conformational changes (e.g., a peptide folding into a helix or inserting into a membrane upon acidification).
| Parameter | Hydrated State (e.g., Aqueous Buffer) | Dehydrated State (e.g., Lipid Bilayer/Hydrophobic Core) |
| Fluorescence Quantum Yield | High (H-bonding promotes fluorescence) | Low (Loss of H-bonds reduces yield) |
| IR Frequency ( | Blue Shifted (~2235–2242 cm⁻¹) | Red Shifted (~2225–2230 cm⁻¹) |
| Stark Effect | Sensitive to local electric field | Sensitive to local electric field |
Critical Note: Unlike Tryptophan (which often brightens in hydrophobic environments), PheCN typically becomes dimmer upon dehydration/membrane insertion.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
PheCN is compatible with standard Fmoc chemistries but requires specific handling to prevent nitrile hydrolysis.
Reagents:
-
Fmoc-4-cyano-L-phenylalanine (Fmoc-Phe(4-CN)-OH).
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Coupling: HBTU/DIEA or DIC/Oxyma.
Step-by-Step:
-
Coupling: Use 3-4 equivalents of Fmoc-Phe(4-CN)-OH. Standard coupling times (45-60 min) are sufficient.
-
Deprotection: 20% Piperidine in DMF. Note: The nitrile group is stable to piperidine.
-
Cleavage: Use a cocktail of 95% TFA, 2.5% TIS, 2.5%
.-
Caution: Avoid high temperatures (>30°C) during cleavage to prevent nitrile hydrolysis to amide.
-
-
Purification: RP-HPLC (C18 column).
-
Detection: Monitor at 280 nm (PheCN absorbs here) and 214 nm (peptide backbone).
-
Protocol B: Determination of N-Terminal pKa (Fluorescence Titration)
Objective: Determine the pKa of a peptide's N-terminus to assess pH-dependent stability.
Workflow Diagram:
Figure 1: Workflow for pH titration using PheCN fluorescence.
Detailed Steps:
-
Stock Solution: Dissolve purified peptide in water or low-strength buffer to 200 µM. Determine concentration using
(or 1700 if sequence contains Tyr). -
Buffer Prep: Prepare a "universal" buffer system (e.g., Citrate-Phosphate-Borate) ranging from pH 2.0 to 9.0 in 0.5 unit increments. Ensure ionic strength is constant (e.g., 150 mM NaCl).
-
Sample Dilution: Dilute peptide to final concentration of 10–20 µM in each pH buffer.
-
Measurement:
-
Excitation: 240 nm (Preferred for selectivity over Tyr/Trp) or 280 nm.
-
Emission: Collect spectrum 280–350 nm. Peak is typically ~290–300 nm.
-
Note: If Trp is present, PheCN can act as a FRET donor to Trp; however, for pKa determination, direct PheCN emission is best monitored in Trp-free analogs if possible.
-
-
Analysis: Plot Fluorescence Intensity (
) vs. pH. Fit to the Henderson-Hasselbalch equation:-
Expect
(Protonated = Brighter).
-
Protocol C: Monitoring pH-Triggered Membrane Insertion (FTIR)
Objective: Use the nitrile stretch to detect when a peptide enters a lipid bilayer upon acidification (e.g., viral fusion peptides).
Mechanism Diagram:
Figure 2: Mechanistic shift of PheCN signals upon membrane insertion.
Detailed Steps:
-
Lipid Preparation: Prepare Large Unilamellar Vesicles (LUVs) (e.g., POPC:POPG 4:1) via extrusion.
-
Sample Assembly: Mix peptide (50–100 µM) with LUVs (1–2 mM lipid) in
buffer.-
Why
? To clear the IR spectral window, although the nitrile region (2200 cm⁻¹) is generally transparent in as well.
-
-
Acidification: Titrate with
or deuterated acetic acid to lower pH (pD). -
FTIR Acquisition:
-
Collect spectra in the 2100–2300 cm⁻¹ range.
-
Subtract buffer/lipid background.
-
-
Interpretation:
-
Look for the Red Shift : A shift from ~2235 cm⁻¹ (water exposed) to ~2228 cm⁻¹ indicates the PheCN group has moved into the hydrophobic bilayer core.
-
Data Analysis & Troubleshooting
Summary of Spectral Shifts
| Condition | Fluorescence Intensity | IR Frequency ( |
| Aqueous (pH 7, N-term blocked) | High | ~2235–2242 |
| Aqueous (pH 7, N-term free) | Low (Quenched by | ~2235–2242 |
| Aqueous (pH 2, N-term free) | High (Unquenched by | ~2235–2242 |
| Membrane Buried (Hydrophobic) | Low (Dehydrated) | ~2225–2230 |
Common Pitfalls
-
Trp Interference: Tryptophan absorbs at 280 nm and emits at 350 nm. If your peptide has Trp, excite PheCN at 240 nm . Note that PheCN can FRET to Trp (PheCN is donor).[1] If monitoring PheCN directly, ensure no Trp is within ~15 Å, or use the FRET signal itself as the readout.
-
Inner Filter Effect: At high concentrations (>50 µM), optical density at 240 nm can be high. Keep concentrations low (<20 µM) for fluorescence.
-
Nitrile Hydrolysis: If the IR peak disappears or shifts to ~1650 cm⁻¹ (amide I) after harsh treatment, the nitrile may have hydrolyzed.
References
-
Gai, F., et al. (2015).[2] Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane-penetration kinetics.[2][3] Analytical Biochemistry. Link
-
Taskent-Sezgin, H., et al. (2009).[4] Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Biochemistry. Link
-
Tucker, M. J., et al. (2010). A new method for determining the local environment of a nitrile group using 2D IR spectroscopy. Journal of Physical Chemistry B. Link
-
Miyake-Stoner, S. J., et al. (2009).[4] Context-dependent fluorescence of the nonnatural amino acid p-cyanophenylalanine. Biochemistry. Link
-
Serrano, A. L., et al. (2010). Solvent-dependent vibrational dynamics of the p-cyanophenylalanine nitrile stretch. Journal of Chemical Physics. Link
Sources
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
cleavage cocktail for peptides containing p-cyanophenylalanine
Application Note: Optimized Cleavage Protocols for Peptides Containing p-Cyanophenylalanine (Phe(4-CN))
Abstract & Introduction
The Utility of the Cyano Handle p-Cyanophenylalanine (Phe(4-CN) or CN-Phe) has emerged as a critical non-canonical amino acid in modern chemical biology. Its nitrile group serves two distinct, high-value functions:
-
Vibrational Probe: It exhibits a distinct, environmentally sensitive nitrile stretching frequency (~2230 cm⁻¹) in the "silent region" of the IR spectrum, making it ideal for studying protein dynamics and local electric fields.
-
Bio-orthogonal Handle: The nitrile group is relatively inert but can be activated for specific bio-orthogonal ligations (e.g., condensation with 1,2-aminothiols).
The Challenge: Chemical Integrity While the aromatic nitrile of Phe(4-CN) is robust compared to aliphatic nitriles, it is not invincible. The primary failure mode during Solid Phase Peptide Synthesis (SPPS) is acid-catalyzed hydrolysis converting the nitrile to a primary amide (+18 Da mass shift). This application note details the specific cleavage cocktails and handling procedures required to prevent hydrolysis and the "Pinner reaction," ensuring the isolation of high-purity, active peptides.
Chemical Logic & Mechanism
To design the correct protocol, one must understand the specific threats to the Aryl-CN bond during TFA cleavage.
Stability Profile
-
Fmoc Deprotection (Piperidine): Highly Stable.
-
TFA Cleavage (Acidolysis): Generally Stable.[1] The aromatic ring withdraws electron density, making the nitrile carbon less electrophilic and thus more resistant to nucleophilic attack by water (hydrolysis) compared to alkyl nitriles.
-
The "Pinner" Trap (Critical Risk): The most common user error is not the cleavage cocktail itself, but the workup. Exposing the nitrile to alcohols (Methanol/Ethanol) in the presence of strong acid (TFA) promotes the Pinner reaction, forming an imidate ester.
Scavenger Selection
-
Water: Essential for scavenging t-butyl cations, but acts as the nucleophile for hydrolysis. Strategy: Keep water content optimized (2.5–5%) but do not exceed necessary levels.
-
Thiols (EDT/Thioanisole): Generally safe for aromatic nitriles. However, for "clean" sequences, non-thiol cocktails are preferred to avoid potential sulfur adducts or reduction risks.
-
Silanes (TIS/TES): Highly recommended. They effectively quench carbocations without interacting with the nitrile.
Chemical Fate Diagram
The following diagram illustrates the successful pathway versus the failure modes (Hydrolysis and Pinner Reaction).
Figure 1: Chemical fate of Phe(4-CN) during cleavage. Green path indicates optimal protocol; red paths indicate failure modes.
Optimized Protocols
Protocol A: The "Gold Standard" (Thiol-Free)
Best for: Sequences without Cys, Met, or Trp. Ideal for IR probe peptides.
Cocktail Composition:
-
TFA: 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water: 2.5%[2]
Procedure:
-
Resin Wash: Wash resin 3x with DCM to remove traces of DMF (basic DMF can cause local heating/salts).
-
Cocktail Addition: Add cold cocktail (4°C) to the resin. The exotherm from TFA wetting the resin can accelerate hydrolysis; starting cold mitigates this.
-
Incubation: Shake at room temperature (20–25°C) for 2 hours.
-
Warning: Do not heat. Do not microwave.
-
-
Filtration: Filter resin into a polypropylene tube.
-
Precipitation: Add filtrate dropwise into 10x volume of ice-cold Diethyl Ether or MTBE .
-
Critical: Do NOT use Methanol or Ethanol for precipitation or resin washing at this stage.
-
Protocol B: The "Scavenger Plus" (For Cys/Met/Trp)
Best for: Complex sequences where oxidation of Met or alkylation of Trp is a concern.
Cocktail Composition (Modified Reagent K):
-
TFA: 82.5%
-
Water: 5%[3]
-
EDT (1,2-Ethanedithiol): 2.5% (Can substitute with DODT for less odor)
Procedure:
-
Follow the same washing steps as Protocol A.
-
Time Constraint: Limit cleavage time to 2–3 hours maximum. Prolonged exposure to high water/acid concentrations increases the hydrolysis risk.
-
Workup: Precipitate immediately in cold ether.
Workflow & Quality Control
To ensure the integrity of the nitrile group, specific QC steps must be integrated into the workflow.
QC Metrics Table
| Parameter | Observation | Conclusion | Action |
| Mass Spec (ESI/MALDI) | Target Mass (M) | Success | Proceed to purification. |
| Mass Spec | M + 18 Da | Hydrolysis (Amide) | Check temperature; Reduce water in cocktail. |
| Mass Spec | M + 32 Da (if MeOH used) | Pinner Reaction | Eliminate alcohols from workup. |
| HPLC Retention | Shifted earlier (less hydrophobic) | Hydrolysis | Amide is more polar than Nitrile. |
| IR Spectroscopy | Peak at ~2230 cm⁻¹ | Intact CN | Confirmation of vibrational probe integrity. |
Process Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the exclusion of alcohols during the precipitation phase.
Troubleshooting & Expert Tips
-
Hydrophobicity Issues: Phe(4-CN) significantly increases peptide hydrophobicity.[1] If the peptide precipitates on the column during HPLC, dissolve the crude peptide in a small amount of HFIP (Hexafluoroisopropanol) or DMSO before injecting.
-
Separating the Hydrolyzed Impurity: If M+18 is observed, the amide byproduct is significantly more polar than the nitrile target. Use a shallow gradient (e.g., 0.5% B/min) on a C18 column; the amide will elute earlier than the nitrile product.
-
Storage: Store the lyophilized peptide at -20°C. The nitrile is stable in solid form, but avoid storing in acidic aqueous solutions for weeks at room temperature.
References
-
Getz, M., et al. (2011). Peptide-based infrared probes: Optimization of p-cyanophenylalanine for 2D IR spectroscopy. Journal of Physical Chemistry B. Link
-
Tucker, M. J., et al. (2011). A new method for determining the local environment of p-cyanophenylalanine in proteins.[6] Journal of the American Chemical Society. Link
-
Miyake, Y., et al. (2006). Mercury-free synthesis of p-cyanophenylalanine and its application to peptide synthesis. Journal of Organic Chemistry. Link
-
Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Site-Specific Incorporation of p-Cyanophenylalanine (pCNF) in E. coli
[1]
Introduction & Scientific Rationale
The genetic incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering. Among these, p-cyanophenylalanine (pCNF) stands out not merely as a chemical handle, but as a powerful biophysical probe.[1] Unlike bulky fluorophores that can perturb protein structure, pCNF is isosteric with tyrosine and phenylalanine, ensuring minimal structural disruption.
Why pCNF?
-
Infrared (IR) Probe: The nitrile (–C≡N) group exhibits a unique vibrational stretch at ~2220–2240 cm⁻¹, a "silent region" of the protein IR spectrum free from overlap with endogenous signals. This frequency is highly sensitive to the local electric field (Stark effect) and hydrogen bonding status.
-
Fluorescence Resonance Energy Transfer (FRET): pCNF acts as a FRET acceptor for Tryptophan (Trp) or Tyrosine (Tyr), enabling precise distance measurements (< 20 Å) to monitor conformational changes.
-
Bio-orthogonal Chemistry: While less reactive than azides, the nitrile group can participate in specific cycloadditions or be converted to amides/acids under harsh conditions, though its primary utility remains spectroscopic.
Mechanism of Action: Orthogonal Translation
To incorporate pCNF, the host E. coli’s translational machinery must be hijacked using an Orthogonal Translation System (OTS) .[2] This system consists of an evolved aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA that functions independently of the host's endogenous pairs.[3]
The MjTyrRS / tRNA_CUA Pair
The standard system utilizes a variant of the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA(Tyr) with a CUA anticodon.[2][3]
-
Stop Codon Suppression: The gene of interest (GOI) is mutated to contain an Amber stop codon (TAG ) at the desired site.
-
Orthogonal Charging: The evolved MjTyrRS (specifically the pCNF-RS variant) recognizes pCNF and charges it onto the orthogonal tRNA_CUA. Crucially, it does not recognize endogenous E. coli tRNAs.
-
Translation: The ribosome accepts the pCNF-tRNA_CUA at the UAG position, incorporating pCNF instead of terminating translation.
Figure 1: The Orthogonal Translation System (OTS) workflow.[2] The evolved synthetase charges the orthogonal tRNA with pCNF, which then suppresses the UAG stop codon.
Experimental Design Strategy
A. Plasmid Selection
The efficiency of incorporation depends heavily on the vector system.
| Plasmid System | Description | Recommended For |
| pEVOL-pCNF | Contains two copies of MjTyrRS (one constitutive, one arabinose-inducible) and the tRNA cassette. | High Yield. The industry standard for single-site incorporation. |
| pUltra-pCNF | A single-copy, spectinomycin-resistant plasmid with a constitutive promoter. | Multi-site / Low Burden. Ideal if the protein of interest (POI) plasmid is metabolically taxing. |
| pET System | Used for the Gene of Interest (GOI). Must contain the TAG codon.[4] | High-level expression (T7 promoter). |
B. Strain Selection
-
BL21(DE3): The workhorse strain. Suitable for most applications.
-
C321.∆A (Genomically Recoded Organism): A strain where all endogenous UAG codons have been replaced with UAA, and Release Factor 1 (RF1) is deleted. Use this if you observe high levels of truncated protein in BL21.
Detailed Protocol: Expression & Incorporation[1][3][6][7][8][9][10][11]
Phase 1: Preparation of pCNF Stock Solution
Expert Insight: pCNF is hydrophobic and dissolves poorly in neutral water. Improper solubilization is the #1 cause of failed incorporation.
-
Weighing: Calculate the amount of pCNF required for a final concentration of 1 mM in your culture volume (MW of pCNF ≈ 190.2 g/mol ).
-
Solubilization: Dissolve pCNF in 0.1 M - 1.0 M NaOH .
-
Example: For a 1 L culture, dissolve 190 mg pCNF in 1-2 mL of 1 M NaOH. Vortex until completely clear.
-
-
Sterilization: Filter sterilize using a 0.22 µm nylon filter (avoid cellulose acetate if high pH).
-
Note: Add this solution directly to the media; the buffering capacity of the media will neutralize the small volume of base.
-
Phase 2: Transformation & Culture
-
Co-transformation: Transform chemically competent BL21(DE3) cells with both the pEVOL-pCNF (Chloramphenicol resistance, CmR) and pET-GOI_TAG (Ampicillin/Kanamycin resistance).
-
Plating: Plate on LB agar containing appropriate antibiotics (e.g., Cm 34 µg/mL + Amp 100 µg/mL). Incubate overnight at 37°C.
-
Inoculation: Pick a single colony into 10 mL of 2xYT or GMML (Glycerol Minimal Media with Leucine) containing antibiotics. Incubate overnight at 37°C, 250 rpm.
-
Expert Insight (Media): While 2xYT gives higher biomass, GMML reduces background incorporation of Phenylalanine/Tyrosine if the synthetase is not perfectly orthogonal. For pCNF, 2xYT is usually acceptable due to the high specificity of the pCNF-RS.
-
Phase 3: Induction & Feeding
-
Dilution: Dilute the overnight culture 1:100 into fresh media (e.g., 500 mL 2xYT) with antibiotics.
-
Growth: Grow at 37°C until OD₆₀₀ reaches 0.4–0.5 .
-
Synthetase Induction (Critical Step): Add L-Arabinose to a final concentration of 0.02% (w/v) . This induces the pEVOL plasmid to produce the synthetase before the protein of interest is made. Incubate for 30–45 mins.
-
Feeding: Add the prepared pCNF solution (from Phase 1) to a final concentration of 1 mM .
-
POI Induction: Add IPTG (final 0.5 – 1 mM) to induce the target protein.
-
Expression: Reduce temperature to 25°C or 30°C and shake for 12–16 hours.
-
Reasoning: Lower temperatures improve the solubility of the recombinant protein and give the orthogonal tRNA more time to suppress the stop codon, reducing truncation.
-
Phase 4: Harvest & Purification
-
Harvest: Centrifuge at 5,000 x g for 15 mins.
-
Lysis: Resuspend in lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole). Add protease inhibitors. Sonicate on ice.
-
Purification: Proceed with standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Note: pCNF is stable; no special precautions (like darkness) are needed during purification.
-
Quality Control & Validation
Every batch of pCNF-protein must be validated. A standard SDS-PAGE is insufficient because it cannot distinguish between pCNF incorporation and "read-through" (incorporation of Phe/Tyr/Gln at the UAG codon).
A. Intact Protein Mass Spectrometry (ESI-MS)
This is the gold standard for validation.
-
Expected Mass Shift:
-
Compared to Phenylalanine (Phe) at that position: +25.01 Da .
-
Compared to Tyrosine (Tyr) at that position: +9.01 Da .
-
Compared to Truncation : Mass will be significantly lower (mass of protein ending at UAG).
-
Data Interpretation Table:
| Observed Species | Mass Difference (approx) | Diagnosis |
|---|---|---|
| Target Mass | Expected MW | Successful Incorporation |
| Target - 25 Da | -25 Da (vs pCNF) | Mis-incorporation of Phe (Background) |
| Target - 9 Da | -9 Da (vs pCNF) | Mis-incorporation of Tyr (Background) |
| Low MW Species | Variable | Truncation (Release Factor termination) |
B. Infrared Spectroscopy (FT-IR)
-
Concentrate protein to > 1 mM if possible (or use D₂O buffer to remove water background).
-
Scan the 2100–2300 cm⁻¹ region.
-
Signal: Look for a distinct peak at ~2227 cm⁻¹ .
-
Note: No background signal should exist here for wild-type proteins.
-
Figure 2: Quality Control Decision Tree. Mass spectrometry is required to differentiate pCNF incorporation from phenylalanine mis-incorporation.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield / High Truncation | Competition with Release Factor 1 (RF1). | 1. Use C321.∆A strain (RF1 deleted).2. Increase pEVOL induction (more arabinose).3. Harvest later (slower translation). |
| Background (Phe/Tyr) | High intracellular Phe/Tyr levels or "leaky" synthetase. | 1. Switch to Minimal Media (GMML) .2. Ensure pCNF is added before IPTG induction.3. Verify pCNF-RS plasmid sequence (mutations: Y32L, L65V, F108W, N109M, D158G, I159A).[3] |
| Precipitate in Media | pCNF crashed out upon addition. | Dissolve stock in higher molarity NaOH. Add dropwise to rapidly stirring media. |
| No IR Signal | Protein concentration too low or water absorption interference. | 1. Concentrate protein >5 mg/mL.2. Exchange buffer to D₂O (moves water bend away from nitrile region). |
References
-
Wang, L., et al. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link
-
Miyake-Stoner, S. J., et al. (2009). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. Biochemistry, 48(25), 5953-5962.[5] Link
-
Chatterjee, A., et al. (2013). A versatile platform for single- and multiple-unnatural amino acid mutagenesis in Escherichia coli.[6] Biochemistry, 52(10), 1828-1837. Link
-
Tucker, M. J., et al. (2011). p-Cyanophenylalanine as a vibrational reporter of electrostatic environments in proteins. Journal of Physical Chemistry B, 115(22), 7497-7501. Link
-
Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. Link
Sources
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. addgene.org [addgene.org]
- 6. xiao.rice.edu [xiao.rice.edu]
Application Notes and Protocols for Bioconjugation Techniques Utilizing Fmoc-DL-4-Cyanophenylalanine
Introduction: The Strategic Advantage of 4-Cyanophenylalanine in Bioconjugation
In the landscape of modern drug development and chemical biology, the site-specific modification of biomolecules is paramount. The unnatural amino acid 4-cyanophenylalanine (pCNF) has emerged as a versatile tool, offering a unique chemical handle for the precise engineering of peptides, proteins, and other biologics.[1][2] Its integration into a biomolecule, typically via solid-phase peptide synthesis (SPPS) using its Fmoc-protected form, Fmoc-DL-4-cyanophenylalanine, introduces a chemically orthogonal cyano group.[3] This group serves as a latent reactive site, stable under standard biochemical conditions but amenable to specific chemical transformations, thus enabling a diverse array of bioconjugation strategies.[2]
This guide provides an in-depth exploration of the bioconjugation techniques available for peptides and proteins containing 4-cyanophenylalanine. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters for successful and reproducible bioconjugation.
Incorporation of Fmoc-DL-4-Cyanophenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The foundational step for leveraging 4-cyanophenylalanine in bioconjugation is its incorporation into the peptide backbone. This is routinely achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Key Considerations for SPPS with Fmoc-DL-4-Cyanophenylalanine:
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink amide resin is suitable. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.
-
Coupling Reagents: Standard coupling reagents such as HBTU/HCTU or DIC/Oxyma are effective for coupling Fmoc-DL-4-cyanophenylalanine.
-
Deprotection: The Fmoc group is reliably removed with a solution of piperidine in DMF (typically 20%). The cyano group is stable to these basic conditions.
-
Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved using a cocktail containing a high concentration of trifluoroacetic acid (TFA). The cyano group is stable under these acidic conditions.
General Protocol for SPPS of a Peptide Containing 4-Cyanophenylalanine:
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-DL-4-cyanophenylalanine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-DL-4-cyanophenylalanine (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: Indirect bioconjugation of pCNF via conversion to p-azidophenylalanine (pAzF).
Direct Bioconjugation via Nitrile-Thiol Reactions
Recent advances have demonstrated the utility of electron-poor aryl nitriles, such as 4-cyanophenylalanine, for direct bioconjugation with thiols. [1][4]This reaction is particularly attractive as it leverages the native cyano group without the need for prior chemical modification.
The reaction between a nitrile and a 1,2-aminothiol, such as an N-terminal cysteine, can lead to the formation of a stable thiazoline linkage. [5]This reaction is chemoselective and can proceed under biocompatible conditions. The kinetics of this reaction are pH-dependent, offering a degree of control over the conjugation process. [5]
Electron-poor aryl nitriles can react with two thiol groups to form a tetrahedral amino dithioacetal (ADTA). [1][2]While this intermediate can be transient, stable products can be achieved by using a 1,2-dithiol to form a five-membered ring or by incorporating an electrophilic trap within the nitrile-containing reagent. [1]This strategy has been successfully employed for the site-selective modification of antibodies by targeting reduced disulfide bonds. [1][2] Diagram of Nitrile-Thiol Bioconjugation
Caption: Direct bioconjugation strategies utilizing the cyano group of pCNF.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: A High-Speed Bioorthogonal Strategy
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile (e.g., trans-cyclooctene (TCO) or norbornene) is one of the fastest and most selective bioorthogonal reactions known. [6][7][8]While the cyano group of 4-cyanophenylalanine does not directly participate as a dienophile, this powerful chemistry can be accessed by incorporating a dienophile- or tetrazine-modified version of the amino acid during SPPS.
A synthetic derivative of Fmoc-phenylalanine bearing a dienophile, such as a norbornene or TCO moiety, can be used in SPPS. The resulting peptide can then be rapidly and specifically labeled with a tetrazine-functionalized molecule (e.g., a fluorophore, drug, or imaging agent).
Conversely, a tetrazine-containing amino acid can be incorporated into the peptide. [9]This peptide can then be conjugated to a biomolecule or surface functionalized with a strained dienophile.
Sources
- 1. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Advancing nitrile-aminothiol strategy for dual and sequential bioconjugation | RTI [rti.org]
- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-Phe(4-CN) Incorporation
Current Status: Operational Topic: Yield Optimization & Troubleshooting for 4-Cyanophenylalanine Peptides Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Fmoc-Phe(4-CN)-OH (4-cyanophenylalanine) is a valuable non-canonical amino acid used as a fluorescence quencher, an IR probe (due to the distinct nitrile stretch at ~2230 cm⁻¹), and a bio-orthogonal handle.
However, users frequently report low yields due to two distinct failure modes:
-
Hydrophobic Aggregation: The aromatic nitrile enhances hydrophobicity, leading to "deletion sequences" during solid-phase synthesis (SPPS).
-
Nitrile Hydrolysis (The "+18 Da" Killer): The nitrile group is metastable in strong acids. Improper cleavage cocktails convert the nitrile (-CN) to a primary amide (-CONH₂), resulting in a mass shift of +18 Da that is difficult to separate.
This guide provides the protocols to eliminate these errors.
Module 1: Synthesis & Coupling Strategy
The Challenge: Aggregation & Sterics
Phe(4-CN) is significantly more hydrophobic than standard Phenylalanine. When multiple hydrophobic residues cluster, beta-sheet aggregation occurs on the resin, causing the growing chain to collapse and become inaccessible to reagents.
Optimized Coupling Protocol
| Parameter | Standard Protocol (Risk of Failure) | High-Yield Protocol (Recommended) |
| Coupling Reagent | HBTU or TBTU | HATU or Oxyma Pure/DIC |
| Stoichiometry | 4-5 equivalents | 3 equivalents (to reduce waste) but Double Couple |
| Base | DIPEA (20 eq) | DIPEA (6 eq) (Excess base promotes racemization) |
| Solvent | DMF | DMF + 10% DMSO (Disrupts aggregation) |
| Time/Temp | 45 min @ RT | 2 x 30 min @ RT or 1 x 20 min @ 50°C |
Critical Note: While microwave heating (75°C) is common in SPPS, do not exceed 50°C when Fmoc-Phe(4-CN) is at the N-terminus. High heat can accelerate premature nitrile hydrolysis or racemization due to the electron-withdrawing nature of the cyano group affecting the alpha-proton acidity.
Visualizing the Aggregation Pathway
Figure 1: Aggregation during SPPS leads to deletion sequences. The inclusion of chaotropic salts or solvents (DMSO) prevents the "Collapsed Chain" state.
Module 2: Cleavage & Deprotection (The Critical Step)[1][2]
The Challenge: Nitrile Hydrolysis
The most common "yield killer" is the conversion of the nitrile to a primary amide. This reaction is catalyzed by strong acid (TFA) , water , and heat .
The Mechanism:
Troubleshooting the Cleavage Cocktail
Standard cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) often contain too much water for sensitive nitriles.
Recommended Cocktails
| Scenario | Cocktail Composition | Why? |
| Standard (Low Risk) | 95% TFA / 2.5% TIPS / 2.5% H₂O | Use only if cleavage time is < 2 hours and Temp is < 25°C . |
| High Risk (Rec.) | 90% TFA / 5% TIPS / 5% Phenol | Water-free. Phenol acts as a scavenger without donating protons/oxygen for hydrolysis. |
| Met/Cys Present | 90% TFA / 5% DODT / 2.5% TIPS / 2.5% H₂O | DODT protects Met/Cys. Keep water minimal.[1] |
Step-by-Step Cleavage Protocol
-
Chilling: Pre-chill the cleavage cocktail to 4°C before adding to the resin.
-
Reaction: Add cocktail to resin. Shake at room temperature.
-
Strict Limit: Do not exceed 2 hours .
-
Observation: If the peptide contains multiple Arg(Pbf), 2 hours is usually sufficient. Longer times increase the M+18 impurity exponentially.
-
-
Precipitation: Filter resin and precipitate immediately into ice-cold diethyl ether .
-
Workup: Centrifuge, decant, and dry. Do not dissolve in water until ready for purification.
Module 3: Purification & Handling
Solubility Issues
Peptides containing Phe(4-CN) are hydrophobic.[2] They often crash out in pure water (Buffer A).
-
Dissolution: Dissolve the crude peptide in a minimal amount of DMSO or 50% Acetic Acid before diluting with water/acetonitrile.
-
HPLC Buffers:
-
Buffer A: 0.1% TFA in Water
-
Buffer B: 0.1% TFA in Acetonitrile (ACN)
-
Note: If separation of the M+18 impurity is difficult, switch to a phenyl-hexyl column or change the modifier to Methanol (if peptide size allows), as this changes the selectivity for the aromatic nitrile.
-
FAQ: Troubleshooting Guide
Q1: I see a mass of +18 Da in my LCMS. Is this oxidation?
A: Likely not. While +16 Da is oxidation (Met/Trp), +18 Da is almost certainly nitrile hydrolysis (CN
-
Fix: Switch to the "High Risk" water-free cleavage cocktail (TFA/TIPS/Phenol) and reduce cleavage time.
Q2: My coupling yield is low, even with HATU. What next? A: The issue is likely aggregation.
-
Fix 1: Use Pseudoproline dipeptides at positions n+1 or n+2 relative to the Phe(4-CN).
-
Fix 2: Perform the coupling at 50°C (do not exceed this).
-
Fix 3: Switch solvent to NMP or DMF/DMSO (9:1) .
Q3: Can I use Fmoc-Phe(4-CN) in microwave synthesis? A: Yes, but with caution. Limit the temperature to 50°C for the coupling of this specific residue and the subsequent deprotection step. High microwave energy (75°C+) can degrade the nitrile or cause racemization.
Decision Logic: Preventing Hydrolysis
Figure 2: Decision matrix for selecting the appropriate cleavage cocktail to minimize nitrile hydrolysis.
References
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Snoek, R., et al. (2018). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Welcome to the Peptide Chemistry Technical Support Center.
Technical Support Center: Side Reactions Involving the Cyano Group in SPPS
Ticket Topic: Side Reactions Involving the Cyano Group (Nitrile) in Solid-Phase Peptide Synthesis (SPPS). Assigned Specialist: Senior Application Scientist.
This guide addresses the "dual nature" of the cyano group in peptide synthesis:
-
The Unwanted Intruder: The accidental formation of cyano groups via the dehydration of Asparagine (Asn) and Glutamine (Gln).
-
The Vulnerable Target: The side reactions occurring on intentional cyano groups (e.g., in p-cyano-phenylalanine or dehydrated Asn side chains).
Module 1: The Dehydration Crisis (Asn & Gln)
Status: High Priority / Common Issue
The Issue: "Why is my peptide mass -18 Da?"
The most frequent encounter with a cyano group in SPPS is its accidental creation. During the activation of Asparagine (Asn) or Glutamine (Gln), the side-chain amide (
-
Asn
-cyanoalanine: This is the most prevalent form. -
Gln
-cyanobutyrine: Less common than Asn but follows the same mechanism.
Mechanism of Failure
The reaction is driven by the activation of the carboxyl group. If the side-chain amide is unprotected, the carboxyl-activating reagent (e.g., DIC, DCC) can inadvertently react with the side-chain amide oxygen. This forms an isoimide intermediate, which rearranges to eliminate water and form the nitrile.
Figure 1: The dehydration pathway of Asparagine during activation.
Troubleshooting & Prevention
| Variable | Recommendation | Scientific Rationale |
| Protecting Group | Use Asn(Trt)-OH | The Trityl (Trt) group sterically hinders the amide nitrogen, physically preventing the dehydration mechanism. This is the gold standard. |
| Coupling Reagents | DIC + Oxyma Pure | Carbodiimides (DIC) alone are high-risk. Oxyma Pure (ethyl cyano(hydroxyimino)acetate) acts as a nucleophilic additive that rapidly intercepts the O-acylisourea, preventing side-chain attack. |
| Avoid | DCC (without HOBt) | DCC is notorious for causing dehydration if used without sufficient additives. |
| Pre-Activation | Use Active Esters (OPfp) | Pentafluorophenyl esters (OPfp) are pre-activated and do not require in-situ activation agents that trigger dehydration. |
Module 2: Reactivity of the Cyano Group
Status: Medium Priority / Complex
The Issue: "Why is my nitrile-containing peptide +67 Da?"
If you have a cyano group in your peptide (either intentionally introduced via p-cyano-Phe or accidentally formed via Asn dehydration), it is not chemically inert. The nitrile is an electrophile that can be attacked by nucleophiles used in SPPS.
The Culprit: Piperidine (Amidine Formation)
During Fmoc removal, the peptide is repeatedly exposed to 20% Piperidine . Piperidine is a secondary amine and a nucleophile.
-
The piperidine nitrogen attacks the nitrile carbon.
-
This forms an amidine adduct.
-
Mass Shift: +85 Da (Piperidine) - 18 Da (if counting from amide) or simply +67 Da adduct on the nitrile.
Risk Factor: This reaction is slow. It becomes significant in long syntheses where the nitrile is exposed to piperidine for many cycles (e.g., a nitrile at residue 5 in a 40-mer peptide).
The Culprit: The Pinner Reaction (Solvolysis)
During cleavage or washing, if alcohols (Methanol) or thiols are present under strong acidic conditions (TFA), the nitrile can undergo a Pinner reaction.
-
With Methanol: Forms an imidate ester.
-
With Water (Hydrolysis): Reverts the nitrile to an amide (
) or hydrolyzes further to an acid ( ).
Figure 2: Fate of the Cyano group under basic (deprotection) and acidic (cleavage) conditions.
Module 3: Experimental Protocols
Protocol A: Coupling Asn/Gln without Dehydration
Use this protocol for any sequence containing Asn or Gln to prevent -18 Da side products.
-
Reagents:
-
Amino Acid: Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH (5.0 eq).
-
Activator: DIC (5.0 eq).
-
Additive: Oxyma Pure (5.0 eq).
-
Solvent: DMF.
-
-
Procedure:
-
Dissolve Fmoc-Asn(Trt)-OH and Oxyma Pure in minimal DMF.
-
Add DIC immediately prior to adding to the resin.
-
Crucial Step: Allow pre-activation for only 1-2 minutes or add directly to resin. Long pre-activation can increase racemization, though Trt protection mitigates dehydration.
-
Couple for 60 minutes at Room Temperature.
-
-
Verification:
-
Perform a micro-cleavage. Check MS for [M-18] peak. If present, double the Oxyma concentration in the next attempt.
-
Protocol B: Preserving a "Nitrile" Residue (e.g., p-Cyano-Phe)
Use this protocol if your target peptide contains a nitrile and you want to prevent amidine formation.
-
Fmoc Removal Strategy:
-
Standard piperidine (20%) is risky for long sequences.
-
Alternative: Use Piperazine (5-10% w/v) with DBU (1-2%) in DMF. Piperazine is less nucleophilic toward nitriles than piperidine.
-
Shorten Contact Time: Reduce deprotection times to 2 x 3 minutes instead of 2 x 10 minutes.
-
-
Cleavage Strategy:
-
Avoid alcohols (MeOH) in the final wash steps before drying the resin.
-
Use a standard cleavage cocktail (TFA/TIS/H2O).[1]
-
Avoid: High temperatures (>30°C) during cleavage, as this accelerates hydrolysis of the nitrile back to the amide.
-
FAQ: Frequently Asked Questions
Q: I see a -18 Da peak, but I used Asn(Trt). What happened? A: Check your coupling temperature. Microwave synthesis at high temperatures (>75°C) can sometimes overcome the steric protection of the Trityl group, or cause premature loss of the Trt group if the acidity of the coupling solution is high (Oxyma is acidic). Solution: Couple Asn(Trt) at Room Temperature or max 50°C.
Q: Can I convert the accidental nitrile back to Asn? A: Generally, no. While acid hydrolysis can convert a nitrile to an amide, it is non-selective and requires harsh conditions that would degrade the peptide backbone or deamidate other residues. Prevention is the only viable path.
Q: Does the cyano group react with EDT (Ethanedithiol) during cleavage? A: While nitriles can react with thiols (Pinner-like reaction) to form thioimidates, this is rare under standard cleavage conditions (2 hours, RT). However, if you observe a mass shift of +94 Da (addition of EDT), this might be the cause. In such cases, switch to DODT or TIS as a scavenger, or reduce cleavage time.
References
-
Gausepohl, H., et al. (1989). "Asparagine coupling in Fmoc solid phase peptide synthesis." International Journal of Peptide and Protein Research, 34(4), 287-294. Link
-
Mergler, M., & Durieux, J.P. (2000). "Side reactions in Fmoc-SPPS." Bachem Peptide Facts. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
Technical Support Center: p-Cyanophenylalanine (pCN-Phe) Peptide Synthesis
[1][2]
Topic: Optimizing Fmoc Deprotection & Troubleshooting Hydrophobic Aggregation Ticket Priority: High (Synthesis Failure / Low Yield) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Hidden" Challenge
p-Cyanophenylalanine (pCN-Phe) is a non-canonical amino acid highly valued as a vibrational probe (IR spectroscopy) and a fluorescence quencher.[1] While the nitrile (-CN) group is chemically robust compared to azides, its introduction significantly alters the physicochemical properties of the growing peptide chain.
The Core Issue is not chemical instability; it is steric and hydrophobic aggregation.
The electron-withdrawing nitrile group increases the stacking potential of the phenyl ring, driving strong
Decision Tree: Optimization Workflow
The following logic flow dictates how to adjust your protocol based on the specific symptoms observed.
Figure 1: Troubleshooting logic for pCN-Phe synthesis failures. The primary bottleneck is usually aggregation preventing deprotection, rather than chemical degradation of the nitrile group.
Technical FAQs & Troubleshooting Guides
Q1: Is the nitrile group of pCN-Phe stable to standard 20% Piperidine?
Answer: Yes, generally. Unlike p-azidophenylalanine, which is sensitive to reduction, the nitrile group on pCN-Phe is chemically stable to repeated exposure to 20% piperidine in DMF.
However , a rare side reaction can occur if the synthesis is performed under high-temperature microwave conditions (>75°C) for extended periods:
-
Mechanism: Nucleophilic attack of piperidine on the nitrile carbon can form an amidine adduct.
-
Risk Factor: This is negligible at room temperature (RT) but becomes a risk at elevated temperatures combined with long reaction times.
-
Mitigation: If heating is required to break aggregation, limit deprotection steps to 2 x 3 minutes at 50°C rather than higher temperatures.
Q2: I see "deletion sequences" (N-1) immediately following pCN-Phe. Why?
Answer:
This is the hallmark of incomplete Fmoc deprotection caused by aggregation. The pCN-Phe residue promotes inter-chain hydrogen bonding and
The Solution: "Solvent Magic" & Chaos Breakers Standard DMF is often insufficient to solvate these hydrophobic patches. You must disrupt the secondary structure.
Recommended Protocol (The "Power" Deprotection):
-
Swelling: Wash resin with DCM (Dichloromethane) before deprotection to expand polystyrene beads.
-
Reagent: Use 20% Piperidine in NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP is a superior solvent for preventing aggregation.
-
Additive: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail.
-
Why? HOBt acts as a chaotropic salt to disrupt hydrogen bonding networks within the resin.
-
Q3: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to speed up deprotection?
Answer: Proceed with extreme caution. While adding 2% DBU to the piperidine solution drastically accelerates Fmoc removal in aggregated sequences, it introduces a severe risk: Aspartimide Formation .
-
The Risk: If your sequence contains Aspartic Acid (Asp) or Asparagine (Asn), DBU will catalyze the cyclization of the side chain to form aspartimide, which subsequently opens to form
-peptides (isopeptides). -
The Rule:
-
No Asp/Asn in sequence: You may use 2% DBU + 20% Piperidine.
-
Asp/Asn present: DO NOT use DBU. Instead, use Microwave-Assisted Deprotection (max 50°C) or switch to the NMP/HOBt protocol described in Q2.
-
Q4: My HPLC traces show significant "tailing" for the purified peptide. Is the synthesis dirty?
Answer: Not necessarily. The tailing is likely an analytical artifact, not a synthetic impurity. The nitrile group is a weak hydrogen bond acceptor and can interact with residual silanol groups on the silica backbone of C18 HPLC columns.
Optimization for Analysis:
-
Mobile Phase: Ensure you are using 0.1% TFA (Trifluoroacetic acid) or higher.[2] The low pH suppresses the ionization of silanols, reducing the interaction.[2]
-
Column Choice: Switch to a "end-capped" column or a column with a hybrid silica-polymer stationary phase (e.g., Waters XBridge or Phenomenex Gemini) which minimizes silanol activity.
-
Temperature: Run the HPLC column at 45-60°C . This improves mass transfer and sharpens the peak for hydrophobic peptides.
Comparative Protocol Data
Table 1: Deprotection Cocktail Efficacy for pCN-Phe Peptides
| Cocktail Composition | Aggregation Disruption | Side Reaction Risk | Recommended Use |
| 20% Piperidine / DMF | Low | Low | Standard sequences (non-aggregated). |
| 20% Piperidine / NMP | Medium | Low | First-line optimization for pCN-Phe. |
| 20% Pip / 0.1M HOBt / DMF | High | Low | "Difficult" sequences; HOBt disrupts H-bonds. |
| 20% Pip / 2% DBU / DMF | Very High | High (Aspartimide) | Only for sequences without Asp/Asn. |
| Piperazine / DBU (10%/2%) | High | Medium | Alternative if Piperidine adducts are suspected. |
Advanced Workflow: Microwave-Assisted Synthesis
If using an automated microwave synthesizer (e.g., CEM Liberty Blue or Biotage Initiator), use the following parameters to balance deprotection efficiency with nitrile stability.
Protocol:
-
Coupling: 75°C for 5 minutes (Standard).
-
Deprotection (Critical Change):
-
Standard: 75°C or 90°C.
-
Optimized for pCN-Phe:50°C for 2 x 3 minutes.
-
Reasoning: Lowering the temperature prevents the nucleophilic attack of piperidine on the nitrile group (amidine formation) while still providing enough energy to overcome aggregation.
-
References
-
Marek, P., et al. (2010). "Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation." Biochemistry. Link
-
Tucker, M. J., et al. (2006). "p-Cyanophenylalanine as a vibrational probe of peptide structure." Journal of Physical Chemistry B. Link
-
Coin, I., et al. (2007). "Deprotection of Fmoc derivatives: A new recipe." Nature Protocols. Link
-
Sampson, W. R., et al. (2011). "The synthesis of difficult peptides." Methods in Molecular Biology. Link
-
BenchChem Technical Support. (2025). "Fmoc-Deprotection of Peptides Containing p-Cyanophenylalanine." BenchChem Knowledge Base. Link
preventing racemization of fmoc-dl-4-cyanophenylalanine during coupling
Technical Support Guide: Stereochemical Integrity of Fmoc-4-Cyanophenylalanine
Executive Summary: The "Acidity" Trap
User Note: While your inquiry specifies Fmoc-DL-4-cyanophenylalanine , "racemization" typically refers to the loss of optical purity from a single enantiomer (e.g., L
The Core Problem:
4-cyanophenylalanine (Phe(4-CN)) is an electron-deficient aromatic amino acid. The cyano group (-CN) is a strong electron-withdrawing group (EWG). This EWG pulls electron density from the aromatic ring, which in turn pulls density from the
-
Result: The
-proton becomes significantly more acidic (lower pKa) than in standard Phenylalanine. -
Consequence: Standard bases used in coupling (like DIEA or Piperidine) can easily deprotonate this
-carbon, leading to rapid racemization via the oxazolone mechanism.
The Mechanism of Failure
To prevent the issue, you must visualize the enemy. The diagram below illustrates how base-mediated abstraction leads to the loss of chirality.
Figure 1: The Pathway of Racemization. The critical failure point is the red arrow: base-catalyzed enolization of the oxazolone intermediate.
Troubleshooting & FAQs
Q1: I usually use HATU/DIEA for difficult couplings. Why is my purity dropping with Phe(4-CN)?
A: HATU is a "basic" coupling protocol. It requires a tertiary base (DIEA or NMM) to function. Because Phe(4-CN) has such an acidic
-
Fix: Switch to DIC/Oxyma Pure (Base-free) or DIC/HOAt .[1] If you must use phosphonium/uronium reagents, swap DIEA for 2,4,6-Trimethylpyridine (TMP/Collidine) .
Q2: Can I use pre-activation to speed this up? A: Absolutely not. Pre-activation (mixing AA and activator before adding to resin) extends the lifetime of the highly reactive—and highly unstable—activated ester. This gives the molecule more time to cyclize into the oxazolone form (see Fig 1).
-
Fix: Perform in-situ activation . Add the amino acid and coupling reagent directly to the resin simultaneously.
Q3: What solvent should I use? A: While DMF is standard, DCM (Dichloromethane) or a DCM/DMF (1:1) mixture is often superior for racemization-prone amino acids. DCM has a lower dielectric constant, which can destabilize the charged transition states involved in racemization.
Comparative Data: Base Selection
The choice of base is the single most controllable variable in preventing racemization.
| Base | pKa (Conj.[2][3][4] Acid) | Steric Hindrance | Risk Level for Phe(4-CN) | Recommendation |
| DIEA (Diisopropylethylamine) | ~10.7 | High | CRITICAL | Avoid. Too basic; causes rapid enolization. |
| NMM (N-Methylmorpholine) | ~7.4 | Moderate | High | Risky for highly acidic residues. |
| 2,4,6-Collidine (TMP) | ~7.4 | Very High | Low | Preferred. Steric bulk prevents proton abstraction but allows proton scavenging. |
| None (DIC/Oxyma) | N/A | N/A | Minimal | Gold Standard. Eliminates the base variable entirely. |
Recommended Protocol: The "Safe" Coupling
This protocol utilizes Oxyma Pure (Ethyl cyanohydroxyiminoacetate), which has been proven to show lower racemization rates than HOBt/HOAt for electron-deficient amino acids [1].
Reagents:
-
AA: Fmoc-Phe(4-CN)-OH (3-5 eq)
-
Activator: DIC (Diisopropylcarbodiimide) (3-5 eq)
-
Additive: Oxyma Pure (3-5 eq)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Workflow:
-
Preparation: Dissolve Fmoc-Phe(4-CN)-OH and Oxyma Pure in the minimum amount of solvent.
-
Note: Do NOT add the DIC yet.
-
-
Resin Prep: Ensure the resin is swelled and the previous Fmoc group is removed. Wash resin 3x with DMF and 1x with DCM.
-
Addition: Add the AA/Oxyma solution to the reaction vessel containing the resin.
-
Activation (In-Situ): Immediately add the DIC to the vessel.
-
Coupling: Agitate at Room Temperature for 60–90 minutes.
-
Warning: Do not use microwave heating for this specific coupling. Heat accelerates oxazolone formation exponentially.
-
-
Monitoring: Check coupling efficiency (Kaiser test). If incomplete, do NOT add base. Recouple using fresh reagents.
Alternative (If HATU is required for steric reasons):
-
Use HATU (0.95 eq) + Collidine (2.0 eq) .
-
Do not use DIEA.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry, 67(19), 6856-6857. Link
Sources
Technical Support Center: Troubleshooting Kaiser Test Failures with Fmoc-DL-4-Cyanophenylalanine
Prepared by: Your Senior Application Scientist
Welcome to our dedicated technical support guide. As researchers and drug development professionals, we frequently work with novel, structurally complex building blocks. Fmoc-DL-4-cyanophenylalanine is an excellent example of an unnatural amino acid that introduces unique properties into a peptide sequence but also presents specific challenges during solid-phase peptide synthesis (SPPS), particularly in reaction monitoring.[1][2][3]
This guide addresses a common pain point: ambiguous or failed Kaiser test results after a coupling step with this sterically demanding residue. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expert insights needed to diagnose the issue and implement a robust, validated solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Kaiser test is negative (colorless/yellow beads) after coupling Fmoc-DL-4-cyanophenylalanine, but I'm not confident the coupling was successful. Could this be a false negative?
A1: Yes, a false negative is a distinct possibility and a critical issue to consider.
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[4] The mechanism relies on the reaction of two ninhydrin molecules with the N-terminal primary amine of the peptide-resin to produce the characteristic blue/purple chromophore known as Ruhemann's purple.[5][6] However, this reaction is contingent on the ninhydrin reagent having physical access to the amine.
Primary Cause: Steric Hindrance
The bulky cyanophenyl side chain of Fmoc-DL-4-cyanophenylalanine can sterically shield the N-terminal amine of the preceding amino acid on the resin.[7][8] Depending on the surrounding peptide sequence and the degree of resin swelling, this steric bulk can create a microenvironment where the ninhydrin molecule is too large to efficiently access and react with the free amine.[5] This results in a negative or weakly positive test, even if a significant number of unreacted amines are present.
.dot
Caption: Steric hindrance from a bulky side chain blocking ninhydrin access.
Troubleshooting & Validation:
-
Recouple Blindly: If you suspect a false negative, the most prudent action is to perform a second coupling reaction without a preceding positive test.[5]
-
Use an Alternative Test: Employ a monitoring test that uses a different mechanism or smaller reagents that may not be as susceptible to steric hindrance. The Chloranil or TNBS tests are excellent alternatives (see Q3 for protocols).[9]
-
Cleavage and Analysis: For critical sequences, cleave a small amount of resin (~5-10 mg) and analyze the crude product via LC-MS. The presence of a significant "deletion sequence" (the peptide without the cyanophenylalanine residue) confirms incomplete coupling.
Q2: My Kaiser test is persistently positive (blue beads) after coupling Fmoc-DL-4-cyanophenylalanine. What should I do?
A2: This is a clear indication of an incomplete coupling reaction.
This is the more common scenario with sterically hindered amino acids.[10][11] The bulky nature of the residue slows down the kinetics of peptide bond formation. The default coupling protocols that are effective for simpler amino acids like Glycine or Alanine are often insufficient.
Root Causes for Incomplete Coupling:
-
Steric Hindrance: The primary reason. The activated amino acid struggles to approach the N-terminal amine at an optimal angle for reaction.
-
Poor Resin Swelling: Inadequate swelling of the resin matrix can trap the growing peptide chain, making the terminal amine inaccessible.
-
Peptide Aggregation: Certain sequences can fold or aggregate on the resin, burying the reaction site.
-
Sub-optimal Activation: The coupling reagent may not be potent enough to create a sufficiently reactive ester of the hindered amino acid.
Troubleshooting Workflow:
.dot
Caption: Troubleshooting workflow for a positive Kaiser test result.
Optimized Coupling Strategy:
If a simple recoupling is ineffective, you must switch to a more robust protocol.
-
Select a High-Potency Coupling Reagent: Standard reagents like HBTU can be insufficient. Move to a uronium/aminium or phosphonium salt known to work well for hindered couplings.
Reagent Activated Species Key Advantages HBTU/HCTU HOBt/6-Cl-HOBt Ester Common, effective for many couplings. HATU/PyAOP HOAt Ester More reactive due to the lower pKa and anchimeric assistance from the pyridine nitrogen of HOAt. Excellent for hindered couplings. COMU Oxyma Pure Ester High reactivity comparable to HATU, with improved safety (non-explosive leaving group) and solubility.[12] PyBOP HOBt Ester Phosphonium-based, can be effective where uronium salts fail. -
Adjust Reaction Conditions:
-
Solvent: Switch from standard DMF to NMP or a 1:1 mixture of DCM/DMF. For severe aggregation, pure DMSO can be used.[4]
-
Time & Temperature: Extend the coupling time to 2-4 hours. Gentle heating (e.g., to 40-50°C) can also significantly improve efficiency, though it should be used judiciously to avoid side reactions.
-
-
Capping: If the coupling remains incomplete after these measures, it is crucial to "cap" the unreacted N-terminal amines. This involves treating the resin with acetic anhydride to acetylate the free amines. Capping prevents the formation of deletion peptide impurities, which are often difficult to separate from the desired product during purification.[4]
Q3: What are the best alternative tests to the Kaiser test for this specific application?
A3: The Chloranil and TNBS tests are excellent, reliable alternatives.
When the Kaiser test is ambiguous, switching to a test with a different reaction principle is the best diagnostic step.[13]
| Test Name | Principle | Positive Result | Best For |
| Kaiser Test | Ninhydrin reaction with primary amines. | Intense Blue/Purple | General primary amines, but can fail with hindered residues.[14] |
| Chloranil Test | Formation of a charge-transfer complex. | Blue or Greenish-Blue | Excellent for secondary amines (like Proline) but also reliably detects primary amines.[5][14] |
| TNBS Test | Trinitrophenylation of primary amines. | Orange/Red | Sensitive test for primary amines only. Good alternative to Kaiser.[14] |
| Bromophenol Blue (BBP) Test | Acid-base indicator binds to basic free amine. | Blue | Detects any unprotonated amine (primary, secondary). Must wash thoroughly to remove base additives like DIPEA.[4][14] |
Experimental Protocols
Protocol 1: Chloranil Test
This test is highly recommended when steric hindrance is suspected of causing a false-negative Kaiser test.
-
Sample Preparation: Collect 5-10 beads of washed and dried peptide-resin in a small glass test tube.
-
Add Reagents: Add 2-3 drops of a 2% solution of acetaldehyde in DMF and 2-3 drops of a 2% solution of p-chloranil in DMF.[5][14]
-
Incubation: Let the mixture stand at room temperature for 5 minutes.[5][14]
-
Observation:
-
Positive (Free Amine Present): Beads turn a distinct blue or greenish-blue color.
-
Negative (No Free Amine): Beads remain colorless or yellow.
-
Protocol 2: Optimized Coupling for Fmoc-DL-4-cyanophenylalanine
This protocol is designed to maximize coupling efficiency for this difficult residue.
-
Pre-activation: In a separate vessel, dissolve Fmoc-DL-4-cyanophenylalanine (3 eq), HATU (2.95 eq), and HOAt (3 eq) in DMF.
-
Base Addition: Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for a minimum of 2 hours at room temperature.
-
Monitoring: Wash the resin thoroughly with DMF (6x) and perform the Chloranil test (Protocol 1) or Kaiser test to check for completion.
-
Recouple if Necessary: If the test is still positive, repeat steps 3-5.
Q4: Is it possible that the Fmoc-protecting group is causing a false-positive Kaiser test?
A4: Yes, this is a known phenomenon in Fmoc-SPPS.
The Fmoc protecting group is known to be somewhat labile under the conditions of the Kaiser test (heat and pyridine).[4][13] Premature deprotection of the newly coupled cyanophenylalanine residue during the test itself can expose its primary amine, leading to a "false positive" blue color even after a successful coupling.
Preventative Measures:
-
Strict Temperature/Time Control: Do not overheat the sample or extend the heating time. A 5-minute incubation at 100-110°C is sufficient.[6][14] Overheating can cause Fmoc removal by the pyridine in the Kaiser reagents.[14]
-
Thorough Washing: Ensure all piperidine from the previous deprotection step is thoroughly washed away before coupling. Residual base can contribute to Fmoc lability.
-
Modified Kaiser Test: For Fmoc synthesis, some protocols recommend reducing the heating time to as little as 2 minutes to minimize this side reaction.[6]
By understanding the interplay between steric hindrance, reagent accessibility, and the inherent limitations of our analytical tools, we can successfully navigate the challenges posed by Fmoc-DL-4-cyanophenylalanine and other complex building blocks in modern peptide synthesis.
References
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). Semantic Scholar. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. [Link]
-
The Role of Fmoc-D-4-Cyanophenylalanine in Modern Peptide Drug Development. (2026, January 27). Fmoc-D-4-Cyanophenylalanine Manufacturer. [Link]
-
Chapman, K. T., et al. (2010, October 28). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. [Link]
-
Zhang, R., et al. (2021, October 24). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. PubMed. [Link]
-
Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. (n.d.). ResearchGate. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). ResearchGate. [Link]
-
Viciano, M., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science (RSC Publishing). [Link]
-
Ynamide Coupling Reagents: Origin and Advances. (n.d.). PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chempep.com [chempep.com]
Technical Support Center: Purification of Peptides Containing p-Cyanophenylalanine (Phe(4-CN))
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification, Stability, and Optical Properties of Phe(4-CN) Peptides
Overview
You are likely using p-cyanophenylalanine (Phe(4-CN)) as a site-specific probe for fluorescence (FRET acceptor), infrared spectroscopy (nitrile stretch at ~2227 cm⁻¹), or as a bio-orthogonal handle. While structurally similar to Phenylalanine, the para-cyano group introduces distinct dipole moments and pi-electron density that alter chromatographic behavior and solubility.
This guide addresses the three most common support tickets we receive: retention shifts/broadening , unexpected mass additions (+18 Da) , and fluorescence signal loss .
Module 1: Chromatographic Anomalies & Column Selection
User Report: "My peptide is smearing on a standard C18 column, or co-eluting with impurities that I cannot separate."
Diagnosis: Phe(4-CN) increases the hydrophobicity of the peptide compared to native Phe, but more importantly, it introduces a strong pi-system. Standard C18 columns rely purely on hydrophobic partitioning, which often fails to resolve Phe(4-CN) peptides from deletion sequences (impurities missing one amino acid) or diastereomers.
Protocol: The Phenyl-Hexyl Switch
To achieve superior resolution, you must exploit pi-pi (
-
Stationary Phase: Switch from C18 to a Phenyl-Hexyl column. The phenyl ring on the stationary phase interacts specifically with the electron-deficient nitrile ring of your peptide.
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (ACN) if possible. ACN has its own pi-electrons (triple bond) which can compete with the stationary phase interactions.[1] MeOH allows the unique selectivity of the Phenyl-Hexyl column to dominate.
Comparative Data: Separation Efficiency
| Feature | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) |
| Primary Mechanism | Hydrophobic Interaction | |
| Selectivity | Poor for aromatic isomers | Excellent for aromatic/nitrile variations |
| Peak Shape | Often broad/tailing for Phe(4-CN) | Sharper (due to specific interaction) |
| Preferred Solvent | Acetonitrile | Methanol (for max selectivity) |
Workflow Diagram: Method Development Logic
Caption: Decision logic for selecting the optimal stationary phase. Phenyl-hexyl phases provide orthogonal selectivity for nitrile-containing peptides.
Module 2: Chemical Stability & Mass Spec Troubleshooting
User Report: "I see a mass shift of +18 Da in my purified product. Is my peptide wet, or did I damage it?"
Diagnosis: While the nitrile group is generally stable in standard TFA cleavage cocktails (95% TFA), it is susceptible to acid-catalyzed hydration , converting the nitrile (-CN) into a primary amide (-CONH₂). This results in a permanent mass shift of +18.01 Da .
Risk Factors:
-
Extended Cleavage Times: Leaving the peptide in TFA >4 hours.
-
High Temperature: Heating the cleavage cocktail (e.g., microwave-assisted cleavage) without controlling internal temperature.
-
Metal Contamination: Trace metals can catalyze nitrile hydration.
Troubleshooting Protocol:
-
Check the Mass Spectrum:
-
Target Mass:
-
Observed Mass:
(Amide impurity) -
Note: If you see
or , that is likely isotopic distribution or sodium adducts, not hydrolysis.
-
-
Optimized Cleavage Cocktail: Use a "water-poor" cocktail if you observe hydration.
-
Standard: 95% TFA, 2.5% TIS, 2.5%
-
Recommended (Low Water): 94% TFA, 1% TIS, 2.5% EDT (1,2-ethanedithiol), 2.5% Anisole. Minimize water content to reduce hydrolysis potential.
-
-
Temperature Control: Perform TFA cleavage at room temperature (20-25°C) . Do not exceed 2 hours unless the sequence contains multiple Arg(Pbf) residues requiring longer deprotection.
Module 3: Optical Purity & Fluorescence Quenching
User Report: "My peptide is pure by HPLC, but the fluorescence signal is incredibly weak. Did I synthesize the wrong sequence?"
Diagnosis: Phe(4-CN) is an environmental probe, but it is highly susceptible to Photoinduced Electron Transfer (PET) quenching by specific neighboring amino acids. This is often mistaken for a synthesis failure or impurity.
The "Invisible" Quenchers: If your sequence contains the following residues within 3-5 Å of the Phe(4-CN), your signal will be quenched regardless of purity:
-
Tyrosine (Tyr): The strongest quencher.[2]
-
Histidine (His): Quenches significantly when deprotonated (pH > 6.0).
-
Methionine (Met) & Cysteine (Cys): Moderate quenchers.
Validation Experiment (The "pH Switch"): If you suspect Histidine quenching, perform a pH titration.
-
Protocol: Measure fluorescence at pH 8.0 (His deprotonated) and pH 4.0 (His protonated).
-
Result: If fluorescence recovers at pH 4.0, your peptide is pure; the quenching is intrinsic to the sequence design.
Mechanism of Quenching Diagram
Caption: Fluorescence quenching pathway via Photoinduced Electron Transfer (PET). Tyrosine and Histidine are the primary offenders.[3]
Module 4: Solubility & Aggregation
User Report: "The crude peptide precipitates immediately upon adding water/buffer."
Diagnosis: Phe(4-CN) is significantly more hydrophobic than Phenylalanine. If your sequence also contains Ile, Leu, or Val, it will form beta-sheet aggregates that are insoluble in aqueous buffers.
Solubilization Ladder Protocol: Do not add buffer directly. Follow this stepwise solvation method:
-
Step 1: Dissolve crude peptide in neat TFA or HFIP (Hexafluoroisopropanol) .[4] These solvents break intermolecular hydrogen bonds (beta-sheets).
-
Step 2: Sonicate for 5 minutes.
-
Step 3: Dilute dropwise into the mobile phase A (Water + 0.1% TFA).
-
Target: < 5% organic solvent in the final load.
-
-
Step 4: If precipitation occurs upon dilution, add 10-20% Acetic Acid to the aqueous buffer.
References
-
Taskent-Sezgin, H., et al. (2010). "Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation." Biochemistry. Link
-
Miyake, Y., et al. (2014). "Mercury(II)-mediated hydration of the nitrile group of a cyanophenylalanine residue in a peptide." Journal of Peptide Science. Link
- Key Insight: Discusses the hydration of nitrile to amide (mass +18)
-
Tucker, M. J., et al. (2010). "p-Cyanophenylalanine as a probe of protein structure and dynamics." Current Pharmaceutical Design. Link
- Key Insight: Comprehensive review of spectral properties and stability.
-
Element Lab Solutions. (n.d.). "Phenyl Stationary Phases for HPLC." Link
-
Key Insight: Explains the pi-pi interaction mechanism and the superiority of Methanol over Acetonitrile for phenyl-hexyl columns.[5]
-
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
alternative coupling reagents for hindered amino acids like p-cyanophenylalanine
[1]
Topic: Alternative Coupling Reagents for
Executive Summary & Diagnostic Triage
The Challenge:
Coupling
-
Steric Hindrance: The bulky aromatic side chain, extended by the linear nitrile group, creates significant steric shielding of the activated carboxylate.
-
Electronic Activation of Racemization: The cyano group is strongly electron-withdrawing (
, effects).[1] This inductive effect propagates to the -carbon, increasing the acidity of the -proton.[1] Consequently, standard base-mediated coupling protocols (e.g., HBTU/DIPEA) significantly increase the risk of base-catalyzed racemization via the oxazolone mechanism.[1]
The Solution Matrix: Standard reagents (HBTU, PyBOP) are often insufficient.[1] We recommend shifting to Oxyma-based chemistries or Acid Fluoride activation.[1]
Decision Logic: Reagent Selection
The following diagram illustrates the decision pathway for selecting the optimal coupling reagent based on hindrance and racemization risk.
Figure 1: Decision tree for troubleshooting p-CN-Phe coupling failures. Selection depends on whether the primary failure mode is stereochemical loss or kinetic inefficiency.
Technical Deep Dive: The Alternatives
Option A: COMU (The Modern Gold Standard)
Why it works: COMU is a third-generation uronium reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than benzotriazole (HOBt/HOAt).[1] It acts as a safer, more soluble, and more reactive alternative to HATU.[1][2]
-
Mechanism: Generates a highly reactive Oxyma ester.[1]
-
Benefit for
-CN-Phe: COMU often requires only 1 equivalent of base (DIPEA or TMP) to function efficiently, whereas HBTU/HATU typically require 2 equivalents.[1] Reducing the base load directly mitigates the risk of deprotonating the sensitive -proton of -CN-Phe.[1]
Option B: DIC / Oxyma Pure (The "Base-Free" Approach)
Why it works: This method completely eliminates tertiary amines (DIPEA/NMM) during the activation step.[1]
-
Mechanism: The carbodiimide (DIC) forms an O-acylisourea, which is immediately intercepted by Oxyma Pure to form the active ester.[1]
-
Benefit for
-CN-Phe: By maintaining a near-neutral pH, the base-catalyzed enolization of the -carbon is suppressed.[1] This is the safest method regarding racemization .
Option C: TFFH (The "Nuclear" Option)
Why it works: TFFH generates an amino acid fluoride in situ.[1]
-
Mechanism: Converts the carboxylic acid into an acyl fluoride (
).[1] -
Benefit for
-CN-Phe: Acyl fluorides are small and highly electrophilic.[1] They suffer less from steric shielding than bulky OBt/OAt active esters.[1] This is the preferred method when steric hindrance causes deletion sequences (failed couplings).[1]
Comparison of Reagents
| Feature | HBTU / HATU (Standard) | COMU (Recommended) | DIC / Oxyma (Low Racemization) | TFFH (High Sterics) |
| Active Species | OBt / OAt ester | Oxyma ester | Oxyma ester | Acid Fluoride |
| Steric Sensitivity | High | Moderate | Moderate | Low (Best for bulk) |
| Racemization Risk | High (Requires 2 eq.[1] Base) | Low (Requires 1 eq. Base) | Very Low (Neutral pH) | Moderate |
| Solubility | Moderate | High | High | High |
| Safety Profile | Explosive potential (HOBt) | Safe | Caution: Potential HCN | Safe |
Experimental Protocols
Protocol 1: COMU Coupling (Optimized for -CN-Phe)
Use this for general synthesis where yield is the priority.[1]
-
Reagents:
-
Procedure:
-
Note: The solution may turn red/orange; this is normal for Oxyma-based species.[1]
Protocol 2: TFFH / Acid Fluoride Coupling
Use this if COMU fails to drive the reaction to completion.[1]
Troubleshooting FAQs
Q: I switched to DIC/Oxyma to prevent racemization, but my coupling efficiency dropped. Why? A: Carbodiimide couplings (DIC) are generally slower than uronium (COMU/HATU) couplings.[1]
-
Fix: Increase the reaction temperature to 50°C (if the peptide sequence allows) or extend the reaction time to 2 hours.
-
Warning: Do not exceed 60°C with
-CN-Phe, as nitrile hydrolysis can occur under extreme conditions.[1]
Q: I am observing a "spiderweb" of side products in LCMS. What is happening? A: If you are using DIC/Oxyma, you might be generating HCN or capping the resin with truncated species if the stoichiometry is off.
-
Fix: Ensure you are using a 1:1:1 ratio of AA:DIC:Oxyma.[1] Excess DIC can cap the N-terminus.[1]
-
Safety: The reaction of DIC + Oxyma can generate Hydrogen Cyanide (HCN) gas under certain conditions.[1][7] Always work in a well-ventilated fume hood.[1]
Q: Can I use PyBOP instead? A: PyBOP generates the same OBt ester as HBTU but uses a phosphonium salt.[1] It does not solve the steric issue or the base-mediated racemization issue.[1] PyOxim would be the better phosphonium alternative as it generates the superior Oxyma ester.[1]
Q: How do I validate that racemization has not occurred? A: Standard C18 HPLC often cannot separate D/L isomers.[1]
-
Method: You must use Marfey’s Reagent (FDAA) derivatization followed by LC-MS analysis, or use a chiral column (e.g., Chiralpak) to separate the diastereomers.[1]
Mechanistic Visualization: Base-Mediated Racemization[1]
The following diagram details why you must avoid excess base with
Figure 2: The pathway of base-mediated racemization.[1] The electron-withdrawing nitrile group on p-CN-Phe stabilizes the Enol form, accelerating chirality loss in the presence of base.[1]
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]
-
Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1][8] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]
-
Carpino, L. A., & El-Faham, A. (1995).[1] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling.[1][3][6] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1]
-
Aprilakis, K. N., et al. (2007).[1][9] Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation.[1][9] Biochemistry, 46(43), 12308-13.[1][9] Link
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-DL-4-Cyanophenylalanine Synthesis Optimization
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impact of Purity & Stereochemistry on Peptide Synthesis Success
Introduction: The "DL" Variable in Precision Synthesis
Welcome to the Technical Support Center. You are likely here because you are working with Fmoc-DL-4-cyanophenylalanine (Fmoc-DL-Phe(4-CN)-OH).[1]
Critical Alert: The "DL" designation in your reagent name indicates a racemic mixture (50% L-isomer, 50% D-isomer).[1] Unlike standard SPPS which utilizes optically pure L-amino acids, incorporating a DL-residue introduces immediate stereochemical complexity.[1]
If your goal is a single, pure peptide species, STOP . You are using the wrong starting material; you require the L-isomer. If your goal is a diastereomeric library, a chromatographic standard, or a specific structure-activity relationship (SAR) study probing stereochemistry, proceed with the protocols below.
Module 1: Purity Specifications & Acceptance Criteria
Before synthesis begins, the raw material must be qualified. Impurities in 4-cyanophenylalanine derivatives often act as "chain terminators" or "scavengers" that ruin yield.[1]
Table 1: Critical Impurity Thresholds
| Impurity Type | Maximum Limit | Impact on Synthesis | Detection Method |
| Free Amine (No Fmoc) | < 0.5% | Leads to double insertions (polymerization) at the coupling site.[1] | TLC / HPLC |
| Fmoc-β-Alanine | < 0.2% | Common byproduct of Fmoc-protection; inserts a "spacer" residue, shifting the reading frame.[1] | LC-MS (+71 Da mass shift) |
| Free Nitrile Hydrolysis | < 1.0% | Presence of Amide ( | LC-MS (+18 Da or +19 Da) |
| Water Content | < 1.0% | Hydrolyzes active esters (HATU/HBTU) before they couple to the resin.[1] | Karl Fischer Titration |
Module 2: The "DL" Factor – Stereochemical Implications
When you couple Fmoc-DL-Phe(4-CN)-OH to a resin-bound peptide composed of L-amino acids, you are not making one peptide.[1] You are making two distinct molecules (Diastereomers) with identical mass but different physical properties.
The "Split Peak" Phenomenon: Users often report: "My HPLC shows two peaks with the same mass. Is my cleavage failed?" Diagnosis: This is expected. The L-isomer and D-isomer of the cyanophenylalanine interact differently with the chiral environment of the other L-amino acids in the chain, causing them to elute at different times on a C18 column.
Visualizing the Diastereomeric Outcome
Caption: Logical flow demonstrating why using a DL-amino acid results in peak splitting during HPLC analysis, often mistaken for impurity.
Module 3: Synthesis Troubleshooting & Protocols
The cyano group (-CN) is electron-withdrawing, which can make the aromatic ring electron-deficient.[1] This affects the solubility and aggregation potential of the growing peptide chain.
Issue: Incomplete Coupling (Deletion Sequences)
Symptom: Mass spec shows [M - Residue] peaks. Root Cause: The hydrophobic nature of the cyanophenyl group causes "micro-aggregation" on the resin, preventing the bulky Fmoc group from entering the active site.
Protocol: The "Magic Mixture" Coupling Optimization
-
Solvent: Do not use pure DMF. Use DMF:DMSO (80:20) or NMP to disrupt aggregation.
-
Activator: Switch from HBTU to HATU or PyOxim (more powerful for sterically hindered/hydrophobic residues).
-
Base: Use DIEA (Diisopropylethylamine) at 2.0 equivalents relative to the amino acid.
-
Double Coupling: Perform the coupling reaction twice (2 x 45 minutes) rather than once for a longer time.
Issue: Side Reaction (Nitrile Degradation)
Symptom: Mass shift of +18 Da (Amide) or +19 Da (Acid). Root Cause: The nitrile group can hydrolyze under harsh acidic conditions or high temperatures, especially if the scavenger cocktail is insufficient.
Protocol: Safe Cleavage Cocktail Avoid standard cocktails containing water if you suspect hydrolysis. Use the "Reagent K-Modified" approach:
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5% (Protects aromatic rings)
-
Thioanisole: 5%
-
EDT (Ethanedithiol): 2.5% (Crucial scavenger)
-
Avoid: Large amounts of water. Use TIS (Triisopropylsilane) as the final 5%.
Module 4: Experimental Workflow (Graphviz)
This diagram outlines the decision-making process for handling Fmoc-DL-Phe(4-CN)-OH purity issues during synthesis.
Caption: Step-by-step decision tree for qualifying raw material and monitoring coupling efficiency.
Frequently Asked Questions (FAQ)
Q1: Can I separate the D and L isomers after synthesis? A: Yes, but it is difficult. Because the resulting peptides are diastereomers (not enantiomers), they have different retention times on standard RP-HPLC columns. However, if the peptide is long (>15 residues), the structural difference may be masked, making separation impossible. Recommendation: If you need the L-isomer, buy Fmoc-L-Phe(4-CN)-OH, not the DL version.[1]
Q2: Is the cyano group compatible with catalytic hydrogenation?
A: No. If your synthesis involves removing Cbz groups or reducing alkenes using
Q3: Why is my crude yield lower than expected compared to standard Phenylalanine? A: The 4-cyano group makes the side chain more hydrophobic and the aromatic ring more electron-deficient. This alters the solvation of the peptide-resin matrix, often leading to "shrinking" of the resin beads in DMF. Using PEG-based resins (like ChemMatrix) or adding DCM to the coupling mixture can improve swelling and yield.
References
-
National Institutes of Health (NIH). (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI Molecules. (2021).[1] Epimerisation in Peptide Synthesis: Pathways and Coupling Reagents. Retrieved from [Link]
-
Agilent Technologies. (2020).[1] Analysis of a Synthetic Peptide and Its Impurities Using LC/MS. Retrieved from [Link]
Sources
Technical Support Center: Managing Peptide Aggregation with Difficult Sequences
Introduction: The Physics of Failure
As researchers, we often encounter "difficult sequences"—peptides that fail not due to chemical reactivity, but due to physical assembly. Aggregation is thermodynamically driven by the formation of inter-chain hydrogen bonds (β-sheets) and hydrophobic collapse. This phenomenon occurs in two distinct phases:[1]
-
On-Resin Aggregation: During Solid Phase Peptide Synthesis (SPPS), growing chains associate, collapsing the resin matrix and sterically hindering deprotection/coupling reagents.[2][3]
-
Post-Cleavage Aggregation: In solution, hydrophobic peptides form insoluble fibrils or amorphous precipitates, complicating purification and biological assays.
This guide provides self-validating protocols to disrupt these forces.
Module 1: Troubleshooting Synthesis (SPPS)
Q1: My coupling efficiency drops significantly after 8–10 residues. Kaiser tests are inconclusive. What is happening?
Diagnosis: You are likely experiencing "on-resin aggregation."[2][4][5] Mechanism: As the peptide elongates, the amide backbone forms hydrogen bonds with neighboring chains, creating a β-sheet network. This collapses the resin's solvation shell. Standard colorimetric tests (Kaiser/ninhydrin) fail because the reagents cannot penetrate the aggregate to react with the free amine.
Solution: The "Structure-Breaking" Strategy Do not simply increase coupling time. You must physically disrupt the secondary structure.
Decision Matrix for Backbone Modification:
| Sequence Feature | Recommended Tool | Mechanism |
|---|---|---|
| Contains Ser or Thr | Pseudoproline Dipeptides | Oxazolidine ring locks the backbone in a "kinked" conformation (cis-amide mimic), preventing β-sheet stacking. |
| Contains Gly | Dmb/Hmb-Gly | Bulky backbone protection (2,4-dimethoxybenzyl) sterically blocks hydrogen bonding. |
| Hydrophobic Stretch (Val/Ile/Ala) | Isoacyl Dipeptides | Isomerizes the peptide bond to an ester (depsipeptide), removing the H-bond donor. |
Protocol 1.1: Implementing Pseudoprolines Use this when your sequence contains Ser or Thr.
-
Substitution: Replace a Ser/Thr residue (and the preceding amino acid) with a pre-formed Fmoc-Xaa-Ser(PsiMe,Mepro)-OH dipeptide.
-
Placement: Insert a pseudoproline every 5–7 residues.
-
Cleavage: The native Ser/Thr is automatically regenerated during the final TFA cleavage (acid-labile ring opening).
Q2: I cannot modify the sequence. How do I solvate the resin?
Solution: Use "Magic Mixture" or Chaotropic Washes. Standard DMF is often insufficient for aggregated chains.
Protocol 1.2: The "Magic Mixture" Wash Reference: Tickler & Wade, 2007[3]
-
Preparation: Mix Dichloromethane (DCM) / Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio.
-
Additive: Add 1% Triton X-100 (detergent) and 2M Ethylene Carbonate.[6]
-
Usage: Use this mixture for all wash steps between deprotection and coupling. The ethylene carbonate acts as a potent hydrogen-bond disruptor.
Visualization: SPPS Aggregation Mitigation Workflow
Caption: Decision tree for selecting the correct chemical intervention during Solid Phase Peptide Synthesis (SPPS) to prevent on-resin aggregation.
Module 2: Purification & Solubilization
Q3: My peptide is insoluble in water and Acetonitrile/Water mixtures. How do I purify it?
Diagnosis: The peptide has formed stable hydrophobic aggregates. Rule of Thumb: If a peptide aggregates on the resin, it will aggregate in solution.
Protocol 2.1: The Chaotropic Solubilization Strategy Do not attempt to dissolve directly in mobile phase.
-
Dissolution: Dissolve the crude peptide in a minimal volume of 6M Guanidine Hydrochloride (GuHCl) or 8M Urea .[7]
-
Note: If the peptide contains Cys, use Urea (GuHCl is a chloride salt and can promote oxidation).
-
Alternative: For extremely hydrophobic peptides, use 100% Hexafluoroisopropanol (HFIP) or DMSO .
-
-
Clarification: Centrifuge at 10,000 x g for 10 minutes to remove non-peptide particulates.
-
Injection: Inject this concentrated solution directly onto the HPLC column.
-
Why this works: The peptide binds to the C18 stationary phase immediately. The chaotropes (Urea/GuHCl) flow through in the void volume and are washed away before the gradient starts. The peptide then elutes in the organic gradient as a monomer.
-
Q4: How do I determine the correct solvent for my final assay?
Scientific Logic: Solubility is dictated by the Isoelectric Point (pI) and Net Charge. Peptides are least soluble at their pI (net charge = 0).
Table 1: Solubilization Guidelines based on Sequence Properties
| Peptide Characteristic | Net Charge | Recommended Solvent Strategy |
| Acidic (High Asp, Glu) | Negative (< 0) | Basic Buffer: 1% NH₄OH or Ammonium Bicarbonate. |
| Basic (High Arg, Lys) | Positive (> 0) | Acidic Buffer: 10% Acetic Acid or 0.1% TFA.[8] |
| Hydrophobic (>50% Val, Leu, Ile, Phe) | Neutral/Variable | Organic First: Dissolve in minimal 100% DMSO, DMF, or Acetonitrile.[8] Dilute slowly with water. |
| Amyloidogenic (Aβ, Prion) | Variable | Disaggregation: Dissolve in 100% HFIP. Evaporate to form a film. Reconstitute immediately before use. |
Module 3: Storage & Stability
Q5: My peptide was soluble yesterday but precipitated overnight at 4°C. Why?
Diagnosis: Amyloid-like fibrillation. Mechanism: Many "difficult" peptides are metastable. Over time, they thermodynamically settle into β-sheet fibrils, a process accelerated by low temperature (cold denaturation) and high concentration.
Protocol 3.1: The "HFIP Film" Storage Method Best for amyloid-beta (Aβ), Amylin, and prion sequences.
-
Solubilize: Dissolve the peptide completely in 100% HFIP (Hexafluoroisopropanol). This solvent breaks down pre-existing β-sheets and α-helices, forcing the peptide into a random coil or helical monomer.
-
Aliquot: Dispense into microcentrifuge tubes.
-
Evaporate: Use a SpeedVac or nitrogen stream to remove the HFIP completely. You will be left with a thin, invisible peptide film.
-
Store: Store the tubes at -80°C desicated.
-
Use: On the day of the experiment, reconstitute the film directly in your assay buffer (or DMSO first, then buffer).
Visualization: Solubility Decision Logic
Caption: Logic flow for determining the initial solubilization solvent based on peptide net charge.
References
-
Tickler, A. K., & Wade, J. D. (2007).[2][3] Solid phase synthesis of difficult peptides.[5][9] In Peptide Synthesis and Applications (pp. 143-159). Humana Press.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
-
Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines.
-
Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology.
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Dibenzofulvene Adduct Formation During Fmoc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with dibenzofulvene (DBF) adduct formation during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS). Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies to ensure the integrity and purity of your synthetic peptides.
Understanding the Core Problem: The Mechanism of Fmoc Deprotection and DBF Adduct Formation
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, prized for its base lability. The deprotection process is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton at the 9-position of the fluorenyl ring system.[1][2][3] This triggers a β-elimination cascade, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).[1][4][5]
To prevent the reactive DBF from forming unwanted adducts with the newly deprotected peptide amine (a reaction that would terminate chain elongation), the deprotecting base also serves as a scavenger.[4][5] For instance, piperidine efficiently traps DBF to form a stable and soluble dibenzofulvene-piperidine adduct, which is then washed away.[1][2][6]
Mechanism of Fmoc Deprotection and DBF Adduct Formation
Caption: Mechanism of Fmoc deprotection and dibenzofulvene adduct formation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary indicators of incomplete deprotection and potential DBF-peptide adduct formation?
A1: Several signs can point to issues with Fmoc deprotection:
-
HPLC Analysis: The most definitive method is reverse-phase HPLC (RP-HPLC) analysis of the crude peptide. The presence of a significant peak corresponding to the mass of the desired peptide plus 222.24 Da (the mass of the Fmoc group) indicates incomplete deprotection. A peak at the mass of the peptide plus 166.22 Da (the mass of DBF) suggests the formation of a DBF-peptide adduct.
-
UV Spectrophotometry: During automated synthesis, monitoring the UV absorbance of the piperidine wash solution can provide real-time feedback. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm.[7][8] If the absorbance does not return to baseline after the standard deprotection time, it may indicate a "difficult" or slow deprotection, increasing the risk of side reactions.[1]
-
Qualitative Tests: The Kaiser test can be used to detect the presence of primary amines. A negative result (yellow beads) after the deprotection step suggests that the N-terminal amine is still protected by the Fmoc group.[9]
Q2: My deprotection seems incomplete, leading to adduct formation. What are the common causes and how can I address them?
A2: Incomplete deprotection is a primary driver of DBF-peptide adduct formation. Key factors include:
-
Steric Hindrance: Amino acids with bulky side chains (e.g., Val, Ile, Thr) or secondary structures within the growing peptide chain can sterically hinder the access of piperidine to the Fmoc group.
-
Peptide Aggregation: Certain peptide sequences, particularly those rich in hydrophobic residues, are prone to aggregation on the solid support. This can significantly slow down the deprotection kinetics.
Troubleshooting Strategies:
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Deprotection Time | 2 x 10 min | Increase to 2 x 15-20 min or longer. | Allows more time for the base to penetrate aggregated regions and overcome steric hindrance. |
| Piperidine Concentration | 20% (v/v) in DMF | Increase to 30-50% (v/v) in DMF. | A higher concentration of the deprotecting agent can accelerate the reaction rate.[2][7] |
| Solvent System | 100% DMF | Add N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) to the DMF. | NMP and DCM can improve resin swelling and disrupt secondary structures, enhancing reagent accessibility.[1][2] |
| Temperature | Ambient | Increase reaction temperature to 30-40°C. | Elevated temperatures can disrupt aggregation and increase reaction kinetics. |
| Alternative Bases | Piperidine | Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 2-5% with 2% piperidine in DMF. | DBU is a stronger, non-nucleophilic base that can be more effective for difficult deprotections.[5] Piperidine is still required as a scavenger for the DBF byproduct.[5] Caution: DBU can promote aspartimide formation.[5] |
Q3: I've optimized my deprotection conditions, but I'm still observing DBF-related impurities. What other strategies can I employ?
A3: If adduct formation persists, consider incorporating a dedicated scavenger into your deprotection cocktail or modifying your work-up procedure.
-
Alternative Scavengers: While piperidine is the standard, other secondary amines like 4-methylpiperidine have been shown to be effective for both deprotection and scavenging.[6][10] In some cases, diethylamine has been used, though it may not form the adduct as readily, potentially leaving more free DBF.[11]
Post-Synthesis Purification:
If DBF adducts are present in your crude product, specific purification strategies can be employed:
-
Liquid-Liquid Extraction: For solution-phase synthesis, a work-up procedure involving partitioning the reaction mixture between a hydrocarbon solvent (e.g., hexane or heptane) and a polar organic solvent can selectively remove the lipophilic DBF and its adducts into the hydrocarbon layer.[12][13]
-
Trituration: Triturating the crude peptide with a non-polar solvent like hexane or ether can help to wash away DBF-related impurities.[14]
-
Preparative RP-HPLC: This remains the most effective method for separating the desired peptide from closely related impurities, including DBF adducts. Careful optimization of the gradient and solvent system is crucial.
Experimental Protocol: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction by measuring the absorbance of the dibenzofulvene-piperidine adduct.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Collected filtrate from the deprotection step
Procedure:
-
Blank Measurement: Use the deprotection solution (e.g., 20% piperidine in DMF) to zero the spectrophotometer at the desired wavelength (typically ~301 nm).[7]
-
Sample Measurement: Collect the filtrate from the deprotection reaction at various time points.
-
Dilution (if necessary): Dilute the filtrate with the deprotection solution to ensure the absorbance reading is within the linear range of the instrument.
-
Absorbance Reading: Measure the absorbance of the diluted filtrate at ~301 nm.
-
Analysis: A stable, plateaued absorbance reading indicates the completion of the deprotection reaction. A continuously increasing absorbance suggests a slow or incomplete reaction.
Troubleshooting Workflow
Sources
- 1. renyi.hu [renyi.hu]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. redalyc.org [redalyc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmcs.org.mx [jmcs.org.mx]
- 11. reddit.com [reddit.com]
- 12. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 13. EP2181983A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 14. EP2322498A1 - Processes for removing dibenzofulvene - Google Patents [patents.google.com]
Technical Support Center: Nitrile (Cyano) Group Stability Guide
The following guide is structured as a Technical Support Center resource. It is designed to be a functional, authoritative reference for researchers encountering stability issues with cyano (nitrile) groups during chemical synthesis and cleavage.
Ticket ID: NITRILE-STAB-001 Subject: Cleavage Compatibility, Side Reactions, and Troubleshooting for Cyano-Functionalized Molecules Status: Active Support Tier: Senior Application Scientist
Executive Summary & Stability Matrix
User Query: "Can my nitrile-containing peptide/scaffold survive standard cleavage conditions?"
Short Answer: Yes, but with critical caveats regarding carbocation scavenging and catalytic hydrogenation . The cyano group (
Quick-Reference Stability Matrix
| Condition | Reagent | Stability | Risk Factor |
| Acidic Cleavage | 95% TFA / Scavengers | High | Hydrolysis (+18 Da) if water content is high; Alkylation (+56 Da) if scavengers are insufficient (Ritter Reaction). |
| Fmoc Removal | 20% Piperidine / DMF | High | Minimal risk. Stable to base-induced elimination. |
| Boc Removal | Neat TFA or HCl/Dioxane | High | High risk of Ritter Reaction (t-Butyl cation attack) without effective scavenging. |
| Hydrogenation | H₂ / Pd/C | Critical Failure | Reduction to primary amine ( |
| Strong Base | NaOH / LiOH (Saponification) | Moderate | Risk of hydrolysis to carboxylate ( |
Deep Dive: Acidic Cleavage & The Ritter Trap
Context: This is the most common failure point in Solid Phase Peptide Synthesis (SPPS).
The Mechanism of Failure: Ritter Reaction
When removing acid-labile protecting groups (Boc, Trt, tBu), massive amounts of carbocations are generated. The nitrogen lone pair of the nitrile group is weakly nucleophilic. In the absence of better nucleophiles (scavengers), the nitrile will attack the carbocation, forming a nitrilium ion which hydrolyzes to an N-substituted amide.
-
Symptom: Unexplained mass shift of +56 Da (if t-Butyl) or +243 Da (if Trityl).
-
Prevention: You must out-compete the nitrile. Use Silanes (TIS/TES) and Thiols (DODT/EDT) as "soft" nucleophiles to quench cations immediately.
The Mechanism of Failure: Acid-Catalyzed Hydrolysis
Strong acids like TFA protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by water. This converts the nitrile to a primary amide.[1]
-
Symptom: Mass shift of +18 Da .
-
Prevention: Minimize water in the cleavage cocktail if hydrolysis is observed. Keep temperature
.
Visualizing the Threat Landscape
The following diagram illustrates the decision logic and mechanistic pathways for acidic cleavage.
Figure 1: Mechanistic divergence during acidic cleavage. Pathway C represents the desired outcome achieved by optimized scavenger cocktails.
Protocol: Optimized Cleavage Cocktail (Reagent K Variant)
To preserve the cyano group (e.g., in p-cyanophenylalanine or cyano-functionalized linkers), use this validated "High-Scavenger" protocol.
Reagents:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5% (Protects Tyr/Trp, but also acts as a cation trap)
-
Water: 5% (Necessary for free acid generation, but kept low to prevent hydrolysis)
-
Thioanisole: 5% (Strong scavenger)
-
1,2-Ethanedithiol (EDT): 2.5% (Crucial for quenching tBu cations)
Procedure:
-
Pre-chill the cocktail to 0°C.
-
Add to resin. Allow to warm to Room Temperature (RT) naturally.
-
Time Limit: Do not exceed 2-3 hours. Extended exposure (>4h) significantly increases the rate of hydrolysis (Nitrile
Amide). -
Precipitation: Precipitate immediately into cold diethyl ether.
Deep Dive: Hydrogenation Incompatibility
Warning: Catalytic hydrogenation (Pd/C + H₂) is incompatible with nitriles.
If your synthesis requires removing a Cbz group or reducing a Nitro group in the presence of a Nitrile:
-
The Issue: Palladium catalyzes the reduction of
to (primary amine). -
Secondary Side Reaction: The newly formed amine can react with the intermediate imine to form secondary amines (dimers).
-
Solution:
-
Option A: Use Zn/Acetic Acid for Nitro reduction (chemoselective).
-
Option B: Use Acidic Hydrogenolysis . Running the hydrogenation in acetic acid or with 1 eq. HCl can sometimes protonate the amine product, poisoning the catalyst against further coupling, but the nitrile reduction itself is hard to stop.
-
Option C (Recommended): Change strategy.[2][3] Use acid-labile protection (Boc) instead of Cbz if a nitrile is present.
-
Troubleshooting Guide (FAQs)
Issue 1: "My LCMS shows a peak at [M+18]."
Diagnosis: Nitrile Hydrolysis . Your nitrile has converted to a primary amide (
-
Cause: Too much water in the cleavage cocktail, reaction time too long, or cleavage temperature too high.
-
Fix:
-
Reduce water content in TFA cocktail to 1-2%.
-
Ensure the reaction stays at or below 20°C.
-
Check if the nitrile is in a position assisted by neighboring group effects (e.g., adjacent to a hydroxyl group).
-
Issue 2: "My LCMS shows a peak at [M+56]."
Diagnosis: Ritter Reaction (t-Butyl adduct) .[4]
-
Cause: A tert-butyl cation (from a Boc or tBu-ester protecting group) attacked the nitrile nitrogen.
-
Fix: Your scavenger capacity was overwhelmed.
-
Increase TIS (Triisopropylsilane) or EDT concentration.
-
Ensure the volume of cleavage cocktail is sufficient (at least 10 mL per gram of resin) to dilute the cation concentration.
-
Issue 3: "My nitrile peak disappeared, and I see a broad smear or M+4."
Diagnosis: Reduction .
-
Cause: Did you use Pd/C, Raney Nickel, or strong hydride reducing agents (LiAlH4)?
-
Fix: These reagents effectively destroy nitriles. Switch to milder reducing agents (e.g., NaBH4 is usually safe for nitriles, but LiAlH4 is not).
Issue 4: "Can I use DBU for Fmoc removal?"
Diagnosis: Aspartimide Risk .[5]
-
Analysis: While the nitrile is stable to DBU, DBU is a strong base that promotes aspartimide formation if Asp residues are present.
-
Recommendation: Stick to Piperidine (20%) or Piperazine. If you must use DBU, keep reaction times very short (<5 mins).
References
-
BenchChem Technical Support. (2025).[6] Purification Strategies for Cyanophenylalanine-Labeled Peptides. Retrieved from
-
S. S. Kulkarni, et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from
-
Mondal, N., et al. (2025).[2] Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA.[7] Journal of Organic Chemistry.[4] Retrieved from
-
Organic Chemistry Portal. (2019). Ritter Reaction Mechanism and Conditions.[1][4] Retrieved from
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles.[8] Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ias.ac.in [ias.ac.in]
- 3. peptide.com [peptide.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Stealth Sensor vs. The Spotlight: A Comparative Guide to p-Cyanophenylalanine and Fluorescent ncAAs
Part 1: Executive Summary & Strategic Positioning
In the toolkit of Genetic Code Expansion (GCE), fluorescent non-canonical amino acids (fncAAs) are not created equal. While probes like Anap and Coumarin act as "spotlights"—blasting high-intensity signals from the protein surface—p-cyanophenylalanine (pCNF, also PheCN) operates as a "stealth sensor."
This guide objectively compares pCNF against its brighter competitors (Anap, Dansyl-alanine) and its structural analogs (7-azatryptophan, 4-cyanotryptophan).
The Core Thesis:
-
Choose pCNF when structural conservation is paramount (buried sites) or when measuring short-range (<20 Å) distances via UV-FRET.
-
Choose Anap/Coumarin for cellular imaging, high-sensitivity fluorescence assays, or surface-exposed topology studies.
Part 2: Technical Deep Dive & Mechanism
The Physics of pCNF Fluorescence
pCNF is unique because its fluorescence arises from the nitrile (
-
Excitation/Emission:
nm (secondary peak ~280 nm) / nm. -
The "240 nm Trick": Tryptophan (Trp) absorbs strongly at 280 nm but has a local minimum near 240 nm. pCNF has a strong absorbance at 240 nm. By exciting at 240 nm, you can preferentially excite pCNF in a Trp-containing protein, initiating a pCNF
Trp FRET pathway. -
Environmental Sensitivity: pCNF fluorescence is quenched by water (hydrogen bonding). It becomes brighter and longer-lived in hydrophobic pockets, making it an excellent reporter for buried hydrophobic core formation .
Comparative Analysis: The "Stealth" vs. "Bright" Classes
We categorize fncAAs into two distinct classes based on steric burden and quantum yield (QY).
Table 1: Quantitative Performance Matrix
| Feature | p-Cyanophenylalanine (pCNF) | L-Anap | 7-Azatryptophan (7AW) | 4-Cyanotryptophan (4CN-Trp) |
| Primary Utility | Short-range FRET, IR Probe, Buried sites | Imaging, High-sensitivity binding | Trp-alternative FRET | High QY Blue Fluorescence |
| Size (ų) | ~130 (Similar to Tyr/Phe) | ~170 (Bulky) | ~160 (Similar to Trp) | ~165 (Similar to Trp) |
| Excitation (nm) | 240 (selective), 280 | 350-360 | 310 | 325 |
| Emission (nm) | 290-305 (UV) | 480 (Visible Blue/Green) | 380-410 | 415 |
| Quantum Yield ( | 0.01 - 0.10 (Solvent dependent) | 0.20 - 0.48 | 0.02 - 0.05 | > 0.80 (Very Bright) |
| FRET Role | Donor to Trp | Acceptor from Trp | Acceptor from pCNF | Acceptor from Trp |
| Perturbation Risk | Low (Stealth) | High (Surface only) | Low | Low/Medium |
Decision Logic: When to Use Which?
The following diagram illustrates the selection process based on experimental constraints.
Figure 1: Decision matrix for selecting fluorescent non-natural amino acids.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Genetic Incorporation of pCNF
This protocol utilizes the Methanocaldococcus jannaschii (Mj) orthogonal pair system.
Reagents:
-
Plasmid: pEVOL-pCNF (containing MjTyrRS-pCNF variant and tRNA_opt).
-
p-Cyanophenylalanine (chemically synthesized or commercial).[1] Note: Dissolve stock in 0.1M NaOH or DMSO; pCNF has poor solubility in neutral water.
Step-by-Step Workflow:
-
Transformation: Co-transform E. coli (BL21-DE3) with your Target Protein plasmid (TAG mutant) and pEVOL-pCNF.
-
Recovery: Recover in SOC medium for 1 hour at 37°C. Plate on antibiotics (Chloramphenicol + Target Plasmid resistance).
-
Induction Setup: Inoculate a starter culture. Dilute 1:100 into fresh media. Grow to OD600 = 0.5.
-
The Critical Step (Addition): Add pCNF to a final concentration of 1 mM .
-
Validation: Run a negative control with no pCNF. If full-length protein is produced in the absence of pCNF, your system is "leaky" (background suppression by near-cognate tRNAs).
-
-
Induction: Add IPTG (1 mM) and Arabinose (0.02%) to induce protein and synthetase expression respectively. Incubate 4-12 hours at 30°C (lower temperature improves solubility).
-
Purification: Purify via affinity tag.
-
QC Check: Verify incorporation via Mass Spectrometry (ESI-MS). Expected mass shift: pCNF is +25 Da relative to Phe, or +9 Da relative to Tyr (depending on what you replaced).
-
Protocol B: Measuring pCNF Trp FRET
Objective: Determine if a specific domain folds correctly by measuring the distance between a buried pCNF and a native Tryptophan.
-
Buffer: Use non-absorbing buffers (Phosphate or Tris). Avoid buffers with high UV absorbance below 250nm if possible.
-
Blanking: Blank the fluorometer with buffer containing the exact concentration of pCNF used in the protein sample (to correct for free amino acid background if purification wasn't 100% efficient) or simply buffer if protein is pure.
-
Excitation Scan:
-
Set
= 350 nm (Trp emission peak). -
Scan
from 220 nm to 300 nm. -
Result: You should see a peak at 280 nm (direct Trp excitation) and a peak at 240 nm (pCNF-mediated FRET).
-
-
Emission Scan (The FRET Measurement):
-
Excitation: Set
= 240 nm .[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Scan:
260 nm – 400 nm. -
Interpretation:
-
Peak at ~290 nm: Unquenched pCNF (No FRET = Large Distance/Unfolded).
-
Peak at ~350 nm: Trp Emission sensitized by pCNF (FRET = Short Distance/Folded).
-
-
-
Calculation: Calculate FRET efficiency (
) using the ratio of Donor (pCNF) quenching or Acceptor (Trp) sensitization, referenced against a Trp-only control (to subtract direct Trp excitation at 240 nm).
Part 4: Visualizing the FRET Mechanism
The following diagram details the energy transfer logic utilized in Protocol B.
Figure 2: Energy transfer pathway for pCNF-Trp FRET pairs. Note the selective excitation window at 240 nm.
References
-
Tucker, M. J., et al. (2010). "p-Cyanophenylalanine as a probe of protein structure and dynamics." Current Pharmaceutical Design.
- Foundational text on the dual IR/Fluorescence n
-
Miyake-Stoner, S. J., et al. (2009). "Generating new protein functions by genetically encoding an unnatural amino acid." Biochemistry.
- Describes the genetic incorpor
-
Chatterjee, A., et al. (2013). "A genetically encoded fluorescent probe in mammalian cells." JACS.
- Comparative reference for Anap (the "bright" altern
-
Rogers, J. M., et al. (2010). "Modulation of p-cyanophenylalanine fluorescence by amino acid side chains." Journal of Physical Chemistry B.
- Essential reading for understanding quenching mechanisms and QY vari
-
Talukder, P., et al. (2015). "Cyanotryptophans as novel fluorescent probes for protein conformational studies."[1][2][3][4] Bioorganic & Medicinal Chemistry.
- Source for 4-Cyanotryptophan comparison d
Sources
- 1. acs.org [acs.org]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: p-Cyanophenylalanine vs. Coumarin Amino Acids
Executive Summary: The Trade-off Between Fidelity and Intensity
In the landscape of genetically encoded unnatural amino acids (UAAs), the choice between p-cyanophenylalanine (p-CN-Phe) and coumarin-derived amino acids (e.g., L-(7-hydroxycoumarin-4-yl)ethylglycine) represents a fundamental trade-off between structural fidelity and photophysical brightness .
-
p-CN-Phe is the "Stealth Probe." It is isosteric to tyrosine, ensuring minimal perturbation of protein folding and dynamics. However, its quantum yield (QY) is modest (~0.11), and it emits in the UV range, requiring specialized detection.
-
Coumarin UAAs are the "Beacons." They offer high quantum yields (>0.60) and visible blue emission, making them ideal for high-sensitivity imaging. However, their bulky bicyclic scaffold can destabilize protein structures or disrupt binding interfaces.
This guide provides a rigorous photophysical comparison, experimental protocols, and decision frameworks to select the optimal probe for your specific biological question.
Photophysical Comparison
The utility of a fluorescent UAA is defined by its ability to report on its environment without being drowned out by background noise.
Quantitative Data Summary
| Feature | p-Cyanophenylalanine (p-CN-Phe) | Coumarin AA (7-HC derivative) |
| Quantum Yield ( | 0.11 (in water) | 0.63 (typical, pH > pKa) |
| Excitation Max ( | ~280 nm | ~360 nm |
| Emission Max ( | ~290–310 nm | ~450 nm |
| Stokes Shift | Small (~10–20 nm) | Large (~90–100 nm) |
| Brightness ( | Low (~100 M⁻¹cm⁻¹) | High (~10,000 M⁻¹cm⁻¹) |
| Solvent Sensitivity | H-Bond Dependent: Brighter in water; dims upon dehydration. | Polarity Dependent: Solvatochromic shifts; pH sensitive (pKa ~7.8). |
| FRET Utility | Excellent Donor to Trp (R₀ ~16 Å). | Excellent Acceptor from Trp; Donor to YFP/GFP. |
Mechanistic Insight: Solvatochromism & Quenching
p-CN-Phe: The Hydration Sensor Unlike many fluorophores that quench in water, p-CN-Phe exhibits a higher quantum yield in water than in hydrophobic solvents.
-
Mechanism: The fluorescence lifetime and QY are linearly dependent on the solvent's hydrogen-bond donating ability (Kamlet-Taft
parameter).[1] H-bonding to the cyano group stabilizes the emissive state. -
Implication: When p-CN-Phe moves from a solvent-exposed surface (bright) to a hydrophobic core or membrane interface (dim), its intensity drops. This is the inverse of typical polarity-sensitive dyes like ANS.
Coumarin UAAs: The pH and Polarity Sensor Coumarin derivatives are classic "push-pull" fluorophores.
-
Mechanism: The 7-hydroxycoumarin moiety exists in an equilibrium between protonated (non-fluorescent) and deprotonated (highly fluorescent) states.
-
Implication: Maximal brightness requires pH > 7.8. In acidic organelles (lysosomes), fluorescence is quenched. The large Stokes shift (due to intramolecular charge transfer) minimizes self-quenching, allowing for higher labeling densities.
Structural & Biological Context[1][2][3][4][5][6][7][8]
Steric Perturbation Analysis
The biological validity of your experiment hinges on the probe not changing the protein's function.
-
p-CN-Phe: Volume ~190 ų. Isosteric to Tyrosine. It can often replace Tyr or Phe residues with zero loss of enzymatic activity or binding affinity.
-
Coumarin AA: Volume >300 ų. The bicyclic coumarin ring linked to the backbone adds significant bulk. It requires a solvent-exposed site (loop or surface helix) to avoid steric clashes that unfold the protein.
Incorporation Efficiency[9][10]
-
p-CN-Phe: High efficiency (>1 mg/L protein yield) using evolved M. jannaschii TyrRS/tRNA pairs. The small size allows the synthetase active site to accommodate the UAA easily.
-
Coumarin AA: Lower efficiency. The bulky side chain requires extensive remodeling of the synthetase active site, often resulting in lower protein yields and higher background incorporation of natural amino acids if not carefully optimized.
Decision Logic Visualization
Use the following logic flow to select the appropriate UAA for your study.
Figure 1: Decision matrix for selecting between p-CN-Phe and Coumarin UAAs based on sensitivity, structural constraints, and sensing requirements.
Experimental Protocol: Measuring Quantum Yield in Protein Context
Objective: Accurately determine the Quantum Yield (
Prerequisites:
-
Reference Standard:
-
For p-CN-Phe : Phenylalanine in water (
) or p-CN-Phe free acid in water ( ). -
For Coumarin : Quinine Sulfate in 0.1 M H₂SO₄ (
) or Coumarin 153 in Ethanol.
-
-
Equipment: UV-Vis Spectrophotometer, Fluorometer with corrected PMT response.
Step-by-Step Methodology
1. Absorbance Matching (The "Optical Dilution" Rule)
-
Prepare 4 dilutions of your labeled protein and 4 dilutions of the reference standard.
-
Critical Checkpoint: Absorbance at excitation wavelength (
) must be below 0.1 OD (optimally 0.02–0.08) to avoid inner filter effects (re-absorption of emitted light). -
Why? High concentration distorts the linear relationship between absorption and emission.
2. Acquisition
-
Excitation:
-
p-CN-Phe: Excitation at 280 nm . (Note: If Trp is present, use 240 nm to selectively excite p-CN-Phe, or use FRET analysis).
-
Coumarin: Excitation at 360 nm .
-
-
Emission Scan:
-
p-CN-Phe: 290 nm – 450 nm.
-
Coumarin: 380 nm – 600 nm.
-
-
Blank Subtraction: Measure the buffer alone and subtract this baseline from all protein spectra.
3. Integration & Calculation
-
Integrate the area under the fluorescence emission curve (
).[2] -
Plot Integrated Intensity (
) vs. Absorbance ( ) for the 4 dilutions. -
Calculate the slope (Gradient,
). -
Calculate
using the comparative equation:
Where
Self-Validating Workflow Diagram
Figure 2: Self-validating workflow for Quantum Yield determination.
References
-
Photophysics of p-Cyanophenylalanine: Tucker, M. J., et al. (2010). Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. NIH PubMed Central . Link
-
Solvent Dependence of p-CN-Phe: Taskent-Sezgin, H., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Biochemistry . Link
-
Genetically Encoded Coumarin: Wang, J., et al. (2006).[3] A genetically encoded fluorescent amino acid. J. Am. Chem. Soc. Link
-
Coumarin Derivatives & QY: 7-Hydroxycoumarin-4-yl-ethylglycine properties. BOC Sciences Product Data .
-
Standard QY Measurement Protocol: A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine . Link
Sources
Validation of p-Cyanophenylalanine as a FRET Donor to Tryptophan: A Technical Guide
Executive Summary
The validation of p-cyanophenylalanine (pCNF) as a Förster Resonance Energy Transfer (FRET) donor to Tryptophan (Trp) represents a precision tool for monitoring short-range protein conformational changes (10–25 Å). Unlike bulky extrinsic fluorophores (e.g., Alexa Fluor, dyes) that risk structural perturbation, pCNF is a genetically encoded non-canonical amino acid (ncAA) that is isosteric to Tyrosine and Phenylalanine.
This guide provides the technical roadmap to utilize the pCNF
Part 1: Photophysics & Mechanism
The utility of pCNF lies in its specific spectral window. While Tryptophan is traditionally a FRET donor (to acceptors like AEDANS), in this pairing, Trp acts as the FRET Acceptor , and pCNF acts as the Donor .
The Spectral Handshake
For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.
-
Donor (pCNF):
-
Excitation:
(Selective excitation window).[1] -
Emission:
. -
Quantum Yield (
): (in water), significantly higher than Phenylalanine.
-
-
Acceptor (Trp):
-
Absorption:
(Strong overlap with pCNF emission). -
Emission:
.
-
The Förster Distance ( )
The
- -helix formation/unfolding.
-
Loop dynamics.[2]
-
Subtle domain closures.
Mechanism Visualization
Figure 1: The Photophysical Mechanism of pCNF-Trp FRET. Energy is transferred non-radiatively from the excited pCNF donor to the Trp acceptor, resulting in pCNF quenching and Trp sensitized emission.
Part 2: Comparative Analysis
Why choose pCNF over established FRET pairs?
Table 1: Performance Matrix
| Feature | pCNF | Trp | Tyr |
| Perturbation | Minimal (Isosteric to Tyr/Phe) | High (Bulky dye attachment) | None (Native residues) |
| Site Specificity | High (Genetically encoded) | Medium (Cysteine labeling) | Low (Multiple Tyr/Trp often present) |
| ~16 Å (Fine structure) | ~22 Å (Domain movement) | ~10–14 Å (Very short range) | |
| Excitation | 240 nm (UV) | 280 nm (UV) | 275 nm (UV) |
| Primary Readout | Donor Quenching / Sensitized Em | Sensitized Emission | Donor Quenching |
| Cost/Complexity | High (Requires Amber suppression) | Medium (Chemical labeling) | Low (Intrinsic) |
Expert Insight: The "Selectivity" Advantage
The primary challenge with UV-FRET is background signal. Tryptophan absorbs at 240 nm, but its absorbance is at a local minimum (the "valley"). pCNF, however, maintains significant absorbance at 240 nm.
-
Protocol Tip: By exciting at 240 nm rather than 280 nm, you preferentially excite the pCNF donor, maximizing the FRET signal-to-noise ratio against the intrinsic Trp background.
Part 3: Experimental Validation Workflow
This protocol is a self-validating system. You must generate a "Trp-only" control and a "pCNF-only" control (if possible, though hard with Trp-containing proteins) to normalize data.
Phase 1: Genetic Incorporation (Amber Suppression)
You cannot chemically label a protein with pCNF easily; it must be translated.
-
System: Use an orthogonal tRNA/synthetase pair (e.g., M. jannaschii TyrRS derived pCNF-RS ) and a plasmid containing your gene of interest with a TAG (Amber) stop codon at the desired donor site.
-
Expression:
-
Transform E. coli (BL21) with both plasmids.
-
Grow in minimal media.
-
Induce expression and add 1 mM p-cyanophenylalanine to the media.
-
-
Purification: Standard Ni-NTA or Ion Exchange.
Phase 2: Spectroscopic Validation
Figure 2: Spectroscopic Workflow. The shift from 290 nm emission to 350 nm emission indicates successful energy transfer.
Phase 3: Data Analysis (The "Self-Check")
To validate that the signal is FRET and not just direct Trp excitation:
-
The Control: Measure the spectrum of a mutant with Phe or Tyr at the donor site (no pCNF) but retaining the Trp acceptor.
-
The Calculation: Calculate Efficiency (
) using Donor Quenching:- : Fluorescence intensity of Donor (pCNF) in presence of Acceptor (Trp).
- : Fluorescence intensity of Donor (pCNF) alone (requires a Trp-free mutant, often mutated to Phe).
Alternative (Sensitized Emission): Monitor the increase at 350 nm (Trp) when exciting at 240 nm, compared to the Trp-only control.
Part 4: Troubleshooting & Critical Controls
| Issue | Diagnosis | Solution |
| High Background at 350 nm | Direct excitation of Trp at 240 nm. | Subtract the spectrum of the "Trp-only" control protein normalized to concentration. |
| No Signal at 290 nm | pCNF not incorporated or fully quenched. | Check Mass Spec. If incorporated, the FRET efficiency might be near 100% (distance < 10 Å). |
| Inner Filter Effect | Sample concentration too high. | Ensure OD |
| Buffer Interference | Buffer absorbs UV. | Avoid buffers with aromatic rings or high absorbance < 250 nm (e.g., concentrated Tris/HEPES). Use Phosphate or Borate. |
References
-
Taskent-Sezgin, H., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers.[6] Biochemistry, 48(38), 9040–9046. Link
-
Tucker, M. J., et al. (2006). A new method for determining the local environment of the peptide backbone using p-cyanophenylalanine. Journal of the American Chemical Society, 128(19), 6338–6339. Link
-
Miyake-Stoner, S. J., et al. (2009). Specific genetic incorporation of p-cyanophenylalanine to probe the local environment of proteins. Biochemistry, 48(25), 5953–5962. Link
-
Wei, W., et al. (2011). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. Journal of Physical Chemistry B, 115(44), 13046–13056. Link
-
Rogers, J. M., et al. (2011). FRET studies of a landscape protein: folding and unfolding of the villin headpiece subdomain. Journal of the American Chemical Society, 133(48), 19532–19539. Link
Sources
- 1. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. omlc.org [omlc.org]
- 6. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of L- vs. DL-Fmoc-4-Cyanophenylalanine in Peptide Synthesis
Executive Summary
Fmoc-4-cyanophenylalanine (Fmoc-4-CN-Phe) is a critical non-canonical amino acid used primarily as a site-specific vibrational probe (IR spectroscopy) and a fluorescence reporter in protein dynamics. It also serves as a pharmacophore in peptidomimetics to enhance metabolic stability.
The choice between the enantiomerically pure L-form and the racemic DL-mixture is rarely a choice of preference but rather one of application stringency. While the DL-form offers a significant cost reduction (often 40–60% cheaper), its use in solid-phase peptide synthesis (SPPS) introduces diastereomeric impurities that complicate purification and invalidate biological assays.
This guide analyzes the technical performance of both forms, defining the "No-Go" zones for the DL-form and optimizing coupling protocols to maintain the integrity of the L-form.
Part 1: The Stereochemical Imperative
The "Diastereomer Explosion" in SPPS
The fundamental difference between using L- and DL-Fmoc-4-CN-Phe lies in the exponential growth of impurities. In SPPS, if you incorporate a single racemic amino acid (DL) into a peptide composed of 10 other L-amino acids, you do not get a "racemic mixture" of the peptide. You get two distinct diastereomers :
-
Product A: L-L-L-L(CN) -L... (The desired bioactive peptide)
-
Product B: L-L-L-D(CN) -L... (The impurity)
Impact: Diastereomers have different physical properties (NMR spectra, retention times, solubility). They are often difficult to separate by standard preparative HPLC, leading to "doublet" peaks and yield losses of >50%.
Biological Relevance vs. Chemical Utility
-
L-Isomer (The Gold Standard): Essential for binding affinity assays, secondary structure studies (alpha-helix propensity), and site-specific genetic incorporation. The L-isomer mimics the natural geometry of Tyrosine/Phenylalanine, allowing it to fit into enzymatic pockets.
-
DL-Isomer (The Surrogate): Acceptable only for:
-
Initial optimization of cleavage cocktails (testing CN stability).
-
Non-chiral applications (e.g., using the amino acid as a linker in a polymer).
-
Crystallography screening (racemic crystallography).
-
Part 2: Critical Application Analysis
Vibrational Stark Effect (VSE) Spectroscopy
Fmoc-4-CN-Phe is prized for its nitrile (
-
Why L is Mandatory: To measure local electric fields or hydration status at a specific site, the probe must be in a defined orientation. Using DL randomizes the probe's orientation, averaging out the Stark effect and rendering the data useless for structural interpretation.
Fluorescence and FRET
The cyano group quenches fluorescence via electron transfer or acts as a FRET acceptor.
-
Performance Note: The quantum yield of 4-CN-Phe is sensitive to hydration. The L-isomer ensures the side chain is buried or exposed consistent with the native protein structure. The D-isomer (from DL mixture) may force the side chain into the solvent, generating false hydration data.
Part 3: Comparative Data & Decision Matrix
Table 1: Technical Comparison of L- vs. DL-Fmoc-4-CN-Phe
| Feature | L-Fmoc-4-CN-Phe | DL-Fmoc-4-CN-Phe | Implication |
| Stereochemical Purity | >99% ee (enantiomeric excess) | 0% ee (50:50 mixture) | DL requires chiral resolution if pure product is needed. |
| HPLC Profile (Peptide) | Single Major Peak | Doublet (Split Peak) | DL halves the effective yield of the desired isomer. |
| Biological Potency | 100% (Native-like) | Variable (often <50%) | D-isomer often acts as an antagonist or is inert. |
| Cost | High ( | Low ($) | DL is suitable for waste-prone method development. |
| IR Probe Utility | High (Site-Specific) | Low (Averaged/Noisy) | DL invalidates structural dynamics studies. |
Visualization: The Decision Logic
The following diagram illustrates the critical decision pathways for selecting the correct form based on experimental goals.
Figure 1: Decision matrix for selecting L- vs. DL-Fmoc-4-CN-Phe. Note that biological assays almost exclusively demand the L-isomer.
Part 4: Synthesis Protocol (Minimizing Racemization)
Even when starting with pure L-Fmoc-4-CN-Phe , improper coupling conditions can induce racemization (converting L to DL in situ). The electron-withdrawing cyano group makes the
Protocol: Low-Racemization Coupling of Fmoc-4-CN-Phe
Objective: Incorporate L-Fmoc-4-CN-Phe into a peptide sequence without losing chiral integrity.
Materials:
-
Resin: Rink Amide or Wang (0.5 mmol/g loading).
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (or HOBt).
-
Solvent: DMF (Dimethylformamide).
-
Avoid: Phosphonium salts (PyBOP) with high concentrations of DIPEA (base), as this promotes racemization.
Step-by-Step Methodology:
-
Preparation: Dissolve L-Fmoc-4-CN-Phe (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.
-
Activation: Add DIC (3.0 eq) to the amino acid solution.
-
Critical: Allow pre-activation for only 1–2 minutes. Long pre-activation can lead to oxazolone formation.
-
-
Coupling: Add the activated mixture to the deprotected resin.
-
Time: Shake at room temperature for 45–60 minutes.
-
Note: Do not add DIPEA or Collidine unless using uronium salts (HBTU/HATU). If using HBTU, keep base equivalents strictly at 2.0 eq relative to the amino acid.
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage HPLC to confirm coupling.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Visualization: The Racemization Trap
This diagram shows how improper synthesis turns expensive L-isomer into a DL-mixture.
Figure 2: Mechanism of racemization during coupling. The electron-withdrawing cyano group facilitates the formation of the oxazolone intermediate in the presence of base.
Part 5: Analytical Verification
To validate that you have maintained the L-configuration (or to assess the damage if using DL), use the following method:
Marfey’s Analysis (Modified):
-
Hydrolyze a small sample of the peptide (6N HCl, 110°C, 24h). Note: Nitrile may hydrolyze to acid/amide under these harsh conditions; enzymatic hydrolysis is preferred if preserving the CN group is required for detection.
-
Derivatize with FDAA (Marfey’s Reagent).
-
Analyze via C18 HPLC. The L-DAA and D-DAA derivatives will have distinct retention times.
Quick QC (Peptide Level): Run a slow gradient (0.5% B/min) on a C18 column.
-
Single sharp peak: Successful L-synthesis.
-
Doublet/Shoulder: Presence of D-isomer (Diastereomer).
References
-
Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society. Link
-
Tucker, M. J., et al. (2010). "A New Method for Determining the Local Environment of Protein Structure using 2D IR Spectroscopy." Proceedings of the National Academy of Sciences. Link
-
Miyake, Y., et al. (2010). "Mercury(II)-mediated hydration of the nitrile group of 4-cyanophenylalanine in peptides." Tetrahedron Letters. Link
-
BenchChem. (2025). "Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS)." Technical Support Center. Link
-
Taskent-Sezgin, H., et al. (2010). "Modulation of p-cyanophenylalanine fluorescence by amino acid side chains." Biochemistry. Link
Guide to Benchmarking Structural Integrity: p-Cyanophenylalanine (pCNF) vs. Native Residues and Alternative Probes
[1]
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for probing protein dynamics, yet it introduces the "Observer Effect"—the risk that the probe itself alters the system being measured.[1] p-Cyanophenylalanine (pCNF) has emerged as a gold-standard probe due to its dual utility in fluorescence and infrared (IR) spectroscopy and its minimal steric footprint.[1]
This guide provides a technical framework for assessing the structural perturbation caused by pCNF.[1] It contrasts pCNF with native residues (Phe, Tyr) and alternative ncAAs (e.g., Azidophenylalanine), providing a validated workflow to certify that your modified protein faithfully represents the wild-type (WT) state.[1]
Part 1: Comparative Analysis (pCNF vs. Alternatives)
When selecting a structural probe, the goal is to maximize signal sensitivity while minimizing structural disruption.[1] pCNF offers a distinct balance compared to other common probes.[1]
Table 1: Physicochemical and Spectroscopic Comparison
| Feature | p-Cyanophenylalanine (pCNF) | Phenylalanine (Phe) / Tyrosine (Tyr) | Azidophenylalanine (AzPhe) | Tryptophan (Trp) |
| Steric Size | ~Isosteric to Tyr; slightly larger than Phe.[1] | Native baseline.[1][2] | Larger than pCNF (linear N3 group).[1] | Significantly bulkier (indole ring).[1] |
| Dipole Moment | ~4.0 Debye (Strong).[1] | Weak (Phe) to Moderate (Tyr).[1] | ~1.4 Debye (Moderate).[1] | ~2.1 Debye.[1] |
| IR Frequency | 2220–2250 cm⁻¹ (Silent Region).[1] Sharp, sensitive to hydration.[1][2][3] | No unique silent region signal.[1] | 2080–2130 cm⁻¹ (Silent Region).[1] Stronger extinction coeff.[1] | No unique silent region signal.[1] |
| Photostability | High.[1] Suitable for long-term assays. | High. | Low. Photolabile (prone to UV crosslinking).[1] | Moderate (prone to photobleaching).[1] |
| Fluorescence | Phe (weak), Tyr (moderate).[1] | Non-fluorescent (often used as quencher).[1] | Dominant native fluorophore.[1] | |
| Perturbation Risk | Low. | N/A | Medium. N3 group is reactive and longer.[1] | High. Introduction can disrupt packing.[1][6] |
Key Comparative Insights
-
pCNF vs. Native Phe/Tyr: pCNF is structurally homologous to Tyrosine, with the hydroxyl group replaced by a cyano group.[1] This substitution is nearly isosteric, meaning it fits into the same hydrophobic pockets with minimal disruption to packing density [1].[1]
-
pCNF vs. Azidophenylalanine (AzPhe): While AzPhe has a larger extinction coefficient (making it "brighter" in IR), it is chemically unstable under UV light and can inadvertently crosslink to nearby residues.[1] pCNF is photostable, making it superior for experiments requiring extended illumination or elevated temperatures [2].[1]
-
pCNF vs. Tryptophan (FRET Context): pCNF can act as a FRET donor to Tryptophan or be quenched by Tyrosine.[1][2] Unlike introducing an extrinsic dye (e.g., Alexa Fluor) which requires a bulky linker, pCNF is genetically encoded into the backbone, providing a rigid, orientation-specific reporter [3].[1]
Part 2: Mechanisms of Structural Perturbation[1]
To validate a pCNF-labeled protein, one must understand how it might fail.[1]
Steric Clashes & Packing Defects
Although pCNF is small, the cyano group extends linearly.[1] If the substitution site is in a tightly packed hydrophobic core (e.g., replacing a buried Phenylalanine), the rigid nitrile group may force a local backbone rearrangement, altering the
-
Mitigation: Prioritize solvent-exposed or flexible loop positions for initial screens.[1]
Solvatochromic & Dipolar Effects
The cyano group has a significant dipole moment (~4.0 D).[1] In a native hydrophobic core, introducing this dipole can destabilize the local environment if not compensated by favorable electrostatic interactions.[1] Conversely, this sensitivity is exactly what makes pCNF an excellent reporter for local hydration status [4].[1]
Part 3: Validated Assessment Protocols
This workflow is designed to prove "Innocence of Modification"—that the pCNF protein behaves identically to the WT.[1]
Phase 1: Genetic Incorporation & Purification[1]
-
System: E. coli BL21(DE3) co-transformed with the target plasmid (amber codon TAG at site X) and an orthogonal tRNA/synthetase plasmid (e.g., pEVOL-pCNF).[1]
-
Critical Step: Perform expression in minimal media to control pCNF uptake. Add pCNF (1 mM) at induction.[1]
-
QC Check: Intact Mass Spectrometry (ESI-MS) is mandatory.[1]
Phase 2: Structural Fingerprinting (Circular Dichroism)
Do not rely on activity assays alone; a protein can be active but molten.[1]
-
Buffer: 10 mM Phosphate, pH 7.4 (Avoid Chloride ions if doing far-UV < 190nm).
-
Scan: 190–260 nm.
-
Data Analysis: Overlay WT and pCNF spectra.
Phase 3: Thermodynamic Stability ( Measurement)
This is the most sensitive test for core destabilization.[1]
-
Method: CD thermal melt or NanoDSF (Differential Scanning Fluorimetry).[1]
-
Ramp: 20°C to 95°C at 1°C/min.
-
Comparison: Calculate
.[1]
Phase 4: Functional Validation
Perform the standard kinetic assay for your protein (
-
Requirement: The pCNF variant must retain >80% of WT activity to be biologically relevant.[1]
Part 4: Visualization of Workflows
Diagram 1: The "Innocence of Modification" Validation Workflow
This flowchart outlines the critical decision points when validating a pCNF-labeled protein.
Caption: Step-by-step validation pipeline ensuring pCNF incorporation does not compromise protein integrity.
Diagram 2: Probe Selection Logic
When to choose pCNF over AzPhe or Tryptophan.[1]
Caption: Decision matrix for selecting pCNF based on experimental constraints (stability vs. sensitivity).
References
-
Getahun, Z., et al. (2003). "Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine."[1][7][8] Journal of the American Chemical Society, 125(2), 405–411.[1][7] [Link][1]
-
Taskent-Sezgin, H., et al. (2010). "Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side Chains and Rational Design of Fluorescence Probes of α-Helix Formation."[1][4] Biochemistry, 49(29), 6290–6295.[1][4] [Link]
-
Miyake-Stoner, S. J., et al. (2009). "Specific Genetic Incorporation of p-Cyanophenylalanine into Proteins."[1] Biochemistry, 48(25), 5953–5955.[1] [Link]
-
Tucker, M. J., et al. (2010). "p-Cyanophenylalanine as a vibrational reporter of electrostatic environments."[1] Journal of Physical Chemistry B, 114(15), 5203–5208.[1] [Link]
Sources
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: p-Cyanophenylalanine Fluorescence Lifetime vs. Alternative Probes
This guide provides an in-depth technical analysis of p-Cyanophenylalanine (pCNF) fluorescence lifetime properties, contrasting them with standard intrinsic probes (Tryptophan) and other unnatural amino acids.
Executive Summary: The Case for p-Cyanophenylalanine
In the landscape of protein biophysics, p-Cyanophenylalanine (pCNF) has emerged as a superior alternative to Tryptophan (Trp) for specific high-resolution conformational studies.[1] While Trp is the standard intrinsic probe, its complex multi-exponential decay and sensitivity to multiple environmental factors (rotamers, quenching by neighboring groups) often obscure subtle structural dynamics.
pCNF offers a distinct advantage: a mono-exponential fluorescence decay in most environments, combined with a fluorescence lifetime (
Key Differentiators
-
Decay Kinetics: pCNF is mono-exponential (
7 ns in water), whereas Trp is multi-exponential. -
Spectral Window: pCNF emits in the UV (
300 nm), allowing it to serve as a FRET donor to Trp ( 350 nm) without spectral crosstalk. -
Sensitivity: Fluorescence quantum yield and lifetime drop significantly upon dehydration (burial in hydrophobic core), acting as a "light switch" for solvent exposure.
Mechanistic Physics: Solvation & Fluorescence
The fluorescence of pCNF is governed by the interaction between its cyano (
The Hydrogen-Bonding Rule
The fluorescence lifetime of pCNF follows a linear relationship with the Kamlet-Taft
-
High H-bonding (Water): Slow non-radiative decay
Long Lifetime ( ns) & High Quantum Yield. -
Low H-bonding (Hydrophobic Core): Fast non-radiative decay
Short Lifetime & Low Quantum Yield.
This behavior is the inverse of many environmental probes (like ANS), which typically become brighter in hydrophobic environments. pCNF becomes dimmer and shorter-lived when buried away from water.
Diagram 1: Fluorescence Mechanism & FRET Pathways
Figure 1: The dual fate of the pCNF excited state. Hydrogen bonding stabilizes the emissive state, while dehydration or proximity to Trp (FRET) quenches it.
Comparative Analysis: pCNF vs. Other Probes
Quantitative Comparison Table
| Feature | p-Cyanophenylalanine (pCNF) | Tryptophan (Trp) | 7-Azatryptophan (7AW) |
| Excitation Max | ~280 nm | ~280 nm | ~290 nm |
| Emission Max | ~300–310 nm | ~350 nm | ~355–380 nm |
| Fluorescence Lifetime ( | Mono-exponential (~7.0 ns) | Multi-exponential (0.5–3.0 ns) | Mono/Bi-exponential (~0.8 ns) |
| Quantum Yield (Water) | ~0.10 (High) | ~0.14 | ~0.02 (Low) |
| Environmental Sensitivity | Lifetime | Emission | pH sensitive |
| FRET Role | Donor to Trp | Donor/Acceptor | Donor to Trp analogs |
| Perturbation Risk | Minimal (Isostere of Tyr/Phe) | N/A (Native) | Minimal (Isostere of Trp) |
Deep Dive: pCNF vs. Tryptophan
-
The Problem with Trp: Trp fluorescence decay is complex. Even in a single conformation, Trp can exhibit multiple lifetimes due to rotameric states of the indole ring. This makes it difficult to distinguish between structural heterogeneity and intrinsic photophysics.
-
The pCNF Solution: pCNF exhibits a single lifetime component in aqueous solution. If a multi-exponential decay is observed with pCNF, it strongly suggests actual ground-state structural heterogeneity (e.g., two distinct folded states), rather than photophysical artifacts.
Experimental Protocol: Lifetime Measurement & Analysis
To utilize pCNF effectively, one must incorporate it site-specifically and measure its lifetime using Time-Correlated Single Photon Counting (TCSPC).
Workflow Diagram
Figure 2: End-to-end workflow for pCNF lifetime analysis, from genetic incorporation to data fitting.
Step-by-Step Methodology
Phase 1: Sample Preparation
-
Genetic Incorporation: Use an orthogonal tRNA/aminoacyl-tRNA synthetase pair (e.g., M. jannaschii TyrRS mutant) to suppress a TAG amber codon in your target protein.
-
Growth Media: Supplement minimal media with 1 mM p-cyanophenylalanine.
-
Purification: Purify the protein using standard affinity chromatography. Critical: Perform extensive dialysis to remove free pCNF, which has a high quantum yield and will contaminate lifetime data.
Phase 2: TCSPC Measurement
-
Concentration: Prepare protein samples at 5–10
M to avoid aggregation (which alters local solvation). -
Excitation: Use a pulsed LED or laser source at 280 nm .
-
Note: If your protein contains Trp, 280 nm excites both. However, pCNF emits at 300 nm, while Trp emits >340 nm.
-
-
Detection: Set the emission monochromator to 300–310 nm . Use a narrow bandpass filter (10 nm) to strictly exclude Trp emission.
-
Reference: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.
Phase 3: Data Analysis
-
Deconvolution: Convolute the IRF with a model decay function
. -
Fitting: Start with a single exponential model:
-
Validation: Check the
value.-
If
and residuals are random: The protein exists in a single conformational state . -
If
: Attempt a bi-exponential fit. The presence of two lifetimes indicates two distinct solvation environments (e.g., folded vs. unfolded populations).
-
Applications: FRET & Solvation Sensing
pCNF-Trp FRET Pair
pCNF acts as an excellent FRET donor to Tryptophan.[3]
-
Förster Radius (
): ~16 Å.[4] -
Utility: Ideal for measuring short-range distances (10–25 Å) within a protein domain.
-
Advantage: Unlike extrinsic dyes (e.g., Alexa Fluor), pCNF and Trp are small and rigid, reducing the uncertainty in the orientation factor (
).
Solvation Mapping
By scanning pCNF across a protein sequence (e.g., placing it at positions 10, 20, 30...), you can map the "hydration accessibility" of the chain.
-
Long Lifetime (~7 ns): Residue is fully solvent-exposed.
-
Short Lifetime (<4 ns): Residue is buried or in a structured H-bond depleted region.
References
-
Taskent-Sezgin, H., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers.[5] Biochemistry.[4][5][6] Link
-
Tucker, M. J., et al. (2006). A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine.[5] Biopolymers.[1][2][4][5] Link
-
Miyake-Stoner, S. J., et al. (2009). Specific genetic incorporation of p-cyanophenylalanine to probe the environment of buried residues. Biochemistry.[4][5][6] Link
-
Talukder, P., et al. (2016). Cyanotryptophans as novel fluorescent probes for biology. Biochemistry.[4][5][6] Link
- Lakowicz, J. R. (2006).Principles of Fluorescence Spectroscopy. Springer. (Standard reference for TCSPC and FRET theory).
Sources
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Navigating the Coupling of Fmoc-DL-4-Cyanophenylalanine with HATU vs. HCTU
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of custom peptides is paramount. The incorporation of non-canonical amino acids, such as Fmoc-DL-4-cyanophenylalanine, offers a gateway to novel therapeutic modalities by enhancing peptide stability, modulating receptor affinity, and introducing unique spectroscopic probes.[1][2] However, the success of synthesizing these modified peptides hinges on the critical step of amide bond formation, a process governed by the choice of coupling reagent.
This guide provides an in-depth comparison of two widely used aminium-based coupling reagents, HATU and HCTU, specifically for the incorporation of the sterically demanding and electronically modified amino acid, Fmoc-DL-4-cyanophenylalanine. We will delve into the mechanistic nuances of each reagent, present a comparative analysis of their performance, and provide a validated experimental protocol to empower you to make an informed decision for your solid-phase peptide synthesis (SPPS) workflows.
The Challenge: Coupling of Fmoc-DL-4-Cyanophenylalanine
Fmoc-DL-4-cyanophenylalanine, with its bulky aromatic side chain, presents a moderate steric hindrance to the incoming nucleophilic amine. The electron-withdrawing nature of the cyano group can also influence the reactivity of the carboxyl group. While generally stable under standard Fmoc-SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and TFA-based cleavage, ensuring high coupling efficiency is crucial to avoid deletion sequences and maximize the final peptide purity.[3]
The Contenders: A Profile of HATU and HCTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both popular choices for peptide coupling, belonging to the family of guanidinium/uronium salts.[4][5] Their efficacy stems from the in-situ formation of highly reactive activated esters.
HATU is renowned for its high reactivity and is often the reagent of choice for "difficult" couplings, including sterically hindered amino acids and N-methylated residues.[4][5] Its superiority is attributed to the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation and effectively suppressing racemization.
HCTU is a cost-effective alternative to HATU and is considered a highly efficient coupling reagent in its own right.[6][7] It forms a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) ester, which is more reactive than the unsubstituted HOBt ester formed by reagents like HBTU, due to the electron-withdrawing effect of the chlorine atom.[4]
Mechanistic Overview: The Path to Amide Bond Formation
The fundamental mechanism for both HATU and HCTU involves a two-step process initiated in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).
-
Activation: The deprotonated carboxylic acid of Fmoc-DL-4-cyanophenylalanine attacks the electrophilic carbon of the coupling reagent.
-
Active Ester Formation: This leads to the formation of a highly reactive OAt-active ester in the case of HATU, or a 6-Cl-OBt-active ester with HCTU.
-
Acylation: The free N-terminal amine of the growing peptide chain on the solid support then attacks the carbonyl carbon of the active ester, forming the desired peptide bond.
Head-to-Head Comparison: Performance and Considerations
| Feature | HATU | HCTU | Rationale & Insights |
| Reactivity | Very High | High | HATU is generally considered more reactive due to the anchimeric assistance provided by the HOAt leaving group, making it superior for sterically hindered couplings.[8] |
| Racemization Suppression | Excellent | Very Good | The rapid formation of the active ester and subsequent fast acylation with HATU minimizes the time for potential epimerization. HCTU also demonstrates excellent suppression of racemization.[5] |
| Coupling Efficiency | Excellent | Excellent | For most standard amino acids, both reagents provide near-quantitative coupling. In a comparative study synthesizing the 65–74 fragment of the acyl carrier protein, HATU and HCTU produced peptides of "extremely similar purity".[6] |
| Side Reactions | Low | Low | Both reagents can cause N-terminal guanidinylation if used in excess, though this is generally minimal with optimized protocols.[4] |
| Cost | High | Moderate | HCTU is significantly more affordable than HATU, making it an attractive option for large-scale synthesis and routine peptide production.[6] |
| Handling & Stability | Good | Good | Both are stable solids, though sensitive to moisture. HCTU has been reported to be less allergenic than some other coupling reagents.[5] |
The Verdict: Which Reagent to Choose?
For the coupling of Fmoc-DL-4-cyanophenylalanine, the choice between HATU and HCTU is nuanced and depends on the specific context of the synthesis.
-
For routine synthesis and when cost is a primary consideration, HCTU is an excellent choice. Studies have shown that its performance is often comparable to HATU for many sequences, and it can be used with fast coupling protocols (e.g., 5-minute coupling times) with high efficiency.[3][6]
-
When synthesizing a particularly long or complex peptide, or if the coupling of Fmoc-DL-4-cyanophenylalanine is found to be sluggish in initial test runs, HATU is the preferred reagent. Its superior reactivity provides an extra margin of success for these "difficult" couplings, minimizing the risk of deletion sequences and maximizing the purity of the final product.[8]
Experimental Protocol: A Comparative Study on Solid Support
This protocol is designed for a manual solid-phase peptide synthesis on a 0.1 mmol scale to directly compare the coupling efficiency of HATU and HCTU for Fmoc-DL-4-cyanophenylalanine.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-DL-4-cyanophenylalanine
-
HATU
-
HCTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a reaction vessel. Swell the resin in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of a free amine.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Divide the Resin: After the final DMF wash, carefully divide the resin into two equal portions (0.05 mmol each) in two separate reaction vessels (Vessel A for HATU, Vessel B for HCTU).
-
Coupling Reaction (Perform in parallel for Vessel A and B):
-
Vessel A (HATU): In a separate vial, dissolve Fmoc-DL-4-cyanophenylalanine (4 eq., 0.2 mmol) and HATU (3.9 eq., 0.195 mmol) in DMF. Add DIPEA (8 eq., 0.4 mmol). Add this pre-activated solution to the resin in Vessel A. Agitate at room temperature for 45-60 minutes.
-
Vessel B (HCTU): In a separate vial, dissolve Fmoc-DL-4-cyanophenylalanine (4 eq., 0.2 mmol) and HCTU (3.9 eq., 0.195 mmol) in DMF. Add DIPEA (8 eq., 0.4 mmol). Add this pre-activated solution to the resin in Vessel B. Agitate at room temperature for 45-60 minutes.[9]
-
-
Washing: After the coupling reaction, wash the resin in both vessels with DMF (5x), DCM (3x), and DMF (3x).
-
Monitoring: Take a small sample of resin from each vessel and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step may be necessary.
-
Cleavage and Analysis: After completing the desired peptide sequence, wash the resin with DCM and dry it. Cleave the peptide from the resin using a standard cleavage cocktail. Precipitate the peptide in cold ether, centrifuge, and lyophilize. Analyze the crude peptide from both syntheses by RP-HPLC and Mass Spectrometry to compare purity and yield.
Conclusion
Both HATU and HCTU are highly effective coupling reagents for the incorporation of Fmoc-DL-4-cyanophenylalanine in solid-phase peptide synthesis. HCTU presents a robust and economical option for routine synthesis, with performance often rivaling that of HATU. For challenging sequences where every percentage point of coupling efficiency is critical, the superior reactivity of HATU justifies its higher cost. By understanding the mechanistic differences and performance characteristics outlined in this guide, researchers can strategically select the optimal reagent, ensuring the successful synthesis of peptides containing this valuable non-canonical amino acid.
References
-
Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Hood, C. A., Fuentes, G., & Park, J. H. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory, 40(12), 22-25. [Link]
-
ResearchGate. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. [Link]
-
Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]
-
ResearchGate. (2020). HCTU and TCTU. New coupling reagents: Development and industrial aspects. [Link]
-
Hood, C. A., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(12), 834-839. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. shop.altabioscience.com [shop.altabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
Comparative Spectroscopic Analysis: p-Cyanophenylalanine (pCNF) vs. Native Protein Fluorophores
[1][2]
Executive Summary
p-Cyanophenylalanine (pCNF) is a non-canonical amino acid (ncAA) increasingly utilized as a site-specific spectroscopic probe for protein dynamics, hydration, and folding.[1][2][3][4][5][6] Its utility stems from its sensitivity to the local electrostatic environment (solvatochromism) and its nitrile group's distinct vibrational signature.
However, for fluorescence applications, pCNF presents a significant challenge: its excitation and emission spectra heavily overlap with native aromatic amino acids—specifically Tyrosine (Tyr) and Tryptophan (Trp) . This guide provides a technical comparison of pCNF against these native fluorophores, defining the "optical windows" available for its use and outlining experimental protocols to isolate its signal.
Part 1: Spectral Characteristics & Comparative Data[5][7][8]
To successfully utilize pCNF, one must first understand its photophysical competition. The table below synthesizes the critical spectroscopic parameters of pCNF compared to the standard protein fluorophores.
Table 1: Photophysical Properties Comparison[7]
| Fluorophore | Excitation Max ( | Emission Max ( | Quantum Yield ( | Extinction Coeff. ( | Sensitivity |
| pCNF | 240 nm (primary)280 nm (secondary) | 290–300 nm | 0.10 – 0.14 | ~850 M⁻¹cm⁻¹ (at 280nm) | High (Hydration/H-bonding) |
| Tryptophan (Trp) | 280 nm | 350 nm (broad) | ~0.13 | 5,600 M⁻¹cm⁻¹ | High (Polarity/Quenching) |
| Tyrosine (Tyr) | 275 nm | 303 nm | ~0.14 | 1,400 M⁻¹cm⁻¹ | Moderate |
| Phenylalanine (Phe) | 260 nm | 282 nm | 0.02 | 195 M⁻¹cm⁻¹ | Low |
Key Technical Insights:
-
The "Blue" Emitter: pCNF emits in the deep UV (295 nm), significantly blue-shifted compared to Trp (350 nm).
-
The Masking Effect: While pCNF has a decent quantum yield (~0.12), its extinction coefficient is low (
) compared to Trp ( ). In a wild-type protein containing Trp, the pCNF signal will be overwhelmed by Trp absorption and emission. -
Excitation Strategy: pCNF possesses a strong excitation band near 240 nm . While Trp and Tyr also absorb here, selective excitation is difficult. The primary strategy for pCNF usage relies on spectral subtraction or Trp-free scaffolds .
Part 2: The Overlap Challenge (Visualized)
The following diagram illustrates the spectral flow and the interference pathways that researchers must mitigate.
Figure 1: Spectral energy flow showing the critical overlap at the 290-300 nm emission window between pCNF and Tyrosine.
Part 3: Strategic Applications & FRET
Despite the overlap, pCNF is invaluable because it is smaller than Trp and less perturbing to protein structure.[5]
FRET Donor to Tryptophan
pCNF is an excellent FRET donor to Tryptophan.[5][7]
-
Mechanism: pCNF emission (295 nm) overlaps with the absorption tail of Trp.
-
Application: Measuring short distances (~10–25 Å) within a protein.
-
Readout: Excitation at 240 nm results in quenched pCNF emission (295 nm) and sensitized Trp emission (350 nm).
Hydration Sensor (Solvatochromism)
pCNF fluorescence quantum yield and lifetime are highly sensitive to hydrogen bonding with the solvent.
-
In Water: Moderate fluorescence (
). -
Buried/Hydrophobic: Fluorescence often increases or shifts depending on specific side-chain interactions (though Tyr can quench it).
-
Protocol: Monitor the intensity change at 295 nm upon protein folding or ligand binding.
Part 4: Experimental Protocols
Protocol A: Measuring pCNF in the Presence of Tyrosine
Objective: Isolate pCNF signal from native Tyr background.
Prerequisites:
-
Protein scaffold must be Trp-free (W->F or W->Y mutations).
-
Buffer: Phosphate or Tris (avoid buffers with high UV absorbance).
Workflow:
-
Blank Preparation: Prepare a "Mock" protein sample (Wild Type, containing Tyr but no pCNF) at the exact same molar concentration as your pCNF-labeled sample.
-
Excitation Scan: Set emission monochromator to 300 nm. Scan excitation from 220 nm to 290 nm.
-
Observation: pCNF has a distinct excitation shoulder near 240 nm that is relatively stronger than Tyr compared to the 280 nm region.
-
-
Emission Scan:
-
Excite at 240 nm (maximizes pCNF/Tyr ratio).
-
Collect emission from 260 nm to 400 nm.
-
-
Subtraction:
Note: Accurate concentration matching is critical for this subtraction to be valid.
Protocol B: pCNF-Trp FRET Distance Measurement
Objective: Determine conformational change using FRET.
Workflow:
-
Sample Prep:
-
Donor Only (D): Protein with pCNF, Trp mutated to Phe.
-
Acceptor Only (A): Protein with Trp, pCNF mutated to Phe (Native).
-
DA Pair: Protein with both pCNF and Trp.[7]
-
-
Spectroscopy:
-
Calculation: Calculate FRET efficiency (
) based on donor quenching:- : Fluorescence intensity of pCNF in the presence of Trp.
- : Fluorescence intensity of pCNF alone (Trp-free mutant).
Part 5: Diagrammatic Workflow
Figure 2: Decision tree for selecting the correct spectroscopic method based on protein composition.
References
-
Tucker, M. J., et al. (2016). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 18(43), 30206-30214. [Link]
-
Serrano, A. L., et al. (2010). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine.[1][2][4][5][6] The Journal of Physical Chemistry B, 114(46), 15424–15431. [Link]
-
Taskent-Sezgin, H., et al. (2009). Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. Biochemistry, 48(38), 9040–9046. [Link]
-
Waegele, M. M., et al. (2011). Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics.[4] Journal of Physical Chemistry Letters, 2(20), 2598–2603. [Link]
-
Markiewicz, B. N., et al. (2019). PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan.[8][9] Physical Chemistry Chemical Physics, 21, 19932-19941. [Link]
Sources
- 1. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of p-Cyanophenylalanine-His and Trp-His as Fluorescence Quenching Pairs for Probing Biomolecular Interactions
In the intricate world of molecular biology and drug discovery, the ability to precisely measure distances and conformational changes within and between biomolecules is paramount. Förster Resonance Energy Transfer (FRET) has emerged as a powerful spectroscopic ruler for these applications.[1][2] This guide provides an in-depth comparison of two prominent FRET pairs: the natural Tryptophan-Histidine (Trp-His) pair and the engineered p-Cyanophenylalanine-Histidine (pCNF-His) pair. We will delve into their photophysical properties, quenching mechanisms, and practical applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
The Foundation: Understanding Fluorescence Quenching and FRET
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[3] This can occur through various mechanisms, including FRET, a non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule in close proximity (typically 1-10 nm).[1][4] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of this distance, making it a highly effective tool for studying molecular dynamics.[1][5]
A Tale of Two Fluorophores: p-Cyanophenylalanine vs. Tryptophan
The choice of the donor fluorophore is critical in designing a FRET experiment. While Tryptophan is a naturally occurring fluorescent amino acid, the unnatural amino acid p-Cyanophenylalanine offers unique advantages.
p-Cyanophenylalanine (pCNF): A Versatile Unnatural Amino Acid Probe
p-Cyanophenylalanine is a synthetic derivative of phenylalanine that has gained significant traction as a fluorescent probe in protein studies.[6][7][8] Its key features include:
-
Environmental Sensitivity: The fluorescence quantum yield of pCNF is highly sensitive to its local environment, particularly to hydrogen bonding interactions involving its cyano group.[7][9]
-
Site-Specific Incorporation: As an unnatural amino acid, pCNF can be incorporated into proteins at specific sites using techniques like amber suppression, providing precise control over probe placement.[6][10]
-
Minimal Perturbation: Due to its structural similarity to phenylalanine and tyrosine, pCNF often minimally perturbs the native protein structure and function.[7]
-
FRET Donor: pCNF can serve as an efficient FRET donor to other residues, including Tryptophan and Tyrosine.[6][7][11]
Tryptophan (Trp): The Intrinsic Workhorse
Tryptophan is one of the three naturally fluorescent amino acids and is the dominant intrinsic fluorophore in most proteins.[3][12] Its utility stems from:
-
Natural Abundance: Being one of the 20 canonical amino acids, it is naturally present in many proteins, eliminating the need for external labeling.
-
Environmental Sensitivity: Trp fluorescence is also sensitive to the polarity of its local environment, with changes in emission wavelength and intensity often accompanying protein conformational changes, ligand binding, or folding/unfolding events.[3][12][13]
-
Established Quenching Pairs: The quenching of Trp fluorescence by nearby residues, including Histidine, is a well-established phenomenon used to study protein structure and interactions.
Photophysical Properties: A Comparative Overview
| Property | p-Cyanophenylalanine (pCNF) | Tryptophan (Trp) |
| Molar Mass | 190.20 g/mol [14] | 204.23 g/mol |
| Excitation Max (λex) | ~275 nm | ~280-295 nm |
| Emission Max (λem) | ~295 nm | ~330-350 nm |
| Quantum Yield | Sensitive to environment; ~0.14 in water | Sensitive to environment; ~0.13 in water |
| Fluorescence Lifetime | ~2-7 ns, sensitive to H-bonding[15] | ~2.6 ns in water |
The Quenching Dance: Histidine as the Partner
Histidine's imidazole side chain can act as an efficient quencher of both pCNF and Trp fluorescence, but the underlying mechanisms and optimal conditions differ significantly, providing a fascinating case of complementarity.
pCNF-His: A pH-Dependent Switch Favoring Alkaline Conditions
The quenching of pCNF fluorescence by Histidine is most effective when the His side chain is deprotonated (neutral).[10] This makes the pCNF-His pair an excellent probe for studying molecular interactions and conformational changes in neutral to alkaline pH environments. The quenching mechanism is believed to involve a combination of photoinduced electron transfer and FRET.
Trp-His: A Classic Pair Thriving in Acidic Environments
Conversely, the Trp-His quenching pair is most sensitive when the Histidine side chain is protonated (positively charged).[10] This makes it a valuable tool for investigating pH-dependent processes that occur under acidic conditions, such as those in endosomal compartments or during certain enzymatic reactions.
This complementary pH dependence is the most critical distinction between the two pairs and a key factor in experimental design.
Head-to-Head Performance Comparison
| Feature | pCNF-His | Trp-His |
| Optimal pH for Quenching | Neutral to Alkaline (His deprotonated)[10] | Acidic (His protonated)[10] |
| Selectivity | High, due to site-specific incorporation of pCNF. | Can be lower if multiple Trp residues are present. |
| Potential for Perturbation | Minimal, but incorporation of an unnatural amino acid is required. | None, as both are natural amino acids. |
| Background Fluorescence | Lower, as pCNF is typically the only residue of its kind. | Higher potential for background from other Trp residues. |
| Versatility | Can be engineered into almost any protein system. | Limited to proteins that have strategically located Trp and His residues or can be mutated to include them. |
Experimental Design and Protocols
The successful application of these FRET pairs hinges on meticulous experimental design and execution. Below are generalized protocols for the incorporation of pCNF and for conducting fluorescence quenching assays.
Protocol 1: Site-Specific Incorporation of p-Cyanophenylalanine
This protocol outlines a general workflow for incorporating pCNF into a protein of interest in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Caption: Workflow for a fluorescence quenching titration experiment.
Choosing the Right Tool for the Job
The decision to use the pCNF-His or Trp-His pair should be driven by the specific biological question and the experimental constraints.
Choose pCNF-His when:
-
Precise distance measurements are required: The ability to place the pCNF probe at a specific site provides greater control and simplifies data interpretation.
-
The protein of interest lacks suitable Trp residues: pCNF can be introduced as a clean, single fluorophore.
-
The biological process of interest occurs at neutral or alkaline pH.
-
You need to avoid interference from other Trp residues in the protein.
Choose Trp-His when:
-
Maintaining the native protein sequence is critical: No mutations or unnatural amino acids are introduced.
-
The protein has a single, strategically located Trp residue near a His residue.
-
The biological process of interest is pH-dependent and occurs in an acidic environment.
-
A rapid, initial assessment of a protein-ligand interaction is needed without the overhead of unnatural amino acid incorporation.
Conclusion
Both the pCNF-His and Trp-His fluorescence quenching pairs are powerful tools for elucidating the intricacies of molecular interactions. They are not competitors, but rather complementary probes that offer distinct advantages depending on the experimental context. The Trp-His pair provides a convenient, intrinsic probe for pH-dependent processes in acidic environments, while the pCNF-His pair offers unparalleled precision and control for a broader range of applications, particularly at neutral to alkaline pH. By understanding their respective strengths and weaknesses, researchers can make informed decisions to unlock new insights into the dynamic world of biomolecules.
References
-
Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation. National Institutes of Health. [Link]
-
Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. National Institutes of Health. [Link]
-
Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. National Institutes of Health. [Link]
-
Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. National Institutes of Health. [Link]
-
A Guide to Fluorescent Protein FRET Pairs. National Institutes of Health. [Link]
-
Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. CORE. [Link]
-
Tryptophan Fluorescence: nature's probe. BMG LABTECH. [Link]
-
Use of the novel fluorescent amino acid p-cyanophenylalanine offers a direct probe of hydrophobic core formation during the folding of the N-terminal domain of the ribosomal protein L9 and provides evidence for two-state folding. PubMed. [Link]
-
Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. Dalton Transactions. [Link]
-
Förster resonance energy transfer. Wikipedia. [Link]
-
p-Cyano-L-phenylalanine. American Chemical Society. [Link]
-
Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers. PubMed. [Link]
-
Fluorescence Resonance Energy Transfer (FRET) fundamentals. YouTube. [Link]
-
Fluorescence Resonance Energy Transfer. Chemistry LibreTexts. [Link]
-
Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. National Institutes of Health. [Link]
-
Basics of FRET Microscopy. Nikon's MicroscopyU. [Link]
-
(L)-4-Cyanophenylalanine. PubChem. [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. National Institutes of Health. [Link]
-
A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. PubMed Central. [Link]
-
Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy. National Institutes of Health. [Link]
-
Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers: A Combined Fluorescence, IR and Molecular Dynamics Study. ACS Publications. [Link]
-
Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science. [Link]
-
Finding the distance between the ligand and fluorophore in protein using FRET? ResearchGate. [Link]
-
(PDF) Förster resonance energy transfer (FRET) and applications thereof. ResearchGate. [Link]
-
FRET: does anyone know a Fluorophore and Quencher working at high pH ranges (8-11)? ResearchGate. [Link]
-
Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. ResearchGate. [Link]
-
Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Journal of the American Chemical Society. [Link]
-
Amino Acid Quenching. NWCommons. [Link]
-
Förster Resonance Energy Transfer (FRET). Teledyne Vision Solutions. [Link]
-
Novel Fluorescence-Based Biosensors Incorporating Unnatural Amino Acids. PubMed. [Link]
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- 5. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Beyond Tryptophan: A Comparative Assessment of p-Cyanophenylalanine (pCNF) as a Fluorescent Environmental Probe
[1]
Executive Summary: The "Dark" State Paradox[1]
In the landscape of fluorescent non-canonical amino acids (ncAAs), p-cyanophenylalanine (pCNF) occupies a unique and often misunderstood niche.[1] While frequently utilized for its vibrational Stark effect in FTIR spectroscopy (due to the nitrile group's sensitivity to electric fields), its utility as a fluorescent probe offers a distinct advantage that many standard probes lack: specific sensitivity to hydrogen bonding rather than general polarity. [1]
Unlike environmentally sensitive dyes like Dansyl or Prodan, which typically increase in quantum yield (QY) in hydrophobic (aprotic) environments, pCNF exhibits the inverse behavior .[1] Its fluorescence is enhanced by water and hydrogen-bond donors.[1] This guide details the mechanistic basis of this phenomenon, compares pCNF against industry standards (Tryptophan, 7-Azatryptophan), and provides a self-validating protocol for assessing local protein hydration.[1]
Mechanistic Insight: The Hydrogen-Bond Lock
To interpret pCNF data correctly, one must understand why it fluoresces. In a vacuum or aprotic solvent, the nitrile group allows the phenyl ring to access a "bent," non-radiative "dark" state, leading to rapid fluorescence quenching.[1]
However, in protic solvents (like water), hydrogen bonds form with the nitrile nitrogen (
Diagram 1: The Solvatochromic Mechanism of pCNF
This diagram illustrates the causality between solvent H-bonding and Quantum Yield enhancement.[1]
Caption: H-bonding restricts the non-radiative 'bent' relaxation pathway, enhancing fluorescence in aqueous environments.[1]
Comparative Analysis: pCNF vs. Alternatives
When designing an experiment to map protein topology or ligand binding, the choice of probe is critical.[1] The table below contrasts pCNF with the natural fluorophore Tryptophan (Trp) and the popular ncAA 7-Azatryptophan (7AW).[1]
Table 1: Photophysical Performance Matrix[1]
| Feature | p-Cyanophenylalanine (pCNF) | Tryptophan (Trp) | 7-Azatryptophan (7AW) |
| Excitation Max ( | ~240 nm (secondary), 280 nm | 280 nm | 310 nm (Red-shifted) |
| Emission Max ( | 290–300 nm (UV) | 340–360 nm | 380–400 nm |
| Quantum Yield (Water) | ~0.11 (High) | ~0.13 | ~0.02 (Low in water) |
| Env.[1] Sensitivity | Protic Sensitivity: Brighter in water; Dimmer in hydrophobic core.[1] | Polarity Sensitivity: Red-shift in water; Blue-shift in core.[1] | Protic Quenching: Dimmer in water; Brighter in hydrophobic core.[1] |
| Steric Perturbation | Minimal (Phenylalanine derivative) | Moderate (Indole ring) | Moderate (Indole derivative) |
| Primary Utility | Probing local hydration and solvent accessibility.[1] | General protein tracking; high background issues. | Probing hydrophobic pockets; distinct spectral window.[1] |
| FRET Role | Efficient Donor to Trp/Tyr. | Donor to extrinsic dyes.[1] | Donor to extrinsic dyes.[1] |
Critical Assessment[1]
-
The "Inverse" Advantage: If you are studying the exposure of a hydrophobic pocket to water (e.g., channel opening), pCNF is superior.[1] As water enters, pCNF fluorescence increases. 7AW would decrease or simply shift.[1]
-
Spectral Overlap: pCNF emission (
nm) overlaps with Trp absorption.[1] This makes pCNF an excellent FRET donor to Trp.[1] You can excite pCNF at 240 nm (where Trp absorbance is lower) and monitor Trp emission to measure distance.[1]
Experimental Protocol: Validating Hydration Sensitivity
This protocol outlines the incorporation of pCNF and the subsequent validation of its environmental sensitivity using a denaturation titration.[1]
Phase 1: Genetic Incorporation (Amber Suppression)
Prerequisite: An orthogonal tRNA/synthetase pair (e.g., from M. jannaschii) specific for pCNF.[1]
-
Plasmid Design: Introduce a TAG (Amber) stop codon at the target site of your protein gene.[1]
-
Expression: Transform E. coli (BL21) with both the target plasmid and the pEVOL-pCNF synthetase plasmid.[1]
-
Induction: Grow cells to OD600 ~0.5. Add 1 mM p-cyanophenylalanine (dissolved in NaOH/Water) to the media. Induce protein expression (IPTG/Arabinose).[1]
-
Purification: Purify via standard affinity chromatography (Ni-NTA). Note: Ensure thorough washing to remove free pCNF.[1]
Phase 2: Fluorescence Characterization (The "Hydration Test")
To confirm the probe is reporting on environment, you must perturb the protein structure.[1]
Materials:
Workflow:
-
Blanking: Record baseline buffer Raman scattering.
-
Selective Excitation: Set
nm.[1] (Note: While pCNF absorbs at 280 nm, 240 nm minimizes excitation of Tyrosine/Tryptophan residues if present, though background subtraction is still requisite).[1] -
Emission Scan: Collect emission from 260 nm to 350 nm. Peak should appear ~290–295 nm.[1]
-
Titration: Titrate GdnHCl (0M
6M) to unfold the protein.[1]
Diagram 2: Experimental Workflow & Logic
This diagram maps the decision tree for interpreting pCNF fluorescence changes.
Caption: Logic flow for determining residue solvent accessibility using pCNF denaturation assay.
Technical Limitations & Troubleshooting
-
Low Brightness: pCNF has a relatively low extinction coefficient compared to extrinsic dyes.[1] High protein concentrations (
) are often required.[1] -
Inner Filter Effect: Because pCNF absorbs in the deep UV (240/280 nm), buffers with high UV absorbance (e.g., those containing ATP or high concentrations of certain salts) can distort signals.[1] Always correct for inner filter effects.
-
Quenching by Tyr/Trp: If a Tyrosine is within ~10 Å, it can quench pCNF fluorescence via FRET.[1] This can be a feature (distance measurement) or a bug (signal loss).[1] Use Trp/Tyr-null mutants if absolute environmental quantification is required.[1]
References
-
Miyake-Stoner, S. J., et al. (2009).[1][3] "Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine." Biochemistry.
- Key Finding: Establishes the H-bond dependence of pCNF quantum yield (linear dependence on Kamlet-Taft parameter).
-
Taskent-Sezgin, H., et al. (2009).[1][3] "Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers." Biochemistry.
-
Tucker, M. J., et al. (2011).[1] "Genetic Incorporation of p-Cyanophenylalanine into Proteins." Methods in Enzymology.
-
Talukder, P., et al. (2015).[1][6] "Cyanotryptophans as Novel Fluorescent Probes." ACS Chemical Biology.[1]
-
Key Finding: Comparison of cyano-substituted tryptophans vs. pCNF.[1]
-
Sources
- 1. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmac-DL-4-cyanophenylalanine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like Fmoc-DL-4-cyanophenylalanine are routine. However, the lifecycle of these chemicals extends beyond their use in the lab, culminating in a critical, and often overlooked, phase: disposal. Improper disposal not only poses a significant safety risk but can also lead to regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Fmoc-DL-4-cyanophenylalanine, grounded in scientific principles and field-proven best practices.
Understanding the Compound: Hazard Profile of Fmoc-DL-4-cyanophenylalanine
Fmoc-DL-4-cyanophenylalanine is an amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyano (-C≡N) functional group. While a specific Safety Data Sheet (SDS) for the DL-racemic mixture may not always be readily available, data from the L- and D-enantiomers, as well as related cyanophenylalanine derivatives, provide a solid basis for a thorough hazard assessment.
The primary hazards associated with this compound are:
-
Irritation: Causes skin, eye, and respiratory irritation.
-
Acute Toxicity: May be harmful if swallowed.
The presence of the cyano group is of particular importance. While the nitrile in this organic molecule is not as acutely toxic as inorganic cyanide salts, it is crucial to handle and dispose of it with the understanding that it is a potential precursor to hydrogen cyanide (HCN), a highly toxic gas. This can occur under specific chemical conditions, most notably in the presence of strong acids.
Core Principles of Disposal: A Self-Validating System
The cornerstone of a trustworthy disposal protocol is a system that is inherently safe and verifiable at each step. For Fmoc-DL-4-cyanophenylalanine, this is achieved through a multi-layered approach encompassing waste segregation, proper labeling, and the selection of an appropriate disposal pathway.
Table 1: Key Disposal Parameters for Fmoc-DL-4-cyanophenylalanine
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to the presence of the cyano- group and potential for irritation. |
| Primary Hazard | Irritant, Potential for HCN release | Direct contact can cause irritation. Mixing with acids can produce toxic gas. |
| Incompatible Wastes | Strong Acids, Oxidizing Agents | To prevent exothermic reactions and the release of hydrogen cyanide. |
| Recommended PPE | Nitrile gloves, safety goggles, lab coat | To protect from skin and eye contact. |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to guide the user through the decision-making process for the safe disposal of Fmoc-DL-4-cyanophenylalanine.
Step 1: Waste Identification and Segregation
-
Isolate the Waste: Collect all waste materials containing Fmoc-DL-4-cyanophenylalanine, including unused product, contaminated personal protective equipment (PPE), and empty containers.
-
Segregate from Incompatibles: It is imperative to keep this waste stream separate from all other chemical waste, especially acidic waste.[1] Designate a specific, labeled container for this purpose.
Step 2: Containerization and Labeling
-
Solid Waste:
-
Place solid Fmoc-DL-4-cyanophenylalanine waste into a durable, leak-proof container. For added security, double-bagging with 6 mil plastic bags is recommended.[2]
-
Seal the container securely.
-
-
Liquid Waste:
-
If Fmoc-DL-4-cyanophenylalanine is in a solvent, collect it in a compatible, shatter-resistant container.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste: Fmoc-DL-4-cyanophenylalanine".
-
Include a warning: "Contains Cyanide Compound. Do Not Mix with Acids."[1]
-
Step 3: Storage Pending Disposal
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
Ventilation: This area should be well-ventilated to prevent the accumulation of any potential vapors.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal
-
Engage a Licensed Professional: The final disposal of Fmoc-DL-4-cyanophenylalanine must be handled by a licensed and certified hazardous waste disposal company.[3] These professionals are equipped to manage the specific risks associated with nitrile-containing compounds.
-
Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-DL-4-cyanophenylalanine.
Caption: Disposal workflow for Fmoc-DL-4-cyanophenylalanine.
The Causality Behind Disposal Choices
The stringent procedures for disposing of Fmoc-DL-4-cyanophenylalanine are rooted in the chemical reactivity of the cyano group. In an acidic environment, nitriles can hydrolyze to form carboxylic acids and ammonia, but more critically, they can also potentially release hydrogen cyanide gas. This reaction is the primary driver for the strict segregation from acidic waste streams.
The use of a professional disposal service is not merely a recommendation but a necessity. These services have the capability to either incinerate the compound at high temperatures with appropriate off-gas scrubbing or to use chemical treatment methods under controlled conditions to neutralize the nitrile group, rendering it non-hazardous.
By adhering to this comprehensive disposal guide, researchers and drug development professionals can ensure the safety of their laboratory personnel, protect the environment, and maintain the highest standards of regulatory compliance. This commitment to responsible chemical management is a hallmark of scientific integrity and a cornerstone of a trusted research enterprise.
References
-
Division of Research Safety, University of Illinois. (2014, March 24). Cyanides. Retrieved from [Link]
-
Wayne State University. Lab Specific SOP Template - for Cyanides. Retrieved from [Link]
-
LookChem. FMOC-L-4-CYANOPHENYLALANINE Safety Data Sheets(SDS). Retrieved from [Link]
-
Ganoksin Orchid. (2008, January 17). Safe disposal of cyanide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Aapptec. (2022, January 4). Safety Data Sheet. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Cyanide Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1989, September). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Aapptec. Safety Data Sheet. Retrieved from [Link]
-
J&K Scientific LLC. Fmoc-4-cyano-D-phenylalanine | 205526-34-7. Retrieved from [Link]
Sources
Personal protective equipment for handling fmoc-dl-4-cyanophenylalanine
Topic: Personal Protective Equipment (PPE) & Handling Strategy for Fmoc-DL-4-cyanophenylalanine Audience: Researchers, Senior Scientists, and EHS Officers in Peptide Therapeutics.
Executive Safety Assessment: The "Cyano" Factor
Fmoc-DL-4-cyanophenylalanine (CAS: 131680-36-3 / 173963-93-4 for L-isomer) presents a dual-hazard profile that distinguishes it from canonical Fmoc-amino acids. While the Fmoc group confers standard irritant properties, the 4-cyano (nitrile) moiety introduces a specific toxicological vector that requires elevated containment, particularly when in solution.
The Core Risk:
Standard Fmoc-amino acids are often treated as "nuisance dusts." This is a procedural error for cyanophenylalanine. The nitrile group (
Immediate Hazard Classification:
| Hazard Category | Code | Description |
|---|---|---|
| Acute Toxicity | H302, H312 | Harmful if swallowed or in contact with skin. |
| Irritation | H315, H319 | Causes skin and serious eye irritation.[1] |
| Target Organ | H335 | May cause respiratory irritation (STOT SE 3).[1] |
Strategic PPE Hierarchy
Do not rely on generic "wear gloves" advice. The following PPE selection is based on permeation kinetics involving the Fmoc-AA + Solvent System .
A. Dermal Protection (The Solvent Vector)
-
The Problem: You are rarely handling the dry powder alone for long periods. You are likely dissolving it in DMF (Dimethylformamide) or NMP .
-
The Data: Standard disposable Nitrile gloves (0.11 mm) have a breakthrough time of < 5 minutes for DMF. Once the solvent breaches the glove, it carries the dissolved nitrile compound directly against your skin, increasing absorption rates by orders of magnitude.
Protocol:
-
Dry Handling (Weighing): Standard Nitrile gloves (minimum 5 mil thickness) are sufficient.
-
Wet Handling (Solubilization/Coupling):
-
Preferred:Laminate Film Gloves (e.g., Silver Shield/4H) . These offer >4 hours of resistance to DMF/Nitriles but offer poor dexterity.
-
Practical Lab Standard:Double-Gloving Strategy.
-
Inner Layer: Long-cuff Nitrile (inspection grade).
-
Outer Layer: Standard Nitrile (disposable).
-
Rule: "The 15-Minute Rule." If the outer glove is splashed with the DMF/Fmoc-cyano solution, change it immediately. Even without splashes, change the outer pair every 15-30 minutes during active handling.
-
-
B. Respiratory Protection
-
Engineering Control (Primary): All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .
-
PPE (Secondary): If weighing outside a hood (not recommended) or during spill cleanup, use a P100 Particulate Respirator (e.g., 3M 60926 Multi-Gas/Vapor Cartridge + P100) to capture both the dust and potential solvent vapors.
C. Ocular Protection
-
Standard: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the high risk of fine powder dispersion (static cling) and solvent splashing.
Operational Workflow & Safety Logic
This workflow integrates safety checks directly into the experimental procedure to prevent exposure.
Figure 1: Operational safety workflow emphasizing the critical glove-change loop during the solvent phase.
Detailed Protocol:
Step 1: Static-Controlled Weighing
-
Risk: Fmoc-protected amino acids are prone to static charging, causing "fly-away" powder that can settle on cuffs or benchtops.
-
Action: Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.
-
Technique: Weigh into a tared 50 mL conical tube rather than a weigh boat to minimize transfer steps and dust exposure.
Step 2: Solubilization (The Critical Phase)
-
Context: Dissolving Fmoc-4-cyano-Phe in DMF/NMP.
-
Action: Add solvent slowly down the side of the vessel to prevent aerosolization.
-
Safety Check: Inspect gloves immediately after capping the vial. If any wetness is detected on the glove surface, strip the outer pair and replace.
Step 3: Spill Management
-
Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe method (using a chemically compatible solvent like Ethanol) to prevent dust generation.
-
Wet Spill (DMF Solution): Evacuate the immediate area. Use a chemically resistant absorbent pad (universal polypropylene). Do not use paper towels, as DMF penetrates them instantly, contaminating the gloved hand holding them.
Waste Disposal & Deactivation
Proper disposal is critical because nitriles can liberate cyanide if subjected to strong acids or oxidizers in the waste stream.
| Waste Stream | Composition | Disposal Action |
| Solid Waste | Contaminated gloves, weigh boats, paper towels. | Bag in clear polyethylene, label "TOXIC: ORGANIC NITRILE SOLID." |
| Liquid Waste | DMF/NMP solutions containing Fmoc-4-cyano-Phe. | DO NOT mix with acidic waste (e.g., TFA cleavage waste). Segregate into "Non-Halogenated Organic - Nitrile High Hazard" container. |
| Sharps | Needles/Syringes used for transfer. | Standard sharps container, but flag for incineration. |
Critical Prohibition: Never dispose of nitrile-containing solutions in the same container as strong acids (HCl, TFA) or oxidizers, as this increases the risk of hydrolysis to hazardous byproducts.
References
-
Fisher Scientific. (2024).[2] Safety Data Sheet: 3-Cyano-L-phenylalanine. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-4-cyano-L-phenylalanine. Retrieved from
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (DMF/NMP). Retrieved from
-
PubChem. (2024). Compound Summary: 4-Cyanophenylalanine.[3][4] National Library of Medicine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
